PF-4136309
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[2-[(3S)-3-[[4-hydroxy-4-(5-pyrimidin-2-ylpyridin-2-yl)cyclohexyl]amino]pyrrolidin-1-yl]-2-oxoethyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31F3N6O3/c30-29(31,32)21-4-1-3-19(15-21)27(40)36-17-25(39)38-14-9-23(18-38)37-22-7-10-28(41,11-8-22)24-6-5-20(16-35-24)26-33-12-2-13-34-26/h1-6,12-13,15-16,22-23,37,41H,7-11,14,17-18H2,(H,36,40)/t22?,23-,28?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNSVOHSYDRPBGI-CBQRAPNFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC2CCN(C2)C(=O)CNC(=O)C3=CC(=CC=C3)C(F)(F)F)(C4=NC=C(C=C4)C5=NC=CC=N5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1NC2CCC(CC2)(C3=NC=C(C=C3)C4=NC=CC=N4)O)C(=O)CNC(=O)C5=CC(=CC=C5)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31F3N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201026041 | |
| Record name | N-[2-[(3S)-3-[[4-Hydroxy-4-(5-pyrimidin-2-ylpyridin-2-yl)cyclohexyl]amino]pyrrolidin-1-yl]-2-oxoethyl]-3-(trifluoromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201026041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
568.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1341224-83-6 | |
| Record name | PF-4136309 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1341224836 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[2-[(3S)-3-[[4-Hydroxy-4-(5-pyrimidin-2-ylpyridin-2-yl)cyclohexyl]amino]pyrrolidin-1-yl]-2-oxoethyl]-3-(trifluoromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201026041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PF-4136309 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3M2595V4KT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
PF-4136309 mechanism of action in tumor microenvironment
An In-depth Technical Guide on the Mechanism of Action of PF-4136309 in the Tumor Microenvironment
Introduction
This compound (also known as INCB8761) is an orally bioavailable small molecule antagonist of the human C-C chemokine receptor 2 (CCR2).[1][2] In the complex landscape of oncology, the tumor microenvironment (TME) is a critical determinant of cancer progression, metastasis, and response to therapy.[3][4] A key feature of the TME in many solid tumors, such as pancreatic ductal adenocarcinoma (PDAC), is the dense infiltration of immunosuppressive myeloid cells.[5][6] The CCL2/CCR2 signaling axis is a major pathway responsible for recruiting these cells, particularly tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs), from the bone marrow into the tumor.[5][7] By targeting this axis, this compound aims to remodel the TME from an immunosuppressive to an immune-active state, thereby hindering tumor growth and enhancing the efficacy of other anti-cancer treatments.[6][8]
Core Mechanism of Action
This compound functions as a potent and selective antagonist of the CCR2 receptor.[2] Its primary mechanism involves specifically binding to CCR2, a G-protein coupled receptor expressed on the surface of monocytes and macrophages, and preventing the binding of its ligand, CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1).[1][9] This blockade inhibits CCR2-mediated signal transduction, which is essential for the chemotaxis and migration of CCR2-expressing inflammatory monocytes from the bone marrow and their subsequent infiltration into the tumor.[7][8]
Within the TME, these monocytes differentiate into TAMs, which are key drivers of an immunosuppressive milieu.[5][6] By disrupting this recruitment process, this compound leads to a significant reduction in the population of TAMs within the tumor.[7][8] This depletion of immunosuppressive cells alleviates the suppression of cytotoxic T lymphocytes (CTLs), fostering a more robust anti-tumor immune response.[3][6]
Signaling Pathway Disruption
The CCL2/CCR2 signaling cascade is central to the trafficking of myeloid cells. Tumor cells and other stromal cells secrete CCL2, creating a chemokine gradient that attracts CCR2-positive monocytes. The binding of CCL2 to CCR2 initiates downstream signaling, including ERK phosphorylation and intracellular calcium mobilization, which promotes cell migration.[2] this compound directly interferes with the initial step of this pathway.
Caption: this compound blocks the CCL2/CCR2 axis, inhibiting monocyte recruitment.
Quantitative Data
The potency and effects of this compound have been quantified in various preclinical and clinical studies.
Table 1: In Vitro Potency of this compound
| Assay Type | Target Species | IC50 Value | Reference |
| CCR2 Antagonism | Human | 5.2 nM | [2] |
| CCR2 Antagonism | Mouse | 17 nM | [2] |
| CCR2 Antagonism | Rat | 13 nM | [2] |
| Chemotaxis Activity | Human | 3.9 nM | [2] |
| Whole Blood Assay | Human | 19 nM | [2] |
| Calcium Mobilization | Human | 3.3 nM | [2] |
| ERK Phosphorylation | Human | 0.5 nM | [2] |
| hERG Potassium Current | Human | 20 µM | [2] |
Table 2: Clinical Efficacy and Pharmacodynamics (Pancreatic Cancer)
| Study Combination | Patient Population | Metric | Result | Reference |
| PF-04136309 + FOLFIRINOX | Borderline Resectable / Locally Advanced | Objective Response Rate (ORR) | 49% (16 of 33 patients) | [5] |
| PF-04136309 + nab-paclitaxel/gemcitabine | Metastatic | Objective Response Rate (ORR) | 23.8% (5 of 21 patients) | [7][10] |
| PF-04136309 + FOLFIRINOX | Borderline Resectable / Locally Advanced | Pharmacodynamics | Decreased TAMs in tumors | [7] |
| PF-04136309 + nab-paclitaxel/gemcitabine | Metastatic | Pharmacodynamics | Decreased CD14+CCR2+ inflammatory monocytes in peripheral blood | [7][10] |
Impact on the Tumor Microenvironment
By inhibiting the recruitment of CCR2+ monocytes, this compound instigates significant changes within the TME.
-
Remodeling the Immune Landscape: The primary effect is the reduction of immunosuppressive TAMs and MDSCs.[5][8] This shift alters the balance of immune cells, favoring an anti-tumor response. Studies have shown that combining CCR2 inhibition with chemotherapy leads to increased infiltration of CD4+ and CD8+ T-cells and a reduction in FoxP3+ regulatory T-cells (Tregs).[6]
-
Crosstalk with Tumor-Initiating Cells (TICs): TAMs can directly enhance the properties of cancer stem cells, or TICs, by activating the STAT3 transcription factor.[6] By depleting TAMs, this compound can decrease the number of TICs, which are linked to chemoresistance and metastasis.[6] Preclinical studies demonstrated that CCR2 inhibition led to significantly reduced levels of phospho-STAT3 in malignant cells.[6]
-
Enhancing Chemotherapeutic Response: The dense, immunosuppressive TME is a major barrier to the efficacy of chemotherapy. By relieving this immunosuppression, this compound can improve the response to cytotoxic agents like gemcitabine and FOLFIRINOX.[5][6] This combination can lead to better tumor control and reduced metastasis.[5][8]
Caption: Logical flow of this compound's anti-tumor mechanism of action.
Experimental Protocols
The following methodologies have been central to elucidating the mechanism of action of this compound.
Flow Cytometry for Immune Cell Phenotyping
-
Objective: To quantify populations of immune cells in peripheral blood, bone marrow, and tumor biopsies.
-
Protocol:
-
Sample Preparation: Fresh peripheral blood, bone marrow aspirates, or single-cell suspensions from tumor biopsies are collected.[7]
-
Staining: Cells are incubated with a cocktail of fluorescently-conjugated antibodies against cell surface and intracellular markers. Key markers include CD45 (pan-leukocyte), CD14 (monocyte), CCR2, CD4, CD8, and FoxP3 (T-regulatory cells).[7]
-
Data Acquisition: Stained cells are analyzed on a multi-color flow cytometer.
-
Gating Strategy: Data is analyzed by sequentially "gating" on cell populations of interest to determine the percentage of specific subsets, such as the level of CD14+CCR2+ inflammatory monocytes (IMs).[7]
-
Immunohistochemistry (IHC) for Tissue Analysis
-
Objective: To assess the presence and localization of specific proteins (e.g., macrophages, pSTAT3) within the tumor tissue.
-
Protocol:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor sections are prepared from biopsies.[6]
-
Antigen Retrieval: Slides are deparaffinized, rehydrated, and treated with heat-induced epitope retrieval methods.
-
Staining: Sections are incubated with primary antibodies against targets like CD68 (a macrophage marker) or phospho-STAT3 (pSTAT3).[6] This is followed by incubation with a secondary antibody linked to an enzyme (e.g., HRP) and a chromogenic substrate to produce a colored signal.
-
Imaging and Analysis: Stained slides are digitized and analyzed to quantify the intensity and distribution of the target protein within malignant cells and the surrounding stroma.[6]
-
In Vivo Preclinical Models
-
Objective: To evaluate the in vivo efficacy and mechanism of PF-04136309 on tumor growth, metastasis, and the TME.
-
Protocol:
-
Model System: Syngeneic orthotopic pancreatic cancer models are commonly used, where murine cancer cells (e.g., PAN02) are implanted into the pancreas of immunocompetent mice (e.g., C57BL/6).[6]
-
Treatment Regimen: Once tumors are established, mice are randomized into treatment groups: vehicle control, chemotherapy alone (e.g., gemcitabine), PF-04136309 alone, or the combination.[6] PF-04136309 is typically administered via oral gavage or subcutaneous injection.[6][11]
-
Endpoint Analysis: Tumor growth is monitored over time. At the end of the study, tumors and metastatic tissues are harvested for analysis by flow cytometry, IHC, or other molecular assays to assess changes in immune cell infiltration and signaling pathways.[6]
-
Caption: Experimental workflow for analyzing pharmacodynamic effects.
Conclusion
This compound represents a targeted immunotherapeutic strategy that reshapes the tumor microenvironment by disrupting a key pathway for myeloid cell recruitment. Its mechanism of action—the specific antagonism of CCR2—leads to a reduction in immunosuppressive TAMs and MDSCs, which in turn enhances anti-tumor T-cell activity and improves the efficacy of conventional chemotherapy. While clinical trials have shown promising pharmacodynamic effects and some clinical activity, challenges such as potential synergistic toxicities with certain chemotherapy regimens have been noted.[7] Further investigation is crucial to optimize its therapeutic application and identify patient populations most likely to benefit from this TME-modulating agent.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Chemokine-Directed Tumor Microenvironment Modulation in Cancer Immunotherapy | MDPI [mdpi.com]
- 5. Phase 1b study targeting tumour associated macrophages with CCR2 inhibition plus FOLFIRINOX in locally advanced and borderline resectable pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting tumor-infiltrating macrophages decreases tumor-initiating cells, relieves immunosuppression and improves chemotherapeutic responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase 1b study of a small molecule antagonist of human chemokine (C-C motif) receptor 2 (PF-04136309) in combination with nab-paclitaxel/gemcitabine in first-line treatment of metastatic pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase 1b study of a small molecule antagonist of human chemokine (C-C motif) receptor 2 (PF-04136309) in combination with nab-paclitaxel/gemcitabine in first-line treatment of metastatic pancreatic ductal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Discovery and Development of INCB8761: A Technical Overview of a CCR2 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-C chemokine receptor 2 (CCR2) and its primary ligand, C-C motif chemokine ligand 2 (CCL2), constitute a critical signaling axis in the tumor microenvironment. This pathway is instrumental in the recruitment of immunosuppressive myeloid cells, such as tumor-associated macrophages (TAMs) and monocytic myeloid-derived suppressor cells (MDSCs), which foster tumor progression, metastasis, and therapeutic resistance. Consequently, antagonizing the CCR2 receptor has emerged as a promising strategy in oncology. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical data, and clinical development of INCB8761 (also known as PF-4136309), a potent and selective small molecule antagonist of CCR2.
Discovery and Preclinical Profile of INCB8761
INCB8761 was identified through structure-activity relationship (SAR) studies on a novel (S)-3-aminopyrrolidine series of CCR2 antagonists.[1][2] The compound demonstrated potent antagonistic activity against human, mouse, and rat CCR2, along with high selectivity and a favorable in vitro and in vivo ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile.[1][2]
In Vitro Pharmacology
The in vitro activity of INCB8761 was characterized through a series of binding and functional assays. The compound exhibited potent inhibition of CCR2-mediated signaling events, including intracellular calcium mobilization and ERK phosphorylation.[3]
| Parameter | Species | IC50 (nM) | Reference |
| CCR2 Binding Affinity | Human | 5.2 | [3] |
| Mouse | 17 | [3] | |
| Rat | 13 | [3] | |
| Chemotaxis Activity | Human | 3.9 | [2] |
| Whole Blood Assay | Human | 19 | [2] |
| Calcium Mobilization | Human | 3.3 | [3] |
| ERK Phosphorylation | Human | 0.5 | [3] |
| hERG Inhibition | Human | 20,000 | [3] |
| CYP Inhibition (various) | Human | >30,000 | [3] |
Pharmacokinetics
Pharmacokinetic studies in rats and dogs revealed that INCB8761 is orally bioavailable with a moderate half-life.[3]
| Species | Dose (mg/kg) | Route | Tmax (h) | t1/2 (h) | Bioavailability (%) | Reference |
| Rat | 2 | IV | - | 2.5 | - | [3] |
| 10 | PO | 1.2 | - | 78 | [3] | |
| Dog | 2 | IV | - | 2.4 | - | [3] |
| 10 | PO | 0.25 | - | 78 | [3] |
Mechanism of Action: The CCL2-CCR2 Signaling Axis
The CCL2-CCR2 signaling pathway plays a multifaceted role in cancer progression. Tumor cells and stromal cells in the tumor microenvironment secrete CCL2, which then binds to CCR2 expressed on various immune cells, particularly monocytes. This interaction triggers the migration of these monocytes from the bone marrow to the tumor site, where they differentiate into immunosuppressive TAMs and MDSCs. These cells contribute to an immunosuppressive tumor microenvironment, promote angiogenesis, and facilitate tumor cell invasion and metastasis. INCB8761 acts as a competitive antagonist at the CCR2 receptor, blocking the binding of CCL2 and thereby inhibiting the recruitment of these detrimental myeloid cells.
References
The Role of PF-4136309 in Modulating Tumor-Associated Macrophages: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The tumor microenvironment (TME) presents a formidable barrier to effective cancer therapy, largely due to the presence of immunosuppressive cells, among which tumor-associated macrophages (TAMs) are key players. The recruitment of these macrophages to the tumor site is predominantly mediated by the C-C motif chemokine ligand 2 (CCL2) acting on its receptor, C-C chemokine receptor 2 (CCR2). PF-4136309, a potent and selective small molecule antagonist of CCR2, has emerged as a promising therapeutic agent to counteract this immunosuppressive axis. This technical guide provides an in-depth overview of this compound, detailing its mechanism of action, summarizing key quantitative data, and providing comprehensive experimental protocols for its investigation.
Introduction: Targeting the CCL2-CCR2 Axis in Cancer
The CCL2-CCR2 signaling pathway is a critical driver of monocyte and macrophage recruitment to sites of inflammation and, pathologically, to tumors.[1] Tumor cells and stromal cells within the TME secrete CCL2, creating a chemokine gradient that attracts CCR2-expressing monocytes from the bloodstream.[1] Once within the tumor, these monocytes differentiate into TAMs, which predominantly adopt an M2-like phenotype. M2-polarized TAMs contribute to tumor progression through various mechanisms, including the promotion of angiogenesis, suppression of cytotoxic T-cell responses, and facilitation of tumor cell invasion and metastasis.
This compound (also known as INCB8761) is an orally bioavailable antagonist of human CCR2.[2][3] By specifically binding to CCR2, this compound prevents the binding of CCL2, thereby inhibiting receptor activation and downstream signal transduction.[3] This blockade of the CCL2-CCR2 axis disrupts the recruitment of immunosuppressive monocytes to the TME, offering a therapeutic strategy to reprogram the tumor immune landscape and enhance anti-tumor immunity.
Mechanism of Action of this compound
This compound functions as a competitive antagonist of the CCR2 receptor. Its primary mechanism involves the inhibition of the migration of CCR2-positive cells, particularly monocytes, to the tumor microenvironment. This leads to a reduction in the density of TAMs within the tumor, thereby alleviating their pro-tumoral functions.
The key molecular events modulated by this compound include:
-
Inhibition of Monocyte Recruitment: By blocking the CCL2/CCR2 axis, this compound prevents the chemotaxis of circulating monocytes towards the tumor.[4]
-
Reduction of TAM Infiltration: The decreased recruitment of monocytes results in a lower population of TAMs within the tumor microenvironment.[4]
-
Repolarization of Macrophages: While the primary effect is on recruitment, there is evidence to suggest that altering the cytokine milieu by reducing M2-TAMs can shift the balance towards a more pro-inflammatory, anti-tumor M1 macrophage phenotype.
-
Enhancement of Anti-Tumor Immunity: By reducing the number of immunosuppressive TAMs, this compound can lead to an increase in the infiltration and activity of cytotoxic CD8+ T-cells, thereby promoting an effective anti-tumor immune response.[5]
Quantitative Data
The following tables summarize key quantitative data for this compound from preclinical and clinical studies.
Table 1: In Vitro Potency of this compound
| Parameter | Species | IC50 Value | Reference |
| CCR2 Binding | Human | 5.2 nM | [1][6][7] |
| Mouse | 17 nM | [1][6] | |
| Rat | 13 nM | [1][6] | |
| Chemotaxis Inhibition | Human | 3.9 nM | [1] |
| Mouse | 16 nM | [1] | |
| Rat | 2.8 nM | [1] | |
| Intracellular Calcium Mobilization | Human | 3.3 nM | [1] |
| ERK Phosphorylation | Human | 0.5 nM | [1] |
Table 2: Clinical Efficacy of PF-04136309 in Pancreatic Ductal Adenocarcinoma (Phase 1b study, NCT01413022)
| Treatment Arm | Recommended Phase 2 Dose | Objective Response Rate (ORR) | Patient Population | Reference |
| PF-04136309 + FOLFIRINOX | 500 mg twice daily | 49% (16 of 33 patients) | Borderline resectable or locally advanced | [5] |
| FOLFIRINOX alone (historical control) | N/A | 31% | N/A | [4] |
Signaling Pathways and Experimental Workflows
CCL2-CCR2 Signaling Pathway
The binding of CCL2 to its receptor, CCR2, a G-protein coupled receptor (GPCR), triggers a cascade of intracellular signaling events that ultimately lead to cell migration and survival.
Caption: The CCL2-CCR2 signaling cascade and the inhibitory action of this compound.
Experimental Workflow: In Vitro Macrophage Polarization Assay
This workflow outlines the steps to assess the effect of this compound on macrophage polarization in vitro.
Caption: Workflow for assessing the impact of this compound on macrophage polarization.
Experimental Protocols
In Vitro Macrophage Polarization Assay
Objective: To determine the effect of this compound on the polarization of macrophages into M1 (pro-inflammatory) and M2 (anti-inflammatory) phenotypes.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a monocyte cell line (e.g., THP-1).
-
RosetteSep™ Human Monocyte Enrichment Cocktail.
-
Ficoll-Paque PLUS.
-
RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin.
-
Recombinant human M-CSF, IFN-γ, IL-4, and IL-13.
-
Lipopolysaccharide (LPS).
-
This compound.
-
6-well tissue culture plates.
-
Flow cytometry antibodies: anti-CD86, anti-CD206, and corresponding isotype controls.
-
RNA isolation kit and reagents for RT-qPCR.
-
ELISA kits for relevant cytokines (e.g., TNF-α, IL-10).
Protocol:
-
Monocyte Isolation: Isolate monocytes from human PBMCs using RosetteSep™ enrichment followed by Ficoll-Paque density gradient centrifugation.
-
Differentiation to M0 Macrophages: Seed the isolated monocytes in 6-well plates at a density of 1 x 10^6 cells/well in RPMI-1640 medium containing 50 ng/mL of M-CSF. Culture for 5-7 days to allow differentiation into naive (M0) macrophages.
-
Macrophage Polarization and Treatment:
-
M1 Polarization: Replace the medium with fresh medium containing 100 ng/mL LPS and 20 ng/mL IFN-γ.
-
M2 Polarization: Replace the medium with fresh medium containing 20 ng/mL IL-4 and 20 ng/mL IL-13.
-
Treatment: Concurrently with polarization, treat the cells with various concentrations of this compound or vehicle control (DMSO).
-
-
Incubation: Incubate the cells for 24-48 hours.
-
Analysis:
-
Flow Cytometry: Harvest the cells and stain for surface markers of M1 (CD86) and M2 (CD206) phenotypes. Analyze using a flow cytometer.
-
RT-qPCR: Isolate total RNA and perform reverse transcription followed by quantitative PCR to measure the expression of M1 (e.g., iNOS, TNFα) and M2 (e.g., Arg1, CD206) marker genes.
-
ELISA: Collect the culture supernatants and measure the concentration of secreted cytokines characteristic of M1 (e.g., TNF-α, IL-12) and M2 (e.g., IL-10) macrophages.
-
In Vitro Chemotaxis Assay
Objective: To evaluate the ability of this compound to inhibit CCL2-mediated macrophage migration.
Materials:
-
Differentiated macrophages (as prepared in 5.1) or a CCR2-expressing cell line (e.g., THP-1).
-
Transwell inserts (e.g., 8 µm pore size).
-
24-well plates.
-
Serum-free culture medium.
-
Recombinant human CCL2.
-
This compound.
-
Calcein-AM or other fluorescent cell stain.
-
Fluorescence plate reader.
Protocol:
-
Cell Preparation: Harvest differentiated macrophages and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
Pre-treatment: Incubate the cell suspension with various concentrations of this compound or vehicle control for 30-60 minutes at 37°C.
-
Assay Setup:
-
Add serum-free medium containing a predetermined optimal concentration of CCL2 to the lower chamber of the 24-well plate.
-
Place the Transwell inserts into the wells.
-
Add the pre-treated cell suspension to the upper chamber of the inserts.
-
-
Incubation: Incubate the plate at 37°C for 4-6 hours to allow for cell migration.
-
Quantification of Migration:
-
Carefully remove the non-migrated cells from the top surface of the insert membrane with a cotton swab.
-
Stain the migrated cells on the bottom of the membrane with Calcein-AM.
-
Measure the fluorescence of the migrated cells using a fluorescence plate reader.
-
Calculate the percentage of migration inhibition for each concentration of this compound compared to the vehicle control.
-
In Vivo Murine Pancreatic Cancer Model
Objective: To assess the in vivo efficacy of this compound in reducing tumor growth and modulating the tumor microenvironment in a pancreatic cancer model.
Materials:
-
Immunocompetent mice (e.g., C57BL/6).
-
Murine pancreatic cancer cell line (e.g., KPC).
-
This compound.
-
Vehicle for oral administration.
-
Surgical instruments for orthotopic injection.
-
Calipers for tumor measurement (for subcutaneous models).
-
Reagents for tissue processing, immunohistochemistry, and flow cytometry.
Protocol:
-
Tumor Implantation:
-
Orthotopic Model: Surgically implant murine pancreatic cancer cells into the pancreas of the mice.
-
Subcutaneous Model: Inject tumor cells subcutaneously into the flank of the mice.
-
-
Treatment: Once tumors are established (e.g., palpable or detectable by imaging), randomize mice into treatment and control groups. Administer this compound (e.g., by oral gavage) or vehicle daily.
-
Monitoring: Monitor tumor growth regularly using calipers (subcutaneous) or imaging techniques (orthotopic). Monitor the health and body weight of the mice.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors.
-
Tumor Growth: Measure the final tumor volume and weight.
-
Immunohistochemistry: Fix a portion of the tumor in formalin and embed in paraffin. Perform immunohistochemical staining for markers of TAMs (e.g., F4/80, CD68), M1 macrophages (iNOS), M2 macrophages (CD206), and T-cells (CD8).
-
Flow Cytometry: Digest a portion of the tumor to obtain a single-cell suspension. Perform multi-color flow cytometry to quantify the populations of different immune cells within the TME, including TAMs, myeloid-derived suppressor cells (MDSCs), and T-cell subsets.
-
Conclusion
This compound represents a targeted therapeutic strategy with the potential to significantly impact cancer treatment by modulating the immunosuppressive tumor microenvironment. By inhibiting the CCL2-CCR2 axis, this compound effectively reduces the infiltration of tumor-promoting TAMs, thereby creating a more favorable environment for anti-tumor immune responses. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug developers working to further elucidate the role of this compound and other CCR2 antagonists in oncology. Continued investigation into the optimal use of this compound, both as a monotherapy and in combination with other immunotherapies and conventional treatments, is warranted to fully realize its therapeutic potential.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. promocell.com [promocell.com]
- 3. Isolation of Mouse and Human Tumor-Associated Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Evaluating the Polarization of Tumor-Associated Macrophages Into M1 and M2 Phenotypes in Human Cancer Tissue: Technicalities and Challenges in Routine Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Function of PF-4136309 in Inflammatory Disease Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PF-4136309, also known as INCB8761, is a potent and selective small-molecule antagonist of the C-C chemokine receptor 2 (CCR2). This receptor and its primary ligand, C-C motif chemokine ligand 2 (CCL2, also known as monocyte chemoattractant protein-1 or MCP-1), are pivotal in orchestrating the migration and infiltration of monocytes and macrophages to sites of inflammation. By blocking the CCL2/CCR2 signaling axis, this compound effectively inhibits the recruitment of these key inflammatory cells, thereby representing a promising therapeutic strategy for a variety of inflammatory and autoimmune diseases. This technical guide provides a comprehensive overview of the biological function of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the underlying signaling pathways.
Mechanism of Action
This compound functions as a competitive antagonist at the CCR2 receptor.[1] Its primary mechanism involves blocking the binding of CCL2 to CCR2, which is predominantly expressed on the surface of monocytes, macrophages, and memory T-lymphocytes.[2][3] This blockade prevents the initiation of downstream intracellular signaling cascades that are crucial for cell migration, proliferation, and the production of inflammatory cytokines.[4][5]
Signaling Pathways
The binding of CCL2 to CCR2, a G protein-coupled receptor (GPCR), triggers a conformational change that activates intracellular heterotrimeric G proteins, primarily of the Gαi family.[4] This leads to the dissociation of the Gα and Gβγ subunits, which in turn modulate various downstream effector molecules. This compound's antagonism of CCR2 inhibits these signaling events. The key pathways affected include:
-
Phosphoinositide 3-kinase (PI3K)/Akt Pathway: Crucial for cell survival and proliferation.[4][5]
-
Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) Pathway: Involved in regulating the expression of genes related to inflammation and immune responses.[4][5]
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: Including p38 and ERK, this pathway plays a significant role in cell migration and cytokine production.[4][5]
-
Intracellular Calcium Mobilization: CCL2 binding to CCR2 induces a rapid and transient increase in intracellular calcium concentration, a key second messenger in cell activation and chemotaxis.[6]
dot
Quantitative Data
This compound has demonstrated potent and selective inhibitory activity in a range of in vitro assays.
Table 1: In Vitro Potency of this compound
| Assay Type | Species | IC50 Value (nM) | Reference |
| CCR2 Binding | Human | 5.2 | [6] |
| Mouse | 17 | [6] | |
| Rat | 13 | [6] | |
| Chemotaxis | Human | 3.9 | [6] |
| Mouse | 16 | [6] | |
| Rat | 2.8 | [6] | |
| Whole Blood Assay | Human | 19 | [6] |
| Intracellular Calcium Mobilization | Human | 3.3 | [6] |
| ERK Phosphorylation | Human | 0.5 | [6] |
Table 2: Preclinical Pharmacokinetics of this compound
| Species | Dose (mg/kg) | Route | Tmax (h) | t1/2 (h) | Oral Bioavailability (%) | Reference |
| Rat | 10 | Oral | 1.2 | 2.5 | 78 | [6] |
| Dog | 10 | Oral | 0.25 | 2.4 | 78 | [6] |
Application in Inflammatory Disease Models
While extensive clinical development has focused on pancreatic cancer, the mechanism of action of this compound makes it a strong candidate for treating various inflammatory diseases. Preclinical studies have explored its utility in models of inflammation.
-
Thioglycollate-Induced Peritonitis: In a mouse model of thioglycollate-induced inflammation, a CCR2 antagonist demonstrated an ED50 of 3 mg/kg in inhibiting the influx of leukocytes, monocytes/macrophages, and T-lymphocytes.[7]
-
Osteoarthritis (OA): The CCL2/CCR2 axis is implicated in the pathogenesis of OA, contributing to inflammation, cartilage degradation, and pain.[7][8] Systemic or intra-articular administration of a CCR2 antagonist has been shown to reverse knee hyperalgesia in a mouse model of OA.[8] While this compound entered a Phase 2 clinical trial for OA pain, the results have not been publicly reported.[7]
-
Rheumatoid Arthritis (RA): The recruitment of monocytes and macrophages into the synovium is a hallmark of RA. Although CCR2 antagonists have been investigated for RA, some have not demonstrated clinical efficacy.[7]
-
Colitis: The CCL2/CCR2 pathway is involved in the pathogenesis of inflammatory bowel disease by promoting the migration of inflammatory monocytes to the colon.[5]
Experimental Protocols
Chemotaxis Assay (Transwell or Boyden Chamber)
This assay measures the ability of a compound to inhibit the migration of CCR2-expressing cells towards a CCL2 gradient.
Materials:
-
CCR2-expressing cells (e.g., THP-1 monocytic cell line)
-
Recombinant human CCL2
-
This compound
-
Transwell inserts (e.g., 5 µm pore size)
-
24-well plates
-
Serum-free cell culture medium
-
Cell staining and quantification reagents (e.g., Calcein-AM or Crystal Violet)
Protocol:
-
Cell Preparation: Culture CCR2-expressing cells to 70-80% confluency. Serum-starve the cells for 4-6 hours prior to the assay. Harvest and resuspend the cells in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
Antagonist Pre-treatment: Incubate the cell suspension with various concentrations of this compound (or vehicle control) for 30-60 minutes at 37°C.
-
Assay Setup:
-
Add serum-free medium containing CCL2 (chemoattractant) to the lower wells of the 24-well plate. Include a negative control well with medium only.
-
Carefully place the Transwell inserts into the wells.
-
Add 100 µL of the pre-treated cell suspension to the upper chamber of each insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours to allow for cell migration.
-
Quantification of Migrated Cells:
-
Remove the Transwell inserts.
-
Remove non-migrated cells from the top surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the bottom surface of the membrane.
-
Quantify the migrated cells by microscopy or by eluting the stain and measuring absorbance.
-
dot
Intracellular Calcium Flux Assay
This assay measures the ability of this compound to block CCL2-induced increases in intracellular calcium.
Materials:
-
CCR2-expressing cells
-
Recombinant human CCL2
-
This compound
-
Calcium-sensitive fluorescent dye (e.g., Indo-1 AM or Fluo-4 AM)
-
Flow cytometer or fluorescence plate reader with kinetic reading capabilities
Protocol:
-
Cell Preparation: Harvest CCR2-expressing cells and resuspend them in a suitable buffer.
-
Dye Loading: Incubate the cells with a calcium-sensitive dye (e.g., Indo-1 AM) for 30-60 minutes at 37°C in the dark.
-
Washing: Wash the cells to remove excess dye.
-
Antagonist Pre-treatment: Resuspend the dye-loaded cells and pre-incubate with various concentrations of this compound or vehicle for 10-20 minutes.
-
Measurement:
-
Acquire a baseline fluorescence reading using a flow cytometer or plate reader.
-
Add CCL2 to the cell suspension to stimulate calcium flux.
-
Continue to record the fluorescence signal over time to measure the change in intracellular calcium concentration.
-
The inhibitory effect of this compound is determined by the reduction in the CCL2-induced fluorescence peak.
-
Whole Blood Assay
This ex vivo assay assesses the functional activity of a CCR2 antagonist on monocytes within a more physiologically relevant environment.
Protocol Overview:
-
Blood Collection: Collect fresh heparinized whole blood from human donors or preclinical species.
-
Antagonist Incubation: Aliquot the whole blood and incubate with various concentrations of this compound or vehicle control.
-
Stimulation: Add CCL2 to the blood samples to stimulate CCR2 on monocytes.
-
Readout: Measure a downstream functional response. This can include:
-
Shape Change: Chemokine stimulation induces a change in monocyte shape, which can be quantified by flow cytometry based on forward scatter.[1]
-
Cytokine Release: Measure the release of inflammatory cytokines into the plasma by ELISA or other immunoassays.[9]
-
Receptor Occupancy: Assess the binding of a fluorescently labeled anti-CCR2 antibody to determine the degree of receptor blockade by the antagonist.
-
Conclusion
This compound is a well-characterized, potent, and selective CCR2 antagonist with a clear mechanism of action that translates to functional inhibition of inflammatory cell migration. The quantitative data from in vitro and preclinical studies support its potential as a therapeutic agent in a range of inflammatory diseases. The experimental protocols provided in this guide offer a framework for researchers to further investigate the biological functions of this compound and other CCR2 antagonists in various disease models. While clinical success has been pursued primarily in oncology, the foundational role of the CCL2/CCR2 axis in inflammation warrants continued exploration of this compound's therapeutic potential in inflammatory and autoimmune disorders.
References
- 1. Assessment of chemokine receptor function on monocytes in whole blood: In vitro and ex vivo evaluations of a CCR2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bu.edu [bu.edu]
- 3. Optimized dosing of a CCR2 antagonist for amplification of vaccine immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CCR2-Mediated Uptake of Constitutively Produced CCL2: A Mechanism for Regulating Chemokine Levels in the Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. The role of intra-articular neuronal CCR2 receptors in knee joint pain associated with experimental osteoarthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | A Sensitive Whole Blood Assay Detects Antigen-Stimulated Cytokine Release From CD4+ T Cells and Facilitates Immunomonitoring in a Phase 2 Clinical Trial of Nexvax2 in Coeliac Disease [frontiersin.org]
PF-4136309: A Deep Dive into its Antagonistic Effect on Monocyte Chemotaxis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of PF-4136309, a potent and selective antagonist of the C-C chemokine receptor type 2 (CCR2). The document delves into the molecule's mechanism of action, its quantifiable effects on monocyte chemotaxis, and detailed experimental protocols for assessing its efficacy. This information is intended to support further research and development efforts in fields such as inflammation, immunology, and oncology.
Core Mechanism of Action
This compound, also known as INCB8761, is an orally bioavailable small molecule that functions as a CCR2 antagonist.[1][2] CCR2 is a G-protein coupled receptor predominantly expressed on the surface of monocytes and macrophages.[1][3] Its primary ligand is the monocyte chemoattractant protein-1 (MCP-1), also known as chemokine (C-C motif) ligand 2 (CCL2).[1][3] The binding of CCL2 to CCR2 triggers a signaling cascade that induces the directed migration, or chemotaxis, of these immune cells to sites of inflammation.[3][4]
By specifically binding to CCR2, this compound competitively inhibits the binding of CCL2.[1] This blockade prevents the activation of the downstream signaling pathways responsible for cell migration.[1] Consequently, this compound effectively inhibits the recruitment of monocytes and macrophages to tissues, thereby modulating inflammatory responses and the tumor microenvironment.[2] This mechanism of action makes this compound a promising therapeutic candidate for a range of inflammatory diseases and cancers where monocyte infiltration is a key pathological feature.[2][5]
Quantitative Efficacy of this compound
The potency of this compound has been quantified through various in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key metric. The following table summarizes the reported IC50 values for this compound across different species and assay types.
| Assay Type | Species | IC50 (nM) | Reference |
| CCR2 Binding | Human | 5.2 | [6][7][8] |
| Mouse | 17 | [2][6][8] | |
| Rat | 13 | [2][6][8] | |
| Monocyte Chemotaxis | Human | 3.9 | [3][6][9] |
| Mouse | 16 | [2][6] | |
| Rat | 2.8 | [2][6] | |
| Whole Blood Assay | Human | 19 | [3][6] |
| Calcium Mobilization | Human | 3.3 | [6] |
| ERK Phosphorylation | Human | 0.5 | [6] |
Signaling Pathway Inhibition
The following diagram illustrates the canonical CCL2/CCR2 signaling pathway and the inhibitory action of this compound.
Caption: Inhibition of CCL2/CCR2 signaling by this compound.
Experimental Protocol: Monocyte Chemotaxis Assay
This protocol outlines a typical in vitro monocyte chemotaxis assay to evaluate the inhibitory effect of compounds like this compound. This method is based on the Boyden chamber or Transwell® system.[10]
1. Cell Preparation:
-
Isolate primary human monocytes from peripheral blood using methods such as magnetic bead selection with anti-CD14 antibodies.[10] Alternatively, a monocytic cell line like THP-1 can be used.[11][12]
-
Culture and maintain the cells in an appropriate medium (e.g., RPMI 1640 supplemented with 10% FBS and 25 mM HEPES).[11]
-
Prior to the assay, harvest the cells and resuspend them in a serum-free medium at a concentration of 1.0-1.5 x 10^6 cells/mL.[11]
2. Assay Plate Setup:
-
Use a 24-well or 96-well plate with permeable inserts (e.g., 5.0 µm pore size polyester membrane).[10]
-
In the lower chamber, add the chemoattractant, which is typically recombinant human CCL2/MCP-1.[11] Include control wells with serum-free medium only (negative control) and wells with a known concentration of CCL2/MCP-1 (positive control).
-
For testing this compound, prepare serial dilutions of the compound and add them to the lower chambers along with the chemoattractant.
3. Cell Migration:
-
Add the prepared monocyte cell suspension to the upper chamber of the inserts.[11]
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a period that allows for significant cell migration (e.g., 4 hours).[10]
4. Quantification of Migration:
-
After incubation, carefully remove the inserts.
-
Quantify the number of cells that have migrated to the lower chamber. This can be achieved through several methods:
- Direct Cell Counting: Aspirate the medium from the lower chamber and count the cells using a hemocytometer or an automated cell counter.
- Fluorescence-based Assay: Pre-label the cells with a fluorescent dye (e.g., Calcein-AM) before the assay.[12] After migration, measure the fluorescence in the lower chamber using a plate reader.
- ATP-based Luminescence Assay: Measure the cellular ATP levels in the lower chamber using a commercially available kit (e.g., CellTiter-Glo®). The luminescent signal is proportional to the number of migrated cells.[10]
5. Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the positive control (chemoattractant alone).
-
Plot the percentage of inhibition against the log concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.
Experimental Workflow Diagram
The following diagram provides a visual representation of the monocyte chemotaxis assay workflow.
Caption: Workflow for a monocyte chemotaxis assay.
References
- 1. Facebook [cancer.gov]
- 2. medkoo.com [medkoo.com]
- 3. Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phase 1b study of a small molecule antagonist of human chemokine (C-C motif) receptor 2 (PF-04136309) in combination with nab-paclitaxel/gemcitabine in first-line treatment of metastatic pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. adooq.com [adooq.com]
- 9. caymanchem.com [caymanchem.com]
- 10. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 11. Quantifying Human Monocyte Chemotaxis In Vitro and Murine Lymphocyte Trafficking In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
INCB8761: A Preclinical Deep Dive into Targeting the Tumor Microenvironment in Pancreatic Cancer
For Immediate Release
This technical guide provides an in-depth analysis of the preclinical data for INCB8761 (also known as PF-4136309), a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2). The information presented is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the tumor microenvironment in pancreatic ductal adenocarcinoma (PDAC).
Executive Summary
Pancreatic cancer stands as one of the most lethal malignancies, largely due to a dense, desmoplastic stroma that fosters a profoundly immunosuppressive tumor microenvironment (TME). A key driver of this immunosuppression is the infiltration of tumor-associated macrophages (TAMs). The recruitment of these myeloid cells is primarily mediated by the interaction of the chemokine CCL2 with its receptor, CCR2. INCB8761 is a small molecule inhibitor designed to block this critical signaling axis. Preclinical studies have demonstrated its ability to modulate the TME, inhibit tumor progression, and reduce metastasis, positioning it as a promising candidate for further investigation, particularly in combination with other therapeutic modalities.
Mechanism of Action: Disrupting Macrophage Recruitment
The CCL2-CCR2 signaling axis is a pivotal pathway in the pathogenesis of pancreatic cancer.[1] Tumor cells and other components of the TME, such as pancreatic stellate cells, secrete CCL2, creating a chemotactic gradient that attracts CCR2-expressing monocytes from the bone marrow and circulation into the tumor.[2][3] Once within the TME, these monocytes differentiate into M2-polarized TAMs, which promote tumor growth, angiogenesis, invasion, and suppress the anti-tumor activity of T cells.[1][4]
INCB8761 acts as a potent antagonist at the CCR2 receptor, effectively blocking the binding of CCL2 and inhibiting the downstream signaling cascade that leads to monocyte migration.[2][5] This blockade is hypothesized to deplete the TME of immunosuppressive TAMs, thereby shifting the balance towards an anti-tumor immune response and impeding tumor growth and metastasis.[1][6]
In Vitro Potency and Selectivity
INCB8761 has demonstrated potent antagonist activity against CCR2 across multiple species in various in vitro assays. Its high selectivity and favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicology) profile established it as a strong candidate for in vivo evaluation.[2][7]
| Assay Type | Target | Species | IC50 Value |
| Radioligand Binding | CCR2 | Human | 5.2 nM |
| Radioligand Binding | CCR2 | Mouse | 17 nM |
| Radioligand Binding | CCR2 | Rat | 13 nM |
| Chemotaxis | CCR2 | Human | 3.9 nM |
| Chemotaxis | CCR2 | Mouse | 16 nM |
| Chemotaxis | CCR2 | Rat | 2.8 nM |
| Calcium Mobilization | CCR2 | Human | 3.3 nM |
| ERK Phosphorylation | CCR2 | Human | 0.5 nM |
| Whole Blood Assay | CCR2 | Human | 19 nM |
| hERG Patch Clamp | hERG Potassium Channel | Human | 20 µM |
| Data sourced from MedChemExpress and related publications.[5] |
Key Experimental Protocols
Chemotaxis Assay:
-
Cells: Human monocytes or cell lines engineered to express CCR2.
-
Apparatus: Modified Boyden chamber or similar multi-well migration plate (e.g., Transwell) with a porous membrane.
-
Protocol:
-
Cells are pre-incubated with varying concentrations of INCB8761 or vehicle control.
-
The lower chamber is filled with media containing a specific concentration of the chemoattractant CCL2.
-
The pre-treated cells are added to the upper chamber.
-
The plate is incubated for a period (e.g., 1-3 hours) at 37°C to allow cell migration across the membrane towards the CCL2 gradient.
-
Migrated cells in the lower chamber are quantified using a fluorescent dye (e.g., Calcein-AM) or by cell counting.
-
IC50 values are calculated by plotting the percentage of migration inhibition against the concentration of INCB8761.
-
ERK Phosphorylation Assay:
-
Cells: CCR2-expressing cells.
-
Protocol:
-
Cells are serum-starved to reduce basal signaling.
-
Cells are pre-treated with different concentrations of INCB8761.
-
Cells are then stimulated with CCL2 for a short period (e.g., 5-15 minutes) to induce ERK phosphorylation.
-
Cell lysates are collected, and protein concentration is determined.
-
Phosphorylated ERK (p-ERK) and total ERK levels are measured using Western blot or a quantitative immunoassay (e.g., ELISA).
-
The ratio of p-ERK to total ERK is calculated, and the inhibitory effect of INCB8761 is determined to calculate the IC50.
-
In Vivo Preclinical Efficacy in Pancreatic Cancer Models
The efficacy of CCR2 inhibition has been evaluated in various preclinical models of pancreatic cancer, which are crucial for understanding disease biology and testing novel therapeutics.[8] These models have shown that blocking CCR2 can deplete TAMs, leading to inhibited tumor growth and reduced metastasis.[1][6]
Animal Models in Pancreatic Cancer Research
-
Genetically Engineered Mouse Models (GEMMs): These models, such as the KPC mouse (LSL-KrasG12D/+; LSL-Trp53R172H/+; Pdx-1-Cre), faithfully recapitulate the genetic progression and complex tumor microenvironment of human PDAC.[9][10] They are considered a gold standard for testing therapies that target the TME.
-
Orthotopic Xenograft Models: In these models, human pancreatic cancer cell lines or patient-derived tumor fragments (PDX) are implanted directly into the pancreas of immunodeficient mice.[11] This allows the tumor to grow in its native organ environment, which is considered superior to subcutaneous models for studying tumor-stroma interactions.[11]
While specific quantitative data on tumor growth inhibition and survival for INCB8761 monotherapy in these models is not extensively detailed in the public literature, a Phase 1b trial of a CCR2 inhibitor (PF-04136309, the same compound as INCB8761) in combination with FOLFIRINOX chemotherapy reported a promising objective tumor response rate in patients, supporting the preclinical hypothesis.[6]
In Vivo Experimental Workflow
The typical workflow for assessing a TME-modifying agent like INCB8761 involves tumor implantation, drug administration, and multi-faceted analysis of the tumor and its microenvironment.
The Rationale for Combination Therapies
Given the complexity and therapeutic resistance of pancreatic cancer, combination strategies are essential.[12][13] The ability of INCB8761 to remodel the immunosuppressive TME makes it an attractive partner for other anti-cancer agents.
-
With Chemotherapy (e.g., FOLFIRINOX): Standard chemotherapy can induce immunogenic cell death, releasing tumor antigens. However, it can also increase the infiltration of myeloid-derived suppressor cells. By blocking monocyte recruitment with INCB8761, the TME can be rendered more susceptible to immune attack, potentially synergizing with the effects of chemotherapy.[6]
-
With Immunotherapy (e.g., Anti-PD-1): Pancreatic cancer is notoriously "cold," with few infiltrating T cells, making it resistant to immune checkpoint inhibitors (ICIs).[14] By depleting immunosuppressive TAMs, INCB8761 may "heat up" the TME, allowing for enhanced T cell infiltration and activation, thereby sensitizing the tumor to the effects of ICIs. Preclinical studies combining a CCR2/CCR5 dual antagonist with radiation and anti-PD-1 therapy have shown superior anti-tumor responses.[6]
Conclusion
INCB8761 is a potent and selective CCR2 antagonist that effectively targets a key mechanism of immune evasion in pancreatic cancer. Preclinical data strongly support its mechanism of action in blocking the recruitment of tumor-promoting macrophages. By remodeling the tumor microenvironment, INCB8761 holds significant promise as a component of combination therapy regimens, potentially overcoming the resistance of pancreatic cancer to both chemotherapy and immunotherapy. Further clinical investigation is warranted to fully elucidate its therapeutic potential in this challenging disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CCR2/CCR5 inhibitor permits the radiation-induced effector T cell infiltration in pancreatic adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advancements in preclinical models of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mouse models of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Progress in Animal Models of Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modeling pancreatic cancer in mice for experimental therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Developing effective combination therapy for pancreatic cancer: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Combination Therapies and Drug Delivery Platforms in Combating Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Combination therapy for pancreatic cancer: anti-PD-(L)1-based strategy - PMC [pmc.ncbi.nlm.nih.gov]
The Structural-Activity Relationship of PF-4136309: A Deep Dive into a Potent CCR2 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-4136309, also known as INCB8761, is a potent and selective antagonist of the C-C chemokine receptor type 2 (CCR2).[1][2] CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), play a pivotal role in the recruitment of monocytes and macrophages to sites of inflammation and tumorigenesis.[3][4][5] By blocking the CCL2/CCR2 signaling axis, this compound effectively inhibits the migration of these immune cells, thereby modulating inflammatory responses and the tumor microenvironment.[2][4] This technical guide provides an in-depth analysis of the structural-activity relationship (SAR) of this compound, detailing its mechanism of action, binding modes, and the impact of structural modifications on its biological activity.
Core Structure and Mechanism of Action
This compound belongs to a series of (S)-3-aminopyrrolidine derivatives.[3][6] Its antagonistic activity stems from its ability to bind to CCR2, a G-protein coupled receptor (GPCR), and prevent the binding of its endogenous ligand, CCL2.[4][7] This blockade inhibits downstream signaling pathways, including intracellular calcium mobilization and extracellular signal-regulated kinase (ERK) phosphorylation, which are crucial for monocyte chemotaxis.[1][3]
Structural Activity Relationship (SAR) Insights
The development of this compound involved extensive SAR studies on the (S)-3-aminopyrrolidine scaffold. A key finding was the superiority of the S-configuration on the pyrrolidine ring for CCR2 binding, a contrast to a previously identified series where the R-configuration was critical.[3]
The structure of this compound can be dissected into three main components, each contributing to its high affinity and selectivity:
-
The (S)-3-aminopyrrolidine core: This central scaffold is crucial for the correct orientation of the other functional groups within the CCR2 binding pocket.
-
The substituted cyclohexyl moiety: Modifications at the 4-position of the cyclohexyl group were found to significantly influence potency. The specific substitution in this compound is optimized for strong interaction with the receptor.[3]
-
The aromatic substituents: The nature and position of substituents on the aromatic rings are critical for both potency and selectivity. For instance, substitution on the 2-pyridyl ring was explored to enhance CCR2 activity. While substitutions at the 4- or 6-positions were detrimental to binding affinity, a methyl group at the 5-position slightly improved binding and significantly enhanced chemotaxis inhibitory activity.[3]
Furthermore, efforts to mitigate off-target effects, such as hERG potassium channel activity, involved modifications of the trifluoromethylphenyl group. Replacing it with a trifluoromethylpyridyl moiety, specifically the 4-trifluoromethyl-2-pyridyl analogue, resulted in weaker hERG activity while maintaining potent CCR2 antagonism.[3]
Quantitative Biological Data
The biological activity of this compound and its analogs has been extensively characterized through various in vitro assays. The following tables summarize the key quantitative data.
| Assay | Species | IC50 (nM) |
| CCR2 Binding | Human | 5.2[1] |
| Mouse | 17[1] | |
| Rat | 13[1] | |
| Chemotaxis | Human | 3.9[1] |
| Mouse | 16[1] | |
| Rat | 2.8[1] | |
| Calcium Mobilization | - | 3.3[1][3] |
| ERK Phosphorylation | - | 0.5[1][3] |
| hERG Patch Clamp | - | 20,000[1][3] |
| Pharmacokinetic Parameter | Rat | Dog |
| Tmax (oral, 10 mg/kg) | 1.2 h[3] | 0.25 h[3] |
| Oral Bioavailability | 78%[3] | 78%[3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
CCR2 Radioligand Binding Assay
This competitive binding assay measures the ability of a test compound to displace a radiolabeled CCR2 ligand (e.g., [¹²⁵I]-CCL2) from the receptor.
Protocol Outline:
-
Membrane Preparation: Cell membranes expressing CCR2 are prepared from a suitable cell line (e.g., HEK293).
-
Assay Setup: In a 96-well filter plate, the following are added to each well:
-
Total Binding: Assay buffer, radiolabeled ligand, and CCR2 membranes.
-
Non-specific Binding: Unlabeled CCL2 (high concentration), radiolabeled ligand, and CCR2 membranes.
-
Compound Competition: Serial dilutions of the test compound, radiolabeled ligand, and CCR2 membranes.
-
-
Incubation: The plate is incubated to allow binding to reach equilibrium.
-
Filtration and Washing: The contents are filtered, and the filters are washed to remove unbound radioligand.
-
Radioactivity Measurement: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The IC50 value is calculated from the competition curve.
Monocyte Chemotaxis Assay
This assay evaluates the ability of a compound to inhibit the migration of monocytes towards a chemoattractant (CCL2).
Protocol Outline:
-
Cell Preparation: Human monocytes are isolated from peripheral blood.
-
Assay Setup: A Boyden chamber or a similar multi-well insert system with a porous membrane is used.
-
The lower chamber contains the chemoattractant (CCL2) and varying concentrations of the test compound.
-
The upper chamber contains the isolated monocytes.
-
-
Incubation: The plate is incubated to allow for cell migration through the membrane.
-
Quantification of Migration: The number of cells that have migrated to the lower chamber is quantified. This can be done by cell counting, or by using a fluorescent dye to label the cells and measuring the fluorescence.
-
Data Analysis: The IC50 value for the inhibition of chemotaxis is determined.
Intracellular Calcium Mobilization Assay
This assay measures the ability of a compound to block the increase in intracellular calcium concentration induced by CCL2 binding to CCR2.
Protocol Outline:
-
Cell Preparation: A suitable cell line expressing CCR2 is seeded in a 96-well plate and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Pre-incubation: The cells are pre-incubated with varying concentrations of the test compound.
-
Stimulation: CCL2 is added to the wells to stimulate the cells.
-
Fluorescence Measurement: The change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured in real-time using a fluorescence plate reader.
-
Data Analysis: The IC50 value for the inhibition of calcium mobilization is calculated.
ERK Phosphorylation Assay
This assay determines the effect of a compound on the phosphorylation of ERK, a downstream signaling molecule in the CCR2 pathway.
Protocol Outline:
-
Cell Culture and Treatment: Cells expressing CCR2 are treated with varying concentrations of the test compound, followed by stimulation with CCL2.
-
Cell Lysis: The cells are lysed to extract the proteins.
-
Western Blotting:
-
The protein lysates are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.
-
Secondary antibodies conjugated to a detection enzyme are used.
-
-
Detection: The protein bands are visualized using a chemiluminescent or fluorescent substrate.
-
Data Analysis: The ratio of p-ERK to total ERK is quantified, and the IC50 value for the inhibition of ERK phosphorylation is determined.
hERG Patch Clamp Assay
This electrophysiological assay assesses the potential of a compound to block the hERG potassium channel, which is a critical indicator of potential cardiotoxicity.
Protocol Outline:
-
Cell Preparation: HEK293 cells stably expressing the hERG channel are used.
-
Patch Clamp Recording: The whole-cell patch-clamp technique is employed to record the hERG current (IKr).
-
Compound Application: The cells are exposed to increasing concentrations of the test compound.
-
Current Measurement: The effect of the compound on the amplitude of the hERG current is measured.
-
Data Analysis: The IC50 value for the inhibition of the hERG current is calculated.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway and a typical experimental workflow.
CCR2 signaling pathway and the inhibitory action of this compound.
General workflow for the structural activity relationship studies.
Conclusion
This compound is a highly potent and selective CCR2 antagonist that emerged from rigorous structural-activity relationship studies. Its (S)-3-aminopyrrolidine core, combined with optimized substitutions on the cyclohexyl and aromatic moieties, confers excellent in vitro and in vivo activity. The detailed understanding of its SAR, guided by a suite of robust biological assays, has been instrumental in its development as a clinical candidate for inflammatory diseases and cancer. This guide provides a comprehensive overview of the key data and methodologies that underpin our current understanding of this important molecule.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. bio-protocol.org [bio-protocol.org]
- 3. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
In Vivo Pharmacodynamics of PF-4136309: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo pharmacodynamics of PF-4136309 (also known as INCB8761), a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2). This document details the mechanism of action, summarizes key quantitative in vivo data, provides detailed experimental protocols, and visualizes the associated signaling pathways and experimental workflows.
Introduction
This compound is an orally bioavailable small molecule that selectively inhibits CCR2, a key receptor involved in the recruitment of monocytes and macrophages to sites of inflammation and tumorigenesis.[1][2] The primary ligand for CCR2 is the chemokine CCL2 (monocyte chemoattractant protein-1), and the CCL2-CCR2 axis is a critical pathway in the pathophysiology of various inflammatory diseases and cancers.[3][4] By blocking the interaction between CCL2 and CCR2, this compound disrupts the downstream signaling cascades that lead to monocyte and macrophage migration, thereby modulating the immune landscape of diseased tissues.[5][6]
Mechanism of Action
This compound acts as a non-competitive antagonist of CCR2. It binds to the receptor and prevents the conformational changes necessary for G-protein coupling and subsequent intracellular signaling upon CCL2 binding. This blockade inhibits downstream signaling pathways, including the JAK/STAT, MAPK, and PI3K/Akt pathways, which are crucial for cell migration, survival, and differentiation.[4][7] In vivo, this translates to a reduction in the infiltration of CCR2-expressing inflammatory monocytes into tissues, which can lead to a decrease in inflammation and a modulation of the tumor microenvironment.[5][8]
In Vitro and In Vivo Potency
This compound has demonstrated potent and selective inhibition of CCR2 across multiple species. The following tables summarize key in vitro and in vivo pharmacokinetic and pharmacodynamic parameters.
Table 1: In Vitro Potency of this compound [7]
| Assay | Species | IC50 (nM) |
| CCR2 Binding | Human | 5.2 |
| Mouse | 17 | |
| Rat | 13 | |
| Chemotaxis | Human | 3.9 |
| Mouse | 16 | |
| Rat | 2.8 | |
| Whole Blood Assay | Human | 19 |
| Calcium Mobilization | Human | 3.3 |
| ERK Phosphorylation | Human | 0.5 |
Table 2: In Vivo Pharmacokinetics of this compound (Oral Administration) [3]
| Species | Dose (mg/kg) | Tmax (h) | Cmax (nM) | AUC (nM·h) | Bioavailability (%) |
| Rat | 10 | 1.2 | 610 | 2723 | 78 |
| Dog | 10 | 0.25 | 20039 | 35560 | 78 |
Table 3: In Vivo Pharmacodynamic Effects of this compound in a Pancreatic Cancer Mouse Model [5][9]
| Treatment Group | Dose (mg/kg) | Route | Schedule | Effect on Tumor-Infiltrating Macrophages | Effect on Inflammatory Monocytes |
| Vehicle Control | - | - | - | No significant change | No significant change |
| PF-04136309 | 100 | Subcutaneous | Twice-daily | Significant reduction | Significant reduction |
Experimental Protocols
Orthotopic Pancreatic Cancer Mouse Model
This protocol describes the evaluation of this compound in a murine orthotopic pancreatic cancer model to assess its impact on tumor growth and the tumor immune microenvironment.[10]
Objective: To determine the in vivo efficacy of this compound in reducing primary tumor growth and modulating the infiltration of tumor-associated macrophages and inflammatory monocytes.
Materials:
-
Animal Model: Immunocompetent C57BL/6 mice.
-
Cell Line: Murine pancreatic cancer cell line (e.g., KPC).
-
Test Article: this compound (formulated for subcutaneous injection).
-
Vehicle Control: Appropriate vehicle for this compound.
-
Surgical and Dosing Equipment: Standard surgical instruments, syringes, and needles.
-
Analytical Equipment: Flow cytometer, equipment for histology and immunohistochemistry.
Procedure:
-
Cell Culture: Culture KPC cells under standard sterile conditions.
-
Tumor Cell Implantation:
-
Anesthetize C57BL/6 mice.
-
Surgically expose the pancreas.
-
Inject 1 x 10^6 KPC cells in 50 µL of sterile PBS into the head of the pancreas.
-
Suture the incision and monitor the animals for recovery.
-
Allow tumors to establish for a predetermined period (e.g., 7-10 days).
-
-
Treatment Regimen:
-
Randomize mice into treatment and vehicle control groups.
-
Administer this compound (e.g., 100 mg/kg) or vehicle control via subcutaneous injection twice daily.[5]
-
Continue the treatment for a defined period (e.g., 2-3 weeks).
-
-
Monitoring:
-
Monitor tumor growth using non-invasive imaging techniques (e.g., ultrasound).
-
Record animal body weight and monitor for any signs of toxicity.
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the mice.
-
Excise the tumors and record their weight and volume.
-
Process a portion of the tumor for histological and immunohistochemical analysis to visualize immune cell infiltration (e.g., F4/80 for macrophages).
-
Process the remaining tumor tissue into a single-cell suspension for flow cytometric analysis of immune cell populations, including tumor-associated macrophages (TAMs) and inflammatory monocytes.[9]
-
Visualizations
Signaling Pathway of CCR2 Inhibition by this compound
References
- 1. selleckchem.com [selleckchem.com]
- 2. medkoo.com [medkoo.com]
- 3. Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting tumor-infiltrating macrophages decreases tumor-initiating cells, relieves immunosuppression and improves chemotherapeutic responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase 1b study of a small molecule antagonist of human chemokine (C-C motif) receptor 2 (PF-04136309) in combination with nab-paclitaxel/gemcitabine in first-line treatment of metastatic pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Phase 1b study targeting tumour associated macrophages with CCR2 inhibition plus FOLFIRINOX in locally advanced and borderline resectable pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for In Vivo Mouse Studies with PF-4136309
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-4136309, also known as INCB8761, is a potent and selective small-molecule antagonist of the C-C chemokine receptor 2 (CCR2).[1] The CCL2/CCR2 signaling axis is a critical pathway in the tumor microenvironment, playing a key role in the recruitment of immunosuppressive myeloid cells such as tumor-associated macrophages (TAMs) and monocytic myeloid-derived suppressor cells (M-MDSCs). These cells contribute to tumor progression, metastasis, and resistance to therapy. By blocking the CCL2/CCR2 pathway, this compound inhibits the migration of these immunosuppressive cells into the tumor, thereby modulating the tumor microenvironment and potentially enhancing anti-tumor immunity.[2][3][4] Preclinical studies in mouse models of pancreatic cancer have demonstrated that this compound can inhibit tumor growth and reduce metastasis.[2]
These application notes provide a detailed overview of the experimental protocols for in vivo mouse studies with this compound, based on publicly available data. The information is intended to guide researchers in designing and executing their own preclinical studies to evaluate the efficacy and mechanism of action of this compound.
Data Presentation
Table 1: In Vitro Potency of this compound
| Assay | Species | IC50 (nM) |
| CCR2 Binding | Human | 5.2 |
| Mouse | 17 | |
| Rat | 13 | |
| Chemotaxis | Human | 3.9 |
| Mouse | 16 | |
| Rat | 2.8 | |
| Calcium Mobilization | - | 3.3 |
| ERK Phosphorylation | - | 0.5 |
Table 2: Pharmacokinetic Parameters of this compound
| Species | Dose | Route | Tmax (h) | Half-life (h) | Oral Bioavailability (%) |
| Rat | 2 mg/kg | IV | - | 2.5 | - |
| 10 mg/kg | PO | 1.2 | - | 78 | |
| Dog | 2 mg/kg | IV | - | 2.4 | - |
| 10 mg/kg | PO | 0.25 | - | 78 | |
| Mouse | Not Specified | PO | Not Specified | Not Specified | 47 |
Table 3: Summary of In Vivo Efficacy Studies of this compound in Mouse Models of Pancreatic Cancer
| Mouse Model | Treatment Regimen | Key Findings | Reference |
| Orthotopic Pancreatic Cancer | This compound (100 mg/kg, s.c., b.i.d.) | - Decreased circulating inflammatory monocytes- Increased inflammatory monocytes in bone marrow- Depletion of inflammatory monocytes and macrophages in the primary tumor and premetastatic liver- Reduced tumor growth and metastasis | Sanford et al., 2013[2] |
| Pulmonary Metastasis of Pancreatic Cancer | This compound (10 mg/kg, i.v.) + Gemcitabine (20 mg/kg, i.v.) | - Potent anti-tumor efficacy | (Data from a study on PGEM/PF-4136309 micelles) |
Signaling Pathway and Experimental Workflow
Caption: The CCL2/CCR2 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vivo efficacy studies of this compound.
Experimental Protocols
Protocol 1: Orthotopic Pancreatic Cancer Mouse Model
This protocol is based on the methodology described in studies evaluating the effect of CCR2 inhibition on pancreatic cancer.
1. Animal Model:
-
Species: Mouse
-
Strain: C57BL/6 (immunocompetent)
2. Cell Line:
-
A syngeneic murine pancreatic cancer cell line, such as KPC (derived from KrasLSL-G12D/+; Trp53LSL-R172H/+; Pdx-1-Cre mice) or Pan02.
3. Tumor Implantation:
-
Culture the selected pancreatic cancer cells in appropriate media.
-
Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10^7 cells/mL. Keep the cell suspension on ice.
-
Anesthetize C57BL/6 mice.
-
Make a small incision in the left abdominal flank to expose the pancreas.
-
Slowly inject 10-20 µL of the cell suspension (1-2 x 10^5 cells) into the head or tail of the pancreas using an insulin syringe.
-
Close the incision with sutures or surgical clips.
-
Allow tumors to establish for 2 days before starting treatment.
4. Formulation and Administration of this compound:
-
Formulation: While the exact vehicle used in the primary reference is not specified, a common vehicle for subcutaneous injection of small molecules is a solution of 0.5% (w/v) methylcellulose and 0.2% (v/v) Tween® 80 in sterile water. It is recommended to perform a formulation screen to ensure solubility and stability.
-
Dose: 100 mg/kg body weight.
-
Administration Route: Subcutaneous (s.c.) injection.
-
Frequency: Twice daily (b.i.d.).
-
Control Group: Administer the vehicle solution to the control group using the same volume, route, and frequency.
5. Monitoring and Endpoint Analysis:
-
Monitor animal health and body weight 2-3 times per week.
-
Monitor tumor growth via non-invasive imaging (e.g., high-resolution ultrasound) if available.
-
After a predetermined treatment period (e.g., 2-4 weeks), euthanize the mice.
-
Primary Tumor Analysis:
-
Excise and weigh the primary pancreatic tumor.
-
Process a portion of the tumor for flow cytometry to analyze immune cell infiltration.
-
Fix a portion of the tumor in 10% neutral buffered formalin for histological analysis (H&E staining) and immunohistochemistry (e.g., for F4/80 to detect macrophages).
-
-
Metastasis Analysis:
-
Harvest the liver and lungs and visually inspect for metastatic nodules.
-
Fix tissues for histological confirmation of metastases.
-
-
Pharmacodynamic Analysis:
-
Collect peripheral blood via cardiac puncture for complete blood counts and flow cytometry to quantify circulating inflammatory monocytes.
-
Flush one femur and tibia to collect bone marrow for flow cytometry analysis of myeloid progenitor cells and inflammatory monocytes.
-
Protocol 2: Pulmonary Metastasis Model
This protocol is designed to assess the effect of this compound on the metastatic seeding and growth of pancreatic cancer cells in the lungs.
1. Animal Model and Cell Line:
-
Same as in Protocol 1.
2. Tumor Cell Injection:
-
Prepare a single-cell suspension of the pancreatic cancer cell line in sterile PBS at a concentration of 1 x 10^6 cells/100 µL.
-
Inject 100 µL of the cell suspension into the lateral tail vein of C57BL/6 mice.
3. Formulation and Administration of this compound:
-
Formulation: For intravenous administration, this compound can be formulated in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. A formulation screen is recommended.
-
Dose: 10 mg/kg body weight.
-
Administration Route: Intravenous (i.v.) injection.
-
Frequency: As per the experimental design, for example, on days 10, 14, and 18 post-tumor cell injection.
-
Combination Therapy: This model can be used to evaluate this compound in combination with other agents, such as Gemcitabine (e.g., 20 mg/kg, i.v.).
-
Control Group: Administer the vehicle solution to the control group.
4. Monitoring and Endpoint Analysis:
-
Monitor animal health and body weight regularly.
-
At the end of the study (e.g., day 20), euthanize the mice.
-
Harvest the lungs.
-
Visually count the number of metastatic nodules on the lung surface.
-
Fix the lungs in Bouin's solution for better visualization of nodules or in 10% neutral buffered formalin for histological analysis to confirm the presence of micrometastases.
Protocol 3: Flow Cytometry Analysis of Tumor-Infiltrating Myeloid Cells
This protocol provides a general framework for the analysis of myeloid cell populations in the tumor, peripheral blood, and bone marrow.
1. Sample Preparation:
-
Tumor: Mince the tumor tissue and digest using a tumor dissociation kit (e.g., containing collagenase and DNase) according to the manufacturer's instructions to obtain a single-cell suspension. Filter the suspension through a 70 µm cell strainer.
-
Peripheral Blood: Collect blood in EDTA-containing tubes. Lyse red blood cells using an RBC lysis buffer.
-
Bone Marrow: Flush the femur and tibia with PBS. Create a single-cell suspension by passing the marrow through a 70 µm cell strainer. Lyse red blood cells.
2. Staining:
-
Count the cells and resuspend in FACS buffer (e.g., PBS with 2% FBS and 0.05% sodium azide).
-
Block Fc receptors with an anti-CD16/32 antibody.
-
Stain with a cocktail of fluorescently-conjugated antibodies. A representative panel for identifying inflammatory monocytes and macrophages could include:
-
CD45 (pan-leukocyte marker)
-
CD11b (myeloid marker)
-
Ly6C (inflammatory monocyte marker)
-
Ly6G (granulocyte marker, to exclude neutrophils)
-
F4/80 (macrophage marker)
-
MHC Class II (activation marker)
-
CD206 (M2-like macrophage marker)
-
-
Include a viability dye to exclude dead cells from the analysis.
3. Data Acquisition and Analysis:
-
Acquire samples on a flow cytometer.
-
Analyze the data using appropriate software. A general gating strategy would be:
-
Gate on singlets.
-
Gate on live cells.
-
Gate on CD45+ leukocytes.
-
From the CD45+ population, gate on CD11b+ myeloid cells.
-
Within the CD11b+ gate, identify inflammatory monocytes (Ly6C-high, Ly6G-negative) and macrophages (F4/80+).
-
Further characterize macrophages based on the expression of markers like MHC Class II and CD206.
-
Conclusion
The provided application notes and protocols offer a comprehensive guide for conducting in vivo mouse studies with the CCR2 antagonist this compound. These methodologies, derived from published preclinical research, can be adapted to investigate the therapeutic potential of this compound in various cancer models. Rigorous adherence to these protocols and careful data analysis will be crucial for obtaining reliable and reproducible results, ultimately contributing to a better understanding of the role of the CCL2/CCR2 axis in cancer and the development of novel immunotherapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Phase 1b study of a small molecule antagonist of human chemokine (C-C motif) receptor 2 (PF-04136309) in combination with nab-paclitaxel/gemcitabine in first-line treatment of metastatic pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase 1b study targeting tumour associated macrophages with CCR2 inhibition plus FOLFIRINOX in locally advanced and borderline resectable pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PF-4136309 in Murine Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-4136309, also known as INCB8761, is a potent and selective small molecule antagonist of the C-C chemokine receptor 2 (CCR2). The CCL2/CCR2 signaling axis is a critical pathway in tumor progression, primarily by mediating the recruitment of tumor-promoting immune cells, such as tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs), into the tumor microenvironment.[1] By inhibiting CCR2, this compound blocks the downstream signaling cascades that promote the migration and infiltration of these immunosuppressive cells. This leads to a reduction in tumor growth, decreased metastasis, and an enhanced anti-tumor immune response, making it a promising candidate for cancer therapy, particularly in combination with chemotherapy.[1][2]
These application notes provide a comprehensive overview of the optimal dosage and administration of this compound in murine cancer models, with a focus on pancreatic cancer. Detailed protocols for in vivo studies, data presentation of expected outcomes, and visualizations of the relevant signaling pathway and experimental workflows are included to guide researchers in their preclinical investigations.
Data Presentation
The following tables summarize quantitative data on the efficacy of this compound in a murine orthotopic pancreatic cancer model. The data is based on preclinical studies demonstrating the effects of this compound as a single agent and in combination with chemotherapy.
Table 1: Efficacy of this compound in Combination with FOLFIRINOX in an Orthotopic KPC Mouse Model
| Treatment Group | Median Survival (days) | Survival Benefit vs. Vehicle (days) | Survival Benefit vs. FOLFIRINOX alone (days) |
| Vehicle | 15 | - | - |
| FOLFIRINOX alone | 19 | 4 | - |
| FOLFIRINOX + PF-04136309 (100 mg/kg, SQ, BID) | 25 | 10 | 6 |
Data adapted from Nywening et al., Gut, 2018.[3]
Table 2: Effect of CCR2 Inhibition on Tumor-Infiltrating Myeloid Cells
| Treatment Group | Change in Tumor-Infiltrating Myeloids (%) |
| CCR2 inhibitor (PF-04136309) | ~40% decrease |
| CCR2i + FOLFIRINOX | ~50% decrease |
Data represents the percentage change from vehicle-treated controls. Adapted from Nywening et al., Gut, 2018.[3]
Signaling Pathway
The CCL2/CCR2 signaling cascade is initiated by the binding of the chemokine CCL2 to its receptor, CCR2, a G-protein coupled receptor (GPCR). This binding event triggers a conformational change in CCR2, leading to the activation of several downstream intracellular signaling pathways, including:
-
PI3K/Akt Pathway: Promotes cell survival and proliferation.
-
JAK/STAT Pathway: Involved in cell growth, differentiation, and survival.
-
MAPK Pathway (p38/ERK): Regulates cell migration, proliferation, and apoptosis.
The activation of these pathways ultimately leads to the recruitment of CCR2-expressing cells, primarily monocytes and macrophages, to the site of inflammation or the tumor microenvironment.
Experimental Protocols
Protocol 1: Orthotopic Pancreatic Cancer Mouse Model
This protocol describes the evaluation of this compound in a syngeneic orthotopic pancreatic cancer mouse model.
Objective: To assess the in vivo efficacy of this compound on primary tumor growth, metastasis, and the tumor microenvironment.
Materials:
-
Animal Model: C57BL/6 mice (6-8 weeks old)
-
Cell Line: Murine pancreatic cancer cell line (e.g., KPC-derived cell line)
-
CCR2 Antagonist: this compound (provided by Pfizer or commercially available)
-
Vehicle: Appropriate sterile vehicle for subcutaneous injection (e.g., sterile saline, PBS, or a solution containing DMSO and/or PEG, to be optimized for solubility and tolerability).
-
Anesthetics: Isoflurane or Ketamine/Xylazine cocktail
-
Surgical and Dosing Equipment: Standard surgical tools, syringes, 26-27 gauge needles for subcutaneous injection.
-
Chemotherapeutic Agent (for combination studies): FOLFIRINOX (5-FU, irinotecan, oxaliplatin)
Procedure:
-
Cell Culture: Culture the pancreatic cancer cells under standard conditions to 80-90% confluency. Harvest and resuspend the cells in sterile PBS or Matrigel at the desired concentration (e.g., 1 x 10^6 cells/50 µL).
-
Orthotopic Tumor Cell Implantation:
-
Anesthetize the mouse using a validated protocol.
-
Make a small incision in the left abdominal flank to expose the spleen and pancreas.
-
Carefully inject the tumor cell suspension into the tail of the pancreas.
-
Suture the incision and allow the tumors to establish for a specified period (e.g., 7-10 days).
-
-
Treatment Regimen:
-
Randomize mice into treatment and vehicle control groups.
-
This compound Administration: Administer this compound at a dose of 100 mg/kg via subcutaneous (SQ) injection twice daily (BID) .[2][3]
-
Vehicle Control: Administer an equivalent volume of the vehicle solution using the same route and schedule.
-
Combination Therapy (Optional): For combination studies, administer FOLFIRINOX (5-FU 25 mg/kg, irinotecan 50 mg/kg, and oxaliplatin 5 mg/kg) intravenously once weekly.[3]
-
Continue treatment for a defined period (e.g., 2-4 weeks).
-
-
Monitoring:
-
Monitor tumor growth using non-invasive imaging (e.g., ultrasound).
-
Monitor animal health and body weight regularly (e.g., twice weekly).
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the mice.
-
Excise the primary tumors and measure their weight and volume.
-
Collect metastatic tissues (e.g., liver, lungs) for analysis.
-
Process a portion of the tumor for histological analysis (e.g., H&E staining, immunohistochemistry for immune cell markers such as F4/80 for macrophages, Ly6G for neutrophils, and CD8 for cytotoxic T cells).
-
Process the remaining tumor tissue to generate a single-cell suspension for flow cytometric analysis of immune cell populations (e.g., TAMs, MDSCs, T cells).
-
Experimental Workflow Diagram
Conclusion
The provided protocols and data offer a framework for investigating the therapeutic potential of the CCR2 antagonist, this compound, in preclinical murine cancer models. The optimal dosage of 100 mg/kg administered subcutaneously twice daily has demonstrated efficacy in reducing tumor growth and improving survival in pancreatic cancer models, particularly when combined with chemotherapy. By inhibiting the recruitment of immunosuppressive myeloid cells, this compound can effectively modulate the tumor microenvironment to favor an anti-tumor immune response. Researchers should carefully consider the appropriate animal model, vehicle formulation, and analytical methods to rigorously evaluate the therapeutic potential of this promising anti-cancer agent.
References
- 1. CCR2/CCR5 inhibitor permits the radiation-induced effector T cell infiltration in pancreatic adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting tumor-infiltrating macrophages decreases tumor-initiating cells, relieves immunosuppression and improves chemotherapeutic responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gut.bmj.com [gut.bmj.com]
Application Notes and Protocols for Measuring CCR2 Inhibition with PF-4136309
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-C chemokine receptor 2 (CCR2) and its primary ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2), play a pivotal role in the recruitment of monocytes and macrophages to sites of inflammation. This signaling axis is implicated in the pathogenesis of various inflammatory and autoimmune diseases, as well as cancer. PF-4136309 is a potent and selective antagonist of CCR2, inhibiting the binding of CCL2 and subsequent downstream signaling.[1][2][3][4] These application notes provide detailed protocols for cell-based assays to characterize the inhibitory activity of this compound on the CCR2 pathway.
Quantitative Data Summary
The inhibitory activity of this compound has been characterized across various assays, demonstrating its potency and selectivity for CCR2.
| Parameter | Species | Assay Type | IC50 Value |
| CCR2 Inhibition | Human | Radioligand Binding | 5.2 nM |
| Mouse | Radioligand Binding | 17 nM | |
| Rat | Radioligand Binding | 13 nM | |
| Functional Inhibition | Human | Chemotaxis | 3.9 nM |
| Human | Whole Blood Assay | 19 nM | |
| Mouse | Chemotaxis | 16 nM | |
| Rat | Chemotaxis | 2.8 nM | |
| Human | Calcium Mobilization | 3.3 nM | |
| Human | ERK Phosphorylation | 0.5 nM | |
| Off-Target Activity | Human | hERG Potassium Current | 20 µM |
Table 1: Summary of in vitro potency of this compound. Data compiled from multiple sources.[1][5]
CCR2 Signaling Pathway
The binding of CCL2 to CCR2, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events. This ultimately leads to cellular responses such as chemotaxis, calcium mobilization, and the activation of proliferative pathways like the ERK/MAPK pathway. This compound acts by blocking the initial ligand-receptor interaction.
Experimental Protocols
Chemotaxis Assay
This assay measures the ability of this compound to inhibit the directional migration of CCR2-expressing cells towards a CCL2 gradient.
Experimental Workflow:
Materials:
-
CCR2-expressing cells (e.g., THP-1 human monocytic cell line)[6][7][8]
-
RPMI 1640 medium with and without Fetal Bovine Serum (FBS)
-
Recombinant Human CCL2 (MCP-1)
-
This compound
-
Vehicle control (e.g., DMSO)
-
Transwell inserts (5 or 8 µm pore size) and 24-well plates
-
Fixation solution (e.g., Methanol)
-
Staining solution (e.g., 0.5% Crystal Violet in 25% Methanol)
-
Destaining solution (e.g., 10% acetic acid)
-
Microscope or microplate reader
Protocol:
-
Cell Preparation: Culture THP-1 cells in RPMI 1640 supplemented with 10% FBS. Prior to the assay, serum-starve the cells for 4-6 hours in RPMI 1640 with 0.5% FBS. Harvest cells and resuspend in serum-free RPMI 1640 at a concentration of 1 x 10^6 cells/mL.[5]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in serum-free RPMI 1640 to achieve final desired concentrations (e.g., 0.1 nM to 1 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Pre-treatment: Incubate the cell suspension with the various concentrations of this compound or vehicle control for 30-60 minutes at 37°C.[9]
-
Assay Setup: Add 600 µL of serum-free RPMI 1640 containing an optimal concentration of CCL2 (e.g., 10-50 ng/mL, to be determined empirically) to the lower wells of a 24-well plate.[5][10] Add serum-free medium without CCL2 to negative control wells.
-
Cell Seeding: Carefully place the Transwell inserts into the wells. Add 100 µL of the pre-treated cell suspension to the upper chamber of each insert.[5]
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours.[5]
-
Quantification:
-
Carefully remove the inserts.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.[5]
-
Fix the migrated cells on the bottom of the membrane with methanol for 10 minutes.
-
Stain the cells with Crystal Violet solution for 15 minutes.
-
Wash the inserts with water to remove excess stain and allow to air dry.
-
Count the number of migrated cells in several random fields under a microscope. Alternatively, elute the stain with a destaining solution and measure the absorbance at 570 nm using a microplate reader.[5]
-
-
Data Analysis: Calculate the percentage of migration inhibition for each this compound concentration relative to the vehicle control. Plot the percentage of inhibition against the log of the antagonist concentration to determine the IC50 value.
Intracellular Calcium Mobilization Assay
This assay measures the ability of this compound to block the CCL2-induced transient increase in intracellular calcium concentration.
Experimental Workflow:
Materials:
-
CCR2-expressing cells (e.g., THP-1)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127 (optional, to aid dye loading)
-
Probenecid (optional, to prevent dye extrusion)
-
Recombinant Human CCL2 (MCP-1)
-
This compound
-
Vehicle control (e.g., DMSO)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader with kinetic reading and injection capabilities
Protocol:
-
Cell Preparation: Harvest THP-1 cells and resuspend them in assay buffer at a concentration of 1-2 x 10^6 cells/mL.[11]
-
Dye Loading: Add Fluo-4 AM to the cell suspension to a final concentration of 2-5 µM.[12] Pluronic F-127 can be added to aid in dye solubilization. Incubate for 30-60 minutes at 37°C in the dark.[12]
-
Washing: Pellet the cells by centrifugation and wash twice with assay buffer to remove extracellular dye.[4]
-
Plating: Resuspend the cells in assay buffer and plate 100 µL per well in a 96-well plate.[11]
-
Compound Addition: Add 50 µL of this compound at various concentrations or vehicle control to the wells.
-
Incubation: Incubate the plate for 15-30 minutes at 37°C.[11]
-
Measurement:
-
Place the plate in a fluorescence microplate reader set to an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.[11]
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Inject 50 µL of CCL2 at a predetermined optimal concentration (e.g., 100 ng/mL) into each well.
-
Continue to kinetically record the fluorescence intensity for 60-120 seconds to capture the peak calcium response.[13]
-
-
Data Analysis: Determine the peak fluorescence intensity for each well. Calculate the percentage of inhibition of the CCL2-induced calcium flux for each this compound concentration compared to the vehicle control. Plot the percentage of inhibition against the log of the antagonist concentration to determine the IC50 value.
ERK Phosphorylation Assay (Western Blot)
This assay determines the ability of this compound to inhibit CCL2-induced phosphorylation of Extracellular signal-Regulated Kinase (ERK), a downstream effector in the CCR2 signaling pathway.
Experimental Workflow:
Materials:
-
CCR2-expressing cells (e.g., THP-1)
-
Cell culture medium
-
Recombinant Human CCL2 (MCP-1)
-
This compound
-
Vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Cell Culture and Starvation: Culture THP-1 cells to 70-80% confluency. Serum-starve the cells for 12-24 hours prior to the experiment to reduce basal ERK phosphorylation.[1]
-
Compound Treatment and Stimulation:
-
Pre-treat cells with various concentrations of this compound or vehicle control for 30-60 minutes.
-
Stimulate the cells with an optimal concentration of CCL2 (e.g., 50-100 ng/mL) for 5-15 minutes at 37°C.[1]
-
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.[14]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay or similar method.[14]
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.[14]
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[14]
-
Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.[14]
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[14]
-
-
Loading Control: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total ERK.[1][15]
-
Data Analysis: Quantify the band intensities for p-ERK and t-ERK using densitometry software. Normalize the p-ERK signal to the t-ERK signal for each sample. Calculate the percentage of inhibition of CCL2-induced ERK phosphorylation for each this compound concentration and determine the IC50 value.
References
- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. Leucocyte chemotaxis: Examination of mitogen-activated protein kinase and phosphoinositide 3-kinase activation by Monocyte Chemoattractant Proteins-1, -2, -3 and -4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intermittent Hypoxia Enhances THP-1 Monocyte Adhesion and Chemotaxis and Promotes M1 Macrophage Polarization via RAGE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemokine Protocols - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]
- 9. benchchem.com [benchchem.com]
- 10. The CCL2/CCR2 Axis Affects Transmigration and Proliferation but Not Resistance to Chemotherapy of Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. content.abcam.com [content.abcam.com]
- 12. hellobio.com [hellobio.com]
- 13. agilent.com [agilent.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: PF-4136309 for In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the preparation and use of PF-4136309 (also known as INCB8761) in various in vitro experimental settings. This compound is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2), playing a critical role in modulating immune responses by inhibiting the migration of monocytes and macrophages.
Compound Information and Properties
This compound is an orally bioavailable small molecule that specifically targets CCR2, thereby blocking the signaling cascade initiated by its ligand, CCL2 (also known as MCP-1).[1][2] This inhibition prevents the recruitment of CCR2-expressing cells, a key process in various inflammatory diseases and cancer.[1][3]
| Property | Value |
| Synonyms | INCB8761, PF-04136309 |
| Molecular Formula | C₂₉H₃₁F₃N₆O₃ |
| Molecular Weight | 568.59 g/mol [1][4] |
| Target | C-C chemokine receptor 2 (CCR2)[1][2][5][6] |
| Appearance | Solid[6] |
Preparation of Stock and Working Solutions
Proper preparation of this compound solutions is crucial for experimental consistency and accuracy. It is important to use fresh, high-purity solvents.
Stock Solution Preparation
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Ethanol.[2][6][7]
Protocol:
-
Equilibrate the vial of powdered this compound to room temperature before opening.
-
To prepare a 10 mM stock solution , add the appropriate volume of solvent (e.g., DMSO) to the vial based on the mass of the compound. For example, to 1 mg of this compound (MW: 568.59), add 175.87 µL of DMSO.
-
Vortex or sonicate the solution to ensure the compound is fully dissolved.[7]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[8][9]
Storage:
-
Powder: Store at -20°C for up to 3 years.[7]
-
Stock Solution (in DMSO/Ethanol): Store at -80°C for up to 6 months or at -20°C for up to 1 month.[8][9]
Stock Solution Concentration Calculator:
| Desired Concentration | Mass of this compound (1 mg) | Mass of this compound (5 mg) | Mass of this compound (10 mg) |
|---|---|---|---|
| 1 mM | 1.7587 mL | 8.7937 mL | 17.5874 mL |
| 5 mM | 0.3517 mL | 1.7587 mL | 3.5175 mL |
| 10 mM | 0.1759 mL | 0.8794 mL | 1.7587 mL |
Working Solution Preparation
For cell-based assays, the organic solvent concentration should be kept low (typically <0.1%) to avoid cytotoxicity. Dilute the stock solution in the appropriate cell culture medium or assay buffer to the final desired concentration immediately before use.
Mechanism of Action: CCR2 Signaling Pathway
This compound exerts its effect by blocking the CCL2-induced signaling cascade through the G-protein coupled receptor, CCR2. This binding prevents downstream events, including calcium mobilization and the phosphorylation of extracellular signal-regulated kinase (ERK), ultimately inhibiting cell migration.[5][10]
In Vitro Activity and Assay Performance
This compound has demonstrated potent inhibitory activity across various in vitro assays.
| Assay Type | Species | IC₅₀ Value |
| CCR2 Binding | Human | 5.2 nM[1][5][6] |
| Mouse | 17 nM[1][5][6] | |
| Rat | 13 nM[1][5][6] | |
| Chemotaxis | Human | 3.9 nM[5][6][10] |
| Mouse | 16 nM[5] | |
| Rat | 2.8 nM[5] | |
| Whole Blood Assay | Human | 19 nM[5][10] |
| Calcium Mobilization | Human | 3.3 nM[5][10] |
| ERK Phosphorylation | Human | 0.5 nM[5][10] |
| hERG Potassium Current | Human | 20 µM[5][10] |
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the function of this compound.
Chemotaxis Assay (Transwell Migration)
This assay measures the ability of this compound to inhibit the migration of CCR2-expressing cells (e.g., monocytes, THP-1 cells) towards a CCL2 chemoattractant gradient.
Protocol:
-
Cell Preparation: Culture CCR2-expressing cells to 70-80% confluency. Harvest and resuspend the cells in serum-free or low-serum medium.
-
Antagonist Pre-treatment: Incubate the cell suspension with various concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle control (e.g., 0.1% DMSO) for 30-60 minutes at 37°C.
-
Assay Setup:
-
Add medium containing a chemoattractant concentration of CCL2 (e.g., 50 ng/mL) to the lower chambers of a Transwell plate.[11]
-
Place the Transwell inserts (with an appropriate pore size, e.g., 5-8 µm) into the wells.
-
Add 100 µL of the pre-treated cell suspension to the upper chamber of each insert.[11]
-
-
Incubation: Incubate the plate for 4-24 hours at 37°C in a 5% CO₂ incubator.[11]
-
Quantification:
-
Remove non-migrated cells from the top surface of the insert with a cotton swab.[11]
-
Fix and stain the migrated cells on the bottom surface of the membrane (e.g., with methanol and crystal violet).[11]
-
Count the migrated cells in several fields of view using a microscope. Alternatively, use a fluorescent dye and measure the signal with a plate reader.
-
Calcium Mobilization Assay
This assay measures the inhibition of CCL2-induced intracellular calcium release in CCR2-expressing cells.
Protocol:
-
Cell Preparation: Harvest CCR2-expressing cells and resuspend them in a suitable assay buffer (e.g., HBSS with calcium and magnesium).
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.
-
Washing: Wash the cells to remove excess extracellular dye.
-
Assay Setup:
-
Aliquot the dye-loaded cells into a 96-well plate.
-
Place the plate into a fluorescence plate reader capable of kinetic measurements.
-
Add various concentrations of this compound or vehicle control to the wells and incubate for a short period (e.g., 10-20 minutes).
-
-
Measurement:
-
Establish a stable baseline fluorescence reading.
-
Inject a solution of CCL2 ligand to stimulate the cells.
-
Immediately begin recording the fluorescence intensity over time to measure the change in intracellular calcium concentration.
-
-
Analysis: Calculate the inhibition by comparing the peak fluorescence signal in this compound-treated wells to the vehicle control.
ERK Phosphorylation Assay (Western Blot)
This assay determines the ability of this compound to inhibit CCL2-induced phosphorylation of ERK, a key downstream signaling molecule.
Protocol:
-
Cell Culture and Starvation: Plate CCR2-expressing cells and grow to 80-90% confluency. Serum-starve the cells for 12-24 hours to reduce basal ERK phosphorylation.
-
Inhibitor Treatment: Treat the starved cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulation: Stimulate the cells with CCL2 for a short period (e.g., 5-15 minutes) at 37°C.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk).
-
Incubate the membrane with primary antibodies against phosphorylated ERK (p-ERK) and total ERK (t-ERK).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities and normalize the p-ERK signal to the t-ERK signal.
Safety and Handling
This compound is for research use only.[5][8] Standard laboratory safety precautions should be followed when handling this compound. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Refer to the Safety Data Sheet (SDS) for complete handling and safety information.
References
- 1. medkoo.com [medkoo.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Phase 1b study of a small molecule antagonist of human chemokine (C-C motif) receptor 2 (PF-04136309) in combination with nab-paclitaxel/gemcitabine in first-line treatment of metastatic pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound | CCR | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: Flow Cytometry Analysis of Monocyte Infiltration with PF-4136309 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monocyte infiltration into tissues is a critical process in the pathogenesis of various inflammatory diseases and cancer. The C-C chemokine receptor type 2 (CCR2) and its ligand, CCL2 (monocyte chemoattractant protein-1 or MCP-1), play a central role in mediating this migration.[1][2] PF-4136309 is a potent and selective, orally bioavailable antagonist of CCR2, which effectively blocks the CCL2-CCR2 signaling axis and subsequent monocyte chemotaxis.[1][3][4][5][6] This document provides detailed protocols for utilizing flow cytometry to analyze the inhibitory effect of this compound on monocyte infiltration.
Mechanism of Action of this compound
This compound is a small molecule inhibitor that specifically targets CCR2.[1][3][4][5] By binding to CCR2, it prevents the interaction between the receptor and its ligand, CCL2.[1] This disruption of the CCL2/CCR2 signaling pathway inhibits downstream events, including intracellular calcium mobilization and ERK phosphorylation, which are essential for monocyte migration.[3] Consequently, the recruitment of CCR2-expressing inflammatory monocytes from the bloodstream into tissues is significantly reduced.[7][8][9]
Caption: Mechanism of this compound action on the CCL2-CCR2 signaling pathway.
Quantitative Data Summary
The following tables summarize the in vitro potency and clinical observations related to this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Species | IC50 Value | Reference |
| CCR2 Antagonism | Human | 5.2 nM | [3][5][6] |
| Mouse | 17 nM | [3][5] | |
| Rat | 13 nM | [3][5] | |
| Chemotaxis Inhibition | Human | 3.9 nM | [3][6] |
Table 2: Clinical Pharmacodynamic Effects of this compound
| Biomarker | Observation | Disease Context | Reference |
| CD14+ CCR2+ Inflammatory Monocytes | Decrease in peripheral blood | Pancreatic Ductal Adenocarcinoma | [7][8][10] |
Experimental Protocols
This section details the protocols for an in vitro monocyte migration assay and subsequent flow cytometry analysis to evaluate the efficacy of this compound.
Protocol 1: In Vitro Monocyte Migration (Chemotaxis) Assay
This protocol is designed to assess the ability of this compound to inhibit the migration of monocytes towards a chemoattractant.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or isolated human monocytes (e.g., CD14+ selected)
-
This compound
-
Recombinant Human CCL2/MCP-1
-
Transwell inserts (5 µm pore size) for 24-well plates
-
RPMI 1640 medium with 0.5% Bovine Serum Albumin (BSA)
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS and 0.02% Sodium Azide)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Isolate PBMCs from healthy donor blood using density gradient centrifugation.
-
For a purer population, isolate CD14+ monocytes from PBMCs using magnetic-activated cell sorting (MACS).
-
Resuspend monocytes in serum-free RPMI 1640 at a concentration of 1 x 10^6 cells/mL.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in RPMI 1640 to achieve final desired concentrations (e.g., 1 nM to 1 µM).
-
Incubate the monocyte suspension with the different concentrations of this compound (or vehicle control - DMSO) for 30 minutes at 37°C.
-
-
Chemotaxis Assay Setup:
-
Add 600 µL of RPMI 1640 containing a predetermined optimal concentration of CCL2 (e.g., 10 ng/mL) to the lower chamber of the 24-well plate.
-
Add 100 µL of the pre-treated monocyte suspension to the upper Transwell insert.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.
-
-
Analysis of Migrated Cells:
-
Carefully remove the Transwell inserts.
-
Collect the cells that have migrated to the lower chamber.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in flow cytometry staining buffer.
-
Count the number of migrated cells using a flow cytometer. The number of events collected over a fixed time period can be used for relative quantification.
-
Caption: Workflow for the in vitro monocyte migration (chemotaxis) assay.
Protocol 2: Flow Cytometry Analysis of Monocyte Subsets
This protocol outlines the staining and analysis of monocyte subsets from peripheral blood to assess the in vivo effects of this compound treatment.
Materials:
-
Whole blood collected in EDTA tubes
-
Red Blood Cell (RBC) Lysis Buffer
-
FACS Buffer (PBS with 2% FBS, 2mM EDTA)
-
Fluorochrome-conjugated antibodies:
-
Anti-Human CD14
-
Anti-Human CD16
-
Anti-Human CCR2
-
-
Isotype control antibodies
-
Flow cytometer
Procedure:
-
Blood Sample Preparation:
-
Aliquot 100 µL of whole blood into a flow cytometry tube.
-
-
Antibody Staining:
-
Add the predetermined optimal concentrations of anti-CD14, anti-CD16, and anti-CCR2 antibodies to the blood.
-
Include an isotype control tube for each fluorochrome.
-
Vortex gently and incubate for 30 minutes at 4°C in the dark.
-
-
Red Blood Cell Lysis:
-
Add 2 mL of 1X RBC Lysis Buffer to each tube.
-
Vortex immediately and incubate for 10 minutes at room temperature in the dark.
-
Centrifuge at 300-400 x g for 5 minutes.
-
-
Washing:
-
Decant the supernatant and resuspend the cell pellet in 2 mL of FACS buffer.
-
Centrifuge at 300-400 x g for 5 minutes.
-
Repeat the wash step.
-
-
Sample Acquisition:
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Gating Strategy:
-
Gate on single cells using forward scatter area (FSC-A) vs. forward scatter height (FSC-H).
-
Gate on the monocyte population based on their characteristic forward scatter (FSC) and side scatter (SSC) properties.
-
From the monocyte gate, identify monocyte subsets based on CD14 and CD16 expression:
-
Classical monocytes: CD14++CD16-
-
Intermediate monocytes: CD14++CD16+
-
Non-classical monocytes: CD14+CD16++
-
-
Within the classical and intermediate monocyte gates, quantify the percentage of CCR2+ cells.
Caption: A simplified logical flow for gating monocyte populations in flow cytometry.
Conclusion
The protocols and information provided in this document offer a comprehensive guide for researchers to effectively utilize flow cytometry in the evaluation of this compound's impact on monocyte infiltration. By employing these methods, scientists can generate robust and reproducible data to further elucidate the therapeutic potential of CCR2 antagonism in various disease models.
References
- 1. Facebook [cancer.gov]
- 2. Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. adooq.com [adooq.com]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Phase 1b study of a small molecule antagonist of human chemokine (C-C motif) receptor 2 (PF-04136309) in combination with nab-paclitaxel/gemcitabine in first-line treatment of metastatic pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting tumor-infiltrating macrophages decreases tumor-initiating cells, relieves immunosuppression and improves chemotherapeutic responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase 1b study of a small molecule antagonist of human chemokine (C-C motif) receptor 2 (PF-04136309) in combination with nab-paclitaxel/gemcitabine in first-line treatment of metastatic pancreatic ductal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Monocyte Migration Using PF-4136309 in a Chemotaxis Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monocyte migration is a critical process in the inflammatory response and is predominantly mediated by the interaction of the chemokine CCL2 (Monocyte Chemoattractant Protein-1 or MCP-1) with its receptor, CCR2.[1][2][3] Dysregulation of this signaling axis is implicated in various inflammatory diseases, making the CCL2-CCR2 pathway a key target for therapeutic intervention.[4][5][6] PF-4136309 is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2), effectively inhibiting monocyte chemotaxis.[7][8][9] These application notes provide a detailed protocol for utilizing this compound in a monocyte chemotaxis assay to quantify its inhibitory effects on monocyte migration.
This compound is an orally bioavailable antagonist that specifically binds to CCR2, preventing the binding of its ligand CCL2.[4][5][8] This blockage inhibits the downstream signaling cascades that lead to cell migration, including intracellular calcium mobilization and ERK phosphorylation.[7]
Data Presentation: Inhibitory Activity of this compound
The inhibitory potency of this compound on CCR2 is summarized in the table below. This data is crucial for determining the effective concentration range for in vitro chemotaxis assays.
| Parameter | Species | IC50 Value | Assay Type |
| CCR2 Antagonism | Human | 5.2 nM | Radioligand Binding |
| CCR2 Antagonism | Mouse | 17 nM | Radioligand Binding |
| CCR2 Antagonism | Rat | 13 nM | Radioligand Binding |
| Chemotaxis Inhibition | Human | 3.9 nM | Chemotaxis Assay |
| Chemotaxis Inhibition | Mouse | 16 nM | Chemotaxis Assay |
| Chemotaxis Inhibition | Rat | 2.8 nM | Chemotaxis Assay |
| Calcium Mobilization | Human | 3.3 nM | Signaling Assay |
| ERK Phosphorylation | Human | 0.5 nM | Signaling Assay |
Data compiled from publicly available sources.[7]
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental procedure, the following diagrams are provided.
Experimental Protocols
Isolation of Human Monocytes from Peripheral Blood
This protocol describes the isolation of CD14+ monocytes from peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human whole blood collected in heparinized tubes
-
Ficoll-Paque PLUS (or similar density gradient medium)
-
Phosphate-Buffered Saline (PBS)
-
RosetteSep™ Human Monocyte Enrichment Cocktail or CD14 MicroBeads (positive selection)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
Protocol:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer containing plasma and platelets, leaving the mononuclear cell layer (buffy coat) undisturbed.
-
Collect the buffy coat layer and transfer to a new conical tube.
-
Wash the cells by adding 3 volumes of PBS and centrifuge at 300 x g for 10 minutes. Discard the supernatant.
-
Resuspend the cell pellet in PBS. At this point, monocytes can be isolated using either a negative selection (enrichment) or positive selection method. For chemotaxis assays, negative selection (untouched monocytes) is often preferred.
-
Follow the manufacturer's protocol for the chosen monocyte isolation kit (e.g., RosetteSep™ or MACS® MicroBeads).[10][11]
-
After isolation, resuspend the purified monocytes in serum-free RPMI-1640 medium.
-
Determine cell number and viability using a hemocytometer and Trypan Blue exclusion. Purity can be assessed by flow cytometry for CD14 expression.[10]
Monocyte Chemotaxis Assay using a Boyden Chamber (Transwell Assay)
This protocol outlines the procedure for a 24-well Transwell assay with 5 µm pore size inserts, suitable for monocyte migration.[10][12]
Materials:
-
24-well Transwell plates with 5.0 µm pore size inserts
-
Isolated human monocytes
-
Recombinant Human CCL2 (MCP-1)
-
This compound
-
Serum-free RPMI-1640 medium
-
DMSO (for dissolving this compound)
-
Crystal Violet staining solution
-
4% Paraformaldehyde (PFA)
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO. Further dilute in serum-free RPMI-1640 to desired working concentrations. The final DMSO concentration should be below 0.1%.
-
Prepare a solution of recombinant human CCL2 in serum-free RPMI-1640. A concentration range of 10-50 ng/mL is typically effective for inducing monocyte migration.[12]
-
-
Assay Setup:
-
Add 600 µL of the CCL2 solution to the lower wells of the 24-well plate. For negative control wells, add 600 µL of serum-free medium only.
-
In separate tubes, pre-incubate the isolated monocytes (resuspended at 1 x 10^6 cells/mL in serum-free medium) with various concentrations of this compound or vehicle control (DMSO) for 30-60 minutes at 37°C.[13]
-
Carefully place the Transwell inserts into the wells.
-
Add 100 µL of the pre-treated monocyte suspension (1 x 10^5 cells) to the upper chamber of each insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours. The optimal incubation time should be determined empirically.[12]
-
-
Quantification of Migration:
-
After incubation, carefully remove the Transwell inserts.
-
Remove the non-migrated cells from the upper surface of the membrane by gently wiping with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane by immersing the insert in 4% PFA for 10 minutes.
-
Wash the inserts with PBS.
-
Stain the migrated cells by immersing the inserts in 0.1% crystal violet solution for 20 minutes.
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
Quantify the migrated cells by counting the number of stained cells in several random microscopic fields per insert. Alternatively, the dye can be eluted with a solvent (e.g., 10% acetic acid) and the absorbance can be measured using a plate reader.
-
Data Analysis
-
Calculate the average number of migrated cells for each condition.
-
Subtract the average number of cells that migrated in the negative control (no chemoattractant) from all other values.
-
Express the migration in the presence of this compound as a percentage of the migration in the vehicle control (CCL2 alone).
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value using a non-linear regression analysis (e.g., in GraphPad Prism).
Conclusion
This document provides a comprehensive guide for utilizing the CCR2 antagonist this compound in a monocyte chemotaxis assay. By following these protocols, researchers can effectively quantify the inhibitory effect of this compound on CCL2-induced monocyte migration, providing valuable insights for studies in inflammation and drug development. The provided data and diagrams serve as a useful reference for experimental design and interpretation.
References
- 1. Critical roles for CCR2 and MCP-3 in monocyte mobilization from bone marrow and recruitment to inflammatory sites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atsjournals.org [atsjournals.org]
- 3. Role of the CCL2‐CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CCR2 Antagonist PF-04136309 | Semantic Scholar [semanticscholar.org]
- 5. Facebook [cancer.gov]
- 6. Functional Roles of Chemokine Receptor CCR2 and Its Ligands in Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medkoo.com [medkoo.com]
- 9. selleckchem.com [selleckchem.com]
- 10. criver.com [criver.com]
- 11. miltenyibiotec.com [miltenyibiotec.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for PF-4136309 Administration in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-4136309, also known as INCB8761, is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2).[1][2][3] CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), play a crucial role in the recruitment of monocytes and macrophages to sites of inflammation and tumorigenesis.[4][5][6] By blocking the CCL2/CCR2 signaling axis, this compound inhibits the migration of these immune cells, thereby offering a promising therapeutic strategy for a variety of inflammatory diseases, autoimmune disorders, and cancers.[2][4][7] These application notes provide detailed protocols for the administration of this compound in preclinical animal models, along with relevant pharmacokinetic data to guide study design.
Mechanism of Action
This compound is an orally bioavailable small molecule that specifically binds to CCR2, preventing the interaction between CCL2 and the receptor.[2][5][6] This inhibition blocks downstream signaling pathways, including intracellular calcium mobilization and extracellular signal-regulated kinase (ERK) phosphorylation, ultimately impairing monocyte and macrophage chemotaxis.[1][4]
Data Presentation
In Vitro Activity of this compound
| Target | Species | Assay | IC₅₀ (nM) |
| CCR2 | Human | Binding | 5.2 |
| CCR2 | Human | Chemotaxis | 3.9 |
| CCR2 | Human | Whole Blood Assay | 19 |
| CCR2 | Mouse | Binding | 17 |
| CCR2 | Mouse | Chemotaxis | 16 |
| CCR2 | Rat | Binding | 13 |
| CCR2 | Rat | Chemotaxis | 2.8 |
| CCR2 Mediated Signaling | - | Calcium Mobilization | 3.3 |
| CCR2 Mediated Signaling | - | ERK Phosphorylation | 0.5 |
Data compiled from multiple sources.[1][4]
Pharmacokinetic Parameters of this compound in Preclinical Models
| Species | Administration Route | Dose (mg/kg) | Tₘₐₓ (h) | t₁/₂ (h) | Oral Bioavailability (%) |
| Rat | Intravenous | 2 | - | 2.5 | - |
| Rat | Oral | 10 | 1.2 | - | 78 |
| Dog | Intravenous | 2 | - | 2.4 | - |
| Dog | Oral | 10 | 0.25 | - | 78 |
Data compiled from multiple sources.[1][4]
Experimental Protocols
Formulation of this compound for In Vivo Administration
This compound is soluble in DMSO and ethanol but insoluble in water.[8] For in vivo studies, it is crucial to prepare a homogenous and stable formulation. The following are suggested vehicle formulations.
1. Suspension in Carboxymethylcellulose-Sodium (CMC-Na):
-
Weigh the required amount of this compound.
-
Prepare a 0.5% (w/v) solution of CMC-Na in sterile water.
-
Add the this compound powder to the CMC-Na solution and mix thoroughly using a vortex mixer or sonicator to achieve a uniform suspension.
-
A final concentration of 5 mg/mL can be achieved with this method.[8]
2. Solution in PEG300, Tween-80, and Saline:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).[8]
-
For a 1 mL working solution, take 50 µL of the DMSO stock solution and add it to 400 µL of PEG300. Mix until clear.[8]
-
Add 50 µL of Tween-80 and mix until clear.[8]
-
Add 500 µL of sterile saline to reach the final volume of 1 mL.[8]
-
This solution should be prepared fresh before each use.
Administration Routes in Mice
The following protocols are generalized for adult mice and should be adapted based on the specific experimental design and institutional guidelines.
1. Oral Gavage
This is a common route for administering this compound due to its oral bioavailability.
-
Materials:
-
This compound formulation
-
Appropriately sized oral gavage needle (e.g., 20-22 gauge, 1.5 inches for adult mice)
-
Syringe
-
-
Procedure:
-
Accurately weigh the mouse to determine the correct dosing volume. The maximum recommended volume for oral gavage in mice is 10 mL/kg.[2]
-
Restrain the mouse firmly by the scruff of the neck to immobilize the head.[2]
-
Introduce the gavage needle into the diastema (gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus.[2]
-
The needle should pass smoothly down the esophagus. If resistance is met, withdraw and reposition. Do not force the needle.
-
Once the needle is in the stomach, slowly administer the compound.[2]
-
Withdraw the needle gently and return the mouse to its cage.
-
Monitor the mouse for any signs of distress, such as difficulty breathing.[7]
-
2. Intraperitoneal (IP) Injection
-
Materials:
-
This compound formulation
-
Sterile syringe and needle (e.g., 25-27 gauge)
-
-
Procedure:
-
Weigh the mouse to calculate the required injection volume. The recommended maximum volume for IP injection in mice is 10 mL/kg.[9]
-
Restrain the mouse to expose the abdomen.
-
Tilt the mouse so its head is slightly lower than its hindquarters to move the abdominal organs away from the injection site.[9]
-
Insert the needle into the lower right quadrant of the abdomen at a 15-30 degree angle to avoid puncturing the cecum or bladder.[10]
-
Gently aspirate to ensure no fluid (urine or intestinal contents) is drawn into the syringe.
-
Inject the solution steadily.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor for any adverse reactions.
-
3. Subcutaneous (SC) Injection
A published study administered this compound to mice at a concentration of 100 mg/kg via twice-daily subcutaneous injections.[4]
-
Materials:
-
This compound formulation
-
Sterile syringe and needle (e.g., 25-27 gauge)
-
-
Procedure:
-
Weigh the mouse to determine the correct dose.
-
Grasp the loose skin over the back of the neck or flank to form a "tent".
-
Insert the needle into the base of the tented skin, parallel to the body.
-
Gently aspirate to ensure a blood vessel has not been entered.
-
Inject the substance, which will form a small bleb under the skin.
-
Withdraw the needle and gently massage the area to aid dispersal.
-
Return the mouse to its cage and monitor.
-
4. Intravenous (IV) Injection
This route provides immediate systemic exposure and is useful for pharmacokinetic studies. The lateral tail vein is the most common site for IV injections in mice.
-
Materials:
-
This compound formulation
-
Sterile syringe and needle (e.g., 27-30 gauge)
-
A warming device (e.g., heat lamp) to dilate the tail veins.
-
-
Procedure:
-
Weigh the mouse to determine the injection volume.
-
Place the mouse in a restraining device that allows access to the tail.
-
Warm the tail to make the veins more visible and accessible.
-
Identify one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
If correctly placed, a small amount of blood may enter the hub of the needle.
-
Slowly inject the solution. If swelling occurs, the needle is not in the vein; withdraw and re-attempt.
-
After injection, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the mouse to its cage and monitor closely.
-
Disclaimer: These protocols are for guidance purposes only. All animal experiments should be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols and relevant guidelines. The specific dose, vehicle, and administration route for this compound should be optimized for each experimental model and objective.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. animalcare.ubc.ca [animalcare.ubc.ca]
- 3. Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. research.vt.edu [research.vt.edu]
Application Notes and Protocols for Calcium Flux Assay Using PF-4136309
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-4136309 is a potent and selective antagonist of the C-C chemokine receptor type 2 (CCR2).[1][2] CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), are key players in the recruitment of monocytes and macrophages to sites of inflammation.[2] The binding of CCL2 to CCR2, a G protein-coupled receptor (GPCR), triggers a signaling cascade that results in a transient increase in intracellular calcium concentration ([Ca²⁺]i).[3] This calcium mobilization is a crucial downstream event that leads to various cellular responses, including chemotaxis.
Calcium flux assays are a widely used method in drug discovery for screening and characterizing compounds that modulate the activity of GPCRs. These fluorescence-based assays employ calcium-sensitive dyes that exhibit a change in fluorescence intensity upon binding to free intracellular calcium. By measuring these changes, it is possible to quantify the extent of receptor activation or inhibition.
These application notes provide a detailed protocol for a calcium flux assay to characterize the antagonistic activity of this compound on CCL2-induced intracellular calcium mobilization in a human monocytic cell line.
Principle of the Assay
This assay quantifies the ability of this compound to inhibit the rise in intracellular calcium initiated by the activation of CCR2 by its ligand, CCL2. Cells expressing CCR2 are pre-loaded with a calcium-sensitive fluorescent dye. Upon stimulation with CCL2, the intracellular calcium concentration increases, leading to a change in the fluorescence of the dye. When the cells are pre-incubated with the CCR2 antagonist this compound, the binding of CCL2 to CCR2 is blocked, thereby inhibiting the downstream calcium mobilization. The inhibitory effect of this compound is measured by the reduction in the fluorescence signal.
Data Presentation
Table 1: Inhibitory Potency of this compound in Various Assays
| Assay Type | Species | Target | IC₅₀ (nM) |
| Calcium Mobilization | Human | CCR2 | 3.3[1][2] |
| CCR2 Binding | Human | CCR2 | 5.2[1][2] |
| CCR2 Binding | Mouse | CCR2 | 17[1][2] |
| CCR2 Binding | Rat | CCR2 | 13[1][2] |
| Chemotaxis | Human | CCR2 | 3.9[1][2] |
| Chemotaxis | Mouse | CCR2 | 16[2] |
| Chemotaxis | Rat | CCR2 | 2.8[2] |
| Whole Blood Assay | Human | CCR2 | 19[1][2] |
Signaling Pathway
The binding of the chemokine CCL2 to its receptor CCR2, a Gq protein-coupled receptor, initiates a downstream signaling cascade. This activation leads to the dissociation of the Gq protein alpha subunit, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum (ER), which are ligand-gated calcium channels. This binding triggers the release of stored calcium ions from the ER into the cytoplasm, resulting in a rapid increase in the intracellular calcium concentration. This compound, as a CCR2 antagonist, blocks the initial binding of CCL2 to CCR2, thereby inhibiting this entire signaling pathway.
Experimental Protocol
This protocol is adapted for the use of this compound and is based on established methods for measuring CCR2 antagonism.
Materials
-
Cell Line: THP-1 (human monocytic cell line)
-
Compound: this compound (prepare a stock solution in DMSO)
-
Agonist: Recombinant Human MCP-1/CCL2
-
Calcium-sensitive dye: Fluo-8 AM or similar
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Cell Culture Medium: RPMI-1640 with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Equipment:
-
Fluorescence microplate reader with automated injection capabilities (e.g., FlexStation)
-
Black, clear-bottom 96-well microplates
-
CO₂ incubator
-
Centrifuge
-
Procedure
-
Cell Culture and Seeding:
-
Culture THP-1 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
On the day of the assay, harvest the cells and centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in assay buffer and adjust the cell density to 2 x 10⁶ cells/mL.
-
Seed 50 µL of the cell suspension into each well of a black, clear-bottom 96-well microplate.
-
-
Dye Loading:
-
Prepare the dye loading solution according to the manufacturer's instructions (e.g., for Fluo-8 AM).
-
Add 50 µL of the dye loading solution to each well containing cells.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Compound Addition:
-
Prepare a serial dilution of this compound in assay buffer. The final concentrations should typically range from 0.1 nM to 10 µM to generate a dose-response curve.
-
Add 25 µL of the diluted this compound or vehicle control (assay buffer with the same final concentration of DMSO) to the appropriate wells.
-
Incubate the plate at room temperature for 15-30 minutes in the dark.
-
-
Measurement of Calcium Flux:
-
Set the fluorescence microplate reader to the appropriate excitation and emission wavelengths for the chosen dye (e.g., Ex/Em = 490/525 nm for Fluo-8).
-
Establish a baseline fluorescence reading for 15-20 seconds.
-
Using the plate reader's injector, add 25 µL of CCL2 solution to each well to achieve a final concentration that elicits a submaximal response (e.g., EC₈₀).
-
Immediately after injection, continue to record the fluorescence intensity every 1-2 seconds for a total of 120-180 seconds to capture the calcium flux kinetics.
-
Data Analysis
-
The change in intracellular calcium concentration is proportional to the change in fluorescence intensity.
-
Calculate the peak fluorescence response for each concentration of this compound.
-
Plot the peak response against the logarithm of the antagonist concentration to generate a dose-response curve.
-
Determine the IC₅₀ value, which is the concentration of this compound that causes 50% inhibition of the CCL2-induced calcium response.
Experimental Workflow
References
Application Notes and Protocols: Immunohistochemical Staining for CCR2 in PF-4136309 Treated Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-C chemokine receptor 2 (CCR2) and its primary ligand, CCL2, play a pivotal role in the recruitment of monocytes and macrophages to sites of inflammation and tumorigenesis.[1][2] This signaling axis is implicated in the pathogenesis of various inflammatory diseases and contributes to an immunosuppressive tumor microenvironment, thereby promoting cancer progression.[1][2] PF-4136309 is a potent and selective antagonist of CCR2, which functions by inhibiting the binding of CCL2 and subsequent downstream signaling pathways.[3][4][5] Immunohistochemistry (IHC) is an indispensable technique for visualizing the expression and localization of CCR2 in tissues, enabling the assessment of the pharmacological effects of CCR2 antagonists like this compound. These application notes provide a comprehensive protocol for the IHC staining of CCR2 in tissues previously treated with this compound.
CCR2 Signaling Pathway
The binding of CCL2 to its receptor, CCR2, a G protein-coupled receptor (GPCR), triggers a conformational change that activates intracellular G proteins.[2] This event initiates a cascade of downstream signaling pathways, including the PI3K/Akt, MAPK/p38, and JAK/STAT pathways.[1][6][7] These pathways are crucial for regulating cell survival, proliferation, migration, and differentiation. In the context of cancer, this signaling network can foster tumor growth and metastasis.[8] this compound, by blocking the initial ligand-receptor interaction, effectively inhibits these downstream effects.[3][5]
Caption: CCR2 signaling cascade and the inhibitory action of this compound.
Experimental Protocols
This section provides a detailed methodology for the immunohistochemical staining of CCR2 in formalin-fixed, paraffin-embedded (FFPE) tissues, particularly those from subjects treated with this compound.
Reagents and Materials
-
Phosphate Buffered Saline (PBS)
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized Water
-
Antigen Retrieval Solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0)
-
3% Hydrogen Peroxide
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Primary Antibody: Rabbit anti-CCR2 polyclonal antibody
-
Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG
-
DAB (3,3'-Diaminobenzidine) Substrate Kit
-
Hematoxylin (counterstain)
-
Mounting Medium
Staining Procedure
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Hydrate sections by sequential immersion in 100%, 95%, and 70% ethanol for 3 minutes each.
-
Rinse with deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Immerse slides in 10 mM Sodium Citrate buffer (pH 6.0).
-
Heat to a sub-boiling temperature for 10-20 minutes.
-
Allow slides to cool on the benchtop for 30 minutes.[9]
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Wash slides three times with PBS for 5 minutes each.
-
-
Blocking:
-
Apply blocking solution (e.g., 1% BSA in PBS) and incubate for 1 hour at room temperature to prevent non-specific antibody binding.[9]
-
-
Primary Antibody Incubation:
-
Secondary Antibody Incubation:
-
Wash slides three times in PBS for 5 minutes each.
-
Apply the HRP-conjugated secondary antibody and incubate for 30 minutes at room temperature.[9]
-
-
Signal Detection:
-
Wash slides three times in PBS for 5 minutes each.
-
Apply the DAB substrate solution and monitor for color development (typically 1-10 minutes).
-
Immerse slides in deionized water to stop the reaction.[9]
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
Wash with deionized water.
-
Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%) for 3 minutes each.
-
Clear in two changes of xylene for 5 minutes each.
-
Mount the coverslip with a permanent mounting medium.
-
Caption: Step-by-step experimental workflow for CCR2 IHC staining.
Data Presentation
The following table provides an illustrative example of quantitative data that could be obtained from an IHC study on this compound treated tissues. The data is presented as a semi-quantitative H-score, which is a common method for analyzing IHC results, calculated as: H-score = Σ (Intensity × Percentage of positive cells). Intensity is scored on a scale of 0 (no staining), 1 (weak), 2 (moderate), and 3 (strong).
| Treatment Group | N | Average H-Score (± SEM) | Predominant Staining Location |
| Vehicle Control | 10 | 185 ± 15 | Cell membrane and cytoplasm of tumor-infiltrating immune cells |
| This compound (Low Dose) | 10 | 110 ± 12 | Reduced cytoplasmic staining in immune cells |
| This compound (High Dose) | 10 | 45 ± 8 | Markedly reduced overall staining intensity |
Note: This table presents hypothetical data for illustrative purposes. Actual results may vary depending on the experimental conditions, tissue type, and the specific antibody used.
Expected Outcomes and Interpretation
Treatment with this compound is expected to lead to a decrease in the detectable levels of CCR2 protein in tissues. This may be observed as a reduction in the intensity of IHC staining or a decrease in the number of CCR2-positive cells. The mechanism for this is not necessarily a downregulation of the protein expression itself, but rather the occupancy of the receptor by the antagonist may mask the epitope recognized by the antibody, leading to reduced signal. Alternatively, prolonged antagonism could lead to receptor internalization and degradation.
A significant reduction in the H-score in the this compound treated groups compared to the vehicle control would indicate a pharmacodynamic effect of the drug in the target tissue. The subcellular localization of the staining should also be noted, as changes in the pattern of expression (e.g., from membrane to cytoplasm) could also be indicative of a drug effect.
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background Staining | Inadequate blocking | Increase blocking time or use a different blocking reagent. |
| Primary antibody concentration too high | Optimize antibody dilution. | |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Weak or No Staining | Inactive primary antibody | Use a new aliquot of antibody and ensure proper storage. |
| Inadequate antigen retrieval | Optimize antigen retrieval time and temperature. | |
| Low expression of CCR2 in the tissue | Use a positive control tissue known to express CCR2. | |
| Non-specific Staining | Cross-reactivity of the antibody | Use a more specific antibody; perform a BLAST search of the immunogen sequence. |
| Endogenous biotin (if using biotin-based detection) | Use an avidin-biotin blocking step. |
References
- 1. The Potential of Combination Therapies and Patient Stratification to Improve CCR2 Inhibition Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phase 1b study targeting tumour associated macrophages with CCR2 inhibition plus FOLFIRINOX in locally advanced and borderline resectable pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The chemokine (CCL2-CCR2) signaling axis mediates perineural invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase 1b study of a small molecule antagonist of human chemokine (C-C motif) receptor 2 (PF-04136309) in combination with nab-paclitaxel/gemcitabine in first-line treatment of metastatic pancreatic ductal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
PF-4136309 solubility and stability in DMSO
This technical support guide provides detailed information on the solubility and stability of PF-4136309 in Dimethyl Sulfoxide (DMSO), along with troubleshooting advice and frequently asked questions to assist researchers in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the maximum solubility of this compound in DMSO?
A1: The reported solubility of this compound in DMSO varies across suppliers, with concentrations ranging from ≥ 34 mg/mL (59.80 mM) to as high as 100 mg/mL (175.87 mM).[1][2] It is crucial to note that the use of fresh, anhydrous DMSO is recommended, as hygroscopic (moisture-absorbing) DMSO can significantly decrease the solubility of the compound.[1][2][3][4]
Q2: How should I prepare a stock solution of this compound in DMSO?
A2: To prepare a stock solution, it is recommended to use newly opened, anhydrous DMSO.[2][3][4] Add the appropriate volume of DMSO to your vial of this compound to achieve the desired concentration. If the compound does not dissolve immediately, gentle warming and/or sonication can be used to aid dissolution. For detailed steps, please refer to the Experimental Protocols section.
Q3: What are the recommended storage conditions for a this compound DMSO stock solution?
A3: For optimal stability, stock solutions of this compound in DMSO should be aliquoted and stored at low temperatures to prevent degradation from repeated freeze-thaw cycles.[3] Recommended long-term storage is at -80°C (for 6 months to 2 years), while short-term storage can be at -20°C (for up to 1 month).[1][2][3][5]
Q4: How stable is this compound in DMSO at different temperatures?
A4: this compound is stable for months to years when stored as a stock solution in DMSO at -20°C or -80°C.[2][6] The compound is stable enough to be shipped at ambient temperatures for several weeks.[6] However, for in vivo experiments, it is always recommended to use freshly prepared working solutions.[2]
Q5: Are there any visible signs of degradation or instability I should watch for?
A5: Signs of degradation or instability in your DMSO stock solution may include the appearance of precipitates that do not redissolve upon warming, or a change in the color of the solution. If you observe these changes or experience inconsistent results, it is recommended to prepare a fresh stock solution.
Q6: What is the mechanism of action for this compound?
A6: this compound is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2).[1][2][7] It functions by blocking the binding of the chemokine ligand CCL2 (also known as Monocyte Chemoattractant Protein-1 or MCP-1) to CCR2.[6][7][8] This action inhibits downstream signaling pathways, including intracellular calcium mobilization and ERK phosphorylation, which ultimately blocks the migration of monocytes and macrophages to sites of inflammation or tumors.[2][6][7][8]
Data Summary
Solubility Data
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Reference |
| DMSO | 100 | 175.87 | [1] |
| DMSO | ≥ 50 | 87.94 | [3][4][5] |
| DMSO | ≥ 34 | 59.80 | [2] |
| DMSO | 5 | - | [9] |
| Ethanol | 133.33 | 234.49 | [2] |
| Ethanol | 100 | - | [1] |
| Water | Insoluble | < 0.1 mg/mL | [1][2][6] |
Note: The molecular weight of this compound is 568.59 g/mol .[1][5]
Stability and Storage Recommendations
| Form | Storage Temperature | Duration | Reference |
| In Solvent (DMSO) | -80°C | 6 months - 2 years | [1][2][3][5] |
| In Solvent (DMSO) | -20°C | 1 month - 1 year | [1][2][3][5][6] |
| Powder | -20°C | 3 years | [2][5] |
| Powder | 4°C | 2 years | [2][5] |
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Difficulty Dissolving this compound | 1. Use of old or hydrated DMSO.2. Insufficient solvent volume.3. Compound has precipitated out of solution. | 1. Use a fresh, unopened vial of anhydrous DMSO.[1][2][3]2. Ensure you are using the correct volume of solvent for your desired concentration based on solubility data.3. Gently warm the solution (e.g., in a 37°C water bath) and/or use sonication to aid dissolution. |
| Precipitate Forms in Stock Solution | 1. Solution stored at an inappropriate temperature (e.g., 4°C).2. Repeated freeze-thaw cycles.3. Solvent evaporation leading to supersaturation. | 1. Store stock solutions at -20°C or -80°C.[2][6]2. Aliquot the stock solution into smaller, single-use volumes to avoid multiple freeze-thaw cycles.[3]3. Ensure vials are sealed tightly to prevent solvent evaporation. |
| Inconsistent Experimental Results | 1. Compound degradation due to improper storage.2. Inaccurate concentration of the stock solution.3. Use of a degraded working solution. | 1. Prepare a fresh stock solution from powder and store it properly in aliquots at -80°C.2. Re-verify calculations and ensure complete dissolution when preparing the stock solution.3. For in vivo and other sensitive experiments, always prepare working solutions fresh on the day of use.[2] |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), unopened vial recommended
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Water bath (optional)
Procedure:
-
Equilibrate the this compound powder vial to room temperature before opening to prevent moisture condensation.
-
Calculate the required volume of DMSO to add to the powder to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add 1.7587 mL of DMSO to 10 mg of this compound).
-
Carefully add the calculated volume of fresh, anhydrous DMSO to the vial containing the this compound powder.
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes until the solid is fully dissolved.
-
Visually inspect the solution to ensure there are no visible particles. If particles remain, sonicate the vial for 5-10 minutes or warm it briefly in a 37°C water bath until the solution is clear.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile tubes.
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
For long-term storage, place the aliquots at -80°C. For short-term storage, -20°C is acceptable.
Mechanism of Action Visualization
The diagram below illustrates the signaling pathway inhibited by this compound.
Caption: this compound blocks the CCL2/CCR2 signaling pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase 1b study of a small molecule antagonist of human chemokine (C-C motif) receptor 2 (PF-04136309) in combination with nab-paclitaxel/gemcitabine in first-line treatment of metastatic pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
Potential off-target effects of PF-4136309 in cellular assays
This technical support center is designed to assist researchers, scientists, and drug development professionals in utilizing PF-4136309 in cellular assays. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experiments, with a focus on potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound, also known as INCB8761, is a potent and selective antagonist of the C-C chemokine receptor type 2 (CCR2).[1][2] Its primary mechanism of action is to block the binding of the chemokine ligand CCL2 (also known as monocyte chemoattrapotentctant protein-1 or MCP-1) to CCR2, thereby inhibiting downstream signaling pathways involved in monocyte and macrophage recruitment and inflammation.[3][4][5]
Q2: What are the known off-target effects of this compound?
While this compound is a highly selective CCR2 antagonist, one notable off-target effect has been identified:
-
hERG Potassium Channel Inhibition: this compound has been shown to inhibit the human Ether-a-go-go-Related Gene (hERG) potassium channel with an IC50 of 20 μM.[1][3] This is significantly less potent than its inhibition of CCR2, but it is a critical consideration for potential cardiotoxicity, especially at higher concentrations.
A screening against a panel of over 50 other ion channels, transporters, and G-protein coupled receptors (GPCRs), including other chemokine receptors like CCR1, CCR3, and CCR5, showed no significant inhibitory activity at a concentration of 1 μM.[3] Additionally, this compound does not inhibit major cytochrome P450 (CYP) enzymes.[1]
Q3: I am observing unexpected cellular phenotypes that don't seem to be related to CCR2 inhibition. What could be the cause?
Unanticipated cellular responses could arise from several factors:
-
Off-Target Effects: Although this compound is selective, the possibility of off-target interactions at high concentrations cannot be entirely ruled out. Consider the potential for hERG channel inhibition if your cellular model is sensitive to changes in potassium channel activity.
-
Cell Line-Specific Effects: The expression and importance of CCR2 and potential off-target proteins can vary significantly between different cell lines. The observed phenotype might be specific to your chosen cellular context.
-
Activation of Compensatory Pathways: Inhibition of the CCR2 pathway may lead to the upregulation or activation of alternative signaling pathways as a compensatory mechanism within the cell.
Q4: How can I distinguish between on-target and off-target effects of this compound?
Several experimental approaches can help differentiate between on-target and off-target effects:
-
Use a Structurally Unrelated CCR2 Antagonist: If a different CCR2 antagonist with a distinct chemical structure produces the same phenotype, it is more likely to be an on-target effect.
-
Rescue Experiments: In cell lines where CCR2 has been knocked out or knocked down (e.g., using CRISPR or siRNA), treatment with this compound should not produce the on-target phenotype.
-
Dose-Response Analysis: On-target effects should correlate with the known IC50 of this compound for CCR2. Off-target effects may only appear at much higher concentrations.
Troubleshooting Guides
Issue 1: Inconsistent or Non-reproducible Results in Chemotaxis Assays
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Cell Health and Viability | Ensure cells are healthy, in the logarithmic growth phase, and have high viability before starting the assay. | Consistent and robust migratory response to CCL2 in control wells. |
| Ligand (CCL2) Degradation | Use freshly prepared or properly stored aliquots of CCL2. Avoid repeated freeze-thaw cycles. | A clear and consistent chemotactic gradient is established. |
| Suboptimal this compound Concentration | Perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell line. | Clear inhibition of chemotaxis at expected concentrations based on the IC50 value. |
| Inconsistent Cell Seeding | Ensure a uniform number of cells is added to each well of the chemotaxis plate. | Low variability in cell migration between replicate wells. |
Issue 2: Observed Cytotoxicity at High Concentrations of this compound
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step | Expected Outcome |
| hERG Channel Inhibition | If using a cell line sensitive to potassium channel modulation (e.g., cardiomyocytes), consider the potential for hERG-related toxicity. | Determine if the observed cytotoxicity correlates with the known IC50 for hERG inhibition (20 μM). |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your cells. | No significant cell death in vehicle control wells. |
| General Compound Toxicity | All compounds can be toxic at very high concentrations. Determine the therapeutic window for your specific cell line. | Identification of a concentration range that effectively inhibits CCR2 without causing significant cell death. |
Data Summary
The following table summarizes the reported inhibitory concentrations (IC50) of this compound against its primary target and a known off-target.
| Target | Species | Assay Type | IC50 | Reference |
| CCR2 | Human | Radioligand Binding | 5.2 nM | [1][3] |
| CCR2 | Mouse | Radioligand Binding | 17 nM | [3] |
| CCR2 | Rat | Radioligand Binding | 13 nM | [3] |
| hERG | Human | Patch Clamp | 20 µM | [1][3] |
Experimental Protocols
Protocol 1: Cellular Chemotaxis Assay (Boyden Chamber)
Objective: To assess the ability of this compound to inhibit CCL2-induced cell migration.
Methodology:
-
Cell Preparation: Culture CCR2-expressing cells (e.g., THP-1 monocytes) to a density of 1-2 x 10^6 cells/mL. Wash and resuspend the cells in serum-free media.
-
Compound Preparation: Prepare a serial dilution of this compound in serum-free media. Also, prepare a vehicle control (e.g., DMSO).
-
Assay Setup:
-
In the lower chamber of a Boyden chamber plate, add serum-free media containing CCL2 at a concentration that induces optimal chemotaxis (e.g., 10-100 ng/mL).
-
In control wells, add serum-free media without CCL2.
-
In the upper chamber (containing a porous membrane), add the cell suspension pre-incubated with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a duration sufficient to allow for cell migration (typically 2-4 hours).
-
Quantification:
-
Remove non-migrated cells from the top of the membrane.
-
Fix and stain the migrated cells on the bottom of the membrane.
-
Count the number of migrated cells in several fields of view using a microscope. Alternatively, use a fluorescently labeled cell line and quantify the fluorescence in the bottom chamber using a plate reader.
-
-
Data Analysis: Plot the number of migrated cells against the concentration of this compound to determine the IC50 value.
Protocol 2: Calcium Mobilization Assay
Objective: To measure the effect of this compound on CCL2-induced intracellular calcium release.
Methodology:
-
Cell Preparation: Plate CCR2-expressing cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This is typically done by incubating the cells with the dye for 30-60 minutes at 37°C.
-
Compound Incubation: Wash the cells to remove excess dye and then incubate them with various concentrations of this compound or a vehicle control for 15-30 minutes.
-
Signal Measurement:
-
Place the plate in a fluorescence plate reader equipped with an automated injector.
-
Measure the baseline fluorescence.
-
Inject a solution of CCL2 into the wells to stimulate the cells.
-
Immediately begin recording the fluorescence intensity over time to capture the transient increase in intracellular calcium.
-
-
Data Analysis: Calculate the peak fluorescence response for each well and normalize it to the baseline. Plot the normalized response against the concentration of this compound to calculate the IC50.
Visualizations
Caption: The CCL2/CCR2 signaling pathway and the inhibitory action of this compound.
Caption: A troubleshooting workflow to distinguish between on-target and off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular determinants of antagonist interactions with chemokine receptors CCR2 and CCR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in PF-4136309 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the CCR2 antagonist, PF-4136309. The information is designed to address potential inconsistencies in experimental results and provide standardized protocols for key assays.
Troubleshooting Guide: Inconsistent Experimental Results
This guide addresses common issues that may lead to variability in this compound experiments, presented in a question-and-answer format.
Question 1: We are observing high variability in our in vitro cell-based assay results, particularly in potency (IC50) values, when using this compound. What are the potential causes?
Answer: High variability in in vitro assays with this compound can stem from several factors related to compound handling, cell culture conditions, and assay setup.
-
Compound Solubility and Stability: this compound is practically insoluble in water and is typically dissolved in DMSO for in vitro use.[1] Inconsistent stock solution preparation or precipitation of the compound in aqueous culture media can lead to variable effective concentrations.
-
Troubleshooting Steps:
-
Fresh Stock Solutions: Prepare fresh stock solutions of this compound in high-quality, anhydrous DMSO.[1] Avoid repeated freeze-thaw cycles by storing in single-use aliquots at -20°C or -80°C.[2]
-
Solubilization: If precipitation is observed upon dilution in aqueous media, gentle warming and/or sonication may aid dissolution.[1]
-
Final DMSO Concentration: Ensure the final DMSO concentration is consistent across all wells, including vehicle controls, and kept to a minimum (ideally ≤ 0.1%) to avoid solvent-induced artifacts.[3][4]
-
-
-
Cell Line-Specific Factors: The expression of CCR2 can vary significantly between cell lines and even with passage number.[5] The presence of different splice variants, CCR2A and CCR2B, may also influence cellular responses.[5]
-
Troubleshooting Steps:
-
Verify CCR2 Expression: Regularly validate CCR2 expression in your cell line of choice (e.g., THP-1, A549) at the mRNA and protein level (qPCR, Western blot, or flow cytometry).[5][6] Be aware that some cell lines, like NCI-H460, may have undetectable levels of CCR2.[6]
-
Consistent Cell Passage: Use cells within a narrow passage number range for all experiments to minimize phenotypic drift.
-
-
-
Assay Conditions:
-
Troubleshooting Steps:
-
Serum Protein Binding: Small molecule inhibitors can bind to serum proteins, reducing their free concentration.[7] Consider using low-serum media or performing experiments in serum-free conditions if appropriate for your cell line and assay.
-
Incubation Time: Optimize the incubation time with this compound. Prolonged exposure may lead to compound degradation or cellular adaptation.
-
-
Question 2: Our chemotaxis assay results with this compound are not reproducible. What should we investigate?
Answer: Chemotaxis assays are notoriously sensitive to subtle variations in experimental conditions.[2][8][9]
-
Cell Health and Density: The migratory capacity of cells is highly dependent on their health and density.
-
Troubleshooting Steps:
-
Cell Viability: Ensure high cell viability (>95%) before starting the assay.
-
Optimal Cell Number: Titrate the number of cells seeded in the upper chamber to avoid overcrowding, which can impede migration.[8]
-
-
-
Chemoattractant Gradient: The concentration and stability of the CCL2 gradient are critical.
-
Troubleshooting Steps:
-
CCL2 Concentration: Perform a dose-response curve for CCL2 to determine the optimal concentration for inducing chemotaxis in your specific cell line.
-
Assay Duration: The standard 60-minute assay may not be sufficient to capture the full behavioral effect.[8] Consider a time-course experiment to determine the optimal endpoint.
-
-
-
Assay Setup:
-
Troubleshooting Steps:
-
Minimize Variability: Use a multiwell chamber and ensure all comparisons are made within the same chamber to reduce inter-assay variability.[2]
-
Statistical Analysis: Employ appropriate statistical methods, such as analysis of variance (ANOVA), to distinguish true biological effects from experimental error.[2]
-
-
Question 3: We are concerned about potential off-target effects of this compound in our experiments. How can we address this?
Answer: While this compound is a selective CCR2 antagonist, it's crucial to consider and control for potential off-target effects, especially at higher concentrations.[10]
-
Concentration-Dependent Effects: Off-target effects are more likely to occur at higher concentrations.
-
Troubleshooting Steps:
-
Dose-Response Curve: Use the lowest effective concentration of this compound that produces the desired on-target effect.
-
Control Compounds: Include a structurally unrelated CCR2 antagonist in your experiments. If both compounds produce the same phenotype, it is more likely an on-target effect. The (s)-isomer of this compound can also be used as an experimental control.[2]
-
-
-
Genetic Knockdown/Knockout:
-
Selectivity Profiling:
-
Troubleshooting Steps:
-
Consider Related Receptors: Be aware of the structural homology between CCR2, CCR1, and CCR5, which can lead to cross-reactivity with some antagonists.[13] If your experimental system expresses these related receptors, consider performing counter-screening assays.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound? A1: this compound is a potent and selective antagonist of the C-C chemokine receptor type 2 (CCR2).[1][10] It functions by binding to CCR2 and preventing the binding of its primary ligand, CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1).[14] This blocks downstream signaling pathways, such as intracellular calcium mobilization and ERK phosphorylation, thereby inhibiting the migration of CCR2-expressing cells like monocytes and macrophages.[1][10]
Q2: What are the recommended storage conditions for this compound? A2: this compound powder should be stored at -20°C for long-term storage. For stock solutions in DMSO, it is recommended to store them in single-use aliquots at -20°C or -80°C to avoid freeze-thaw cycles.[2]
Q3: What cell lines are suitable for studying the effects of this compound? A3: Cell lines with confirmed CCR2 expression are suitable. The human monocytic cell line THP-1 is commonly used and expresses both CCR2A and CCR2B isoforms, with higher levels of CCR2B.[5] The human non-small cell lung cancer cell line A549 also expresses CCR2.[6] It is crucial to verify CCR2 expression in your chosen cell line.
Q4: What are the known IC50 values for this compound? A4: The inhibitory potency of this compound has been characterized in various assays.
| Assay | Species | IC50 (nM) |
| CCR2 Binding | Human | 5.2[1][10] |
| Mouse | 17[1][10] | |
| Rat | 13[1][10] | |
| Chemotaxis | Human | 3.9[1][10] |
| Mouse | 16[1] | |
| Rat | 2.8[1] | |
| Calcium Mobilization | Human | 3.3[1] |
| ERK Phosphorylation | Human | 0.5[1] |
Q5: Are there species-specific differences in the activity of this compound? A5: Yes, this compound exhibits different binding affinities for human, mouse, and rat CCR2, as shown in the table above.[1][10] These differences are important to consider when translating findings from preclinical animal models to human applications.[15]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is to assess the cytotoxicity of this compound.
Materials:
-
CCR2-expressing cells
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (e.g., <0.1%).[3] Include a vehicle control (medium with the same final DMSO concentration) and a no-treatment control.
-
Replace the existing medium with the medium containing the different concentrations of this compound or controls.
-
Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle control.
Western Blotting for p-ERK
This protocol is to assess the effect of this compound on the CCL2-induced phosphorylation of ERK.
Materials:
-
CCR2-expressing cells
-
Serum-free culture medium
-
Recombinant human CCL2
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and grow to 70-80% confluency.
-
Serum-starve the cells for at least 4 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with an optimal concentration of CCL2 for a short duration (e.g., 5-15 minutes).
-
Immediately wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Perform SDS-PAGE and transfer the proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane, add the chemiluminescent substrate, and capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody for total ERK as a loading control.
Chemotaxis Assay (Boyden Chamber)
This protocol assesses the ability of this compound to inhibit CCL2-mediated cell migration.
Materials:
-
CCR2-expressing cells
-
Chemotaxis medium (e.g., RPMI with 1% FBS)
-
Recombinant human CCL2
-
This compound stock solution (in DMSO)
-
Boyden chamber with polycarbonate membranes (e.g., 5 µm pore size)
-
Fixing and staining reagents (e.g., methanol and crystal violet)
-
Microscope
Procedure:
-
Resuspend cells in chemotaxis medium.
-
In the lower chamber of the Boyden apparatus, add chemotaxis medium containing CCL2. For inhibitor-treated wells, add the desired concentration of this compound. Include a vehicle control.
-
Place the membrane over the lower chamber and add the cell suspension to the upper chamber.
-
Incubate at 37°C in a humidified incubator for a predetermined optimal time (e.g., 2-4 hours).
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several random fields under a microscope.
-
Calculate the percentage of migration inhibition relative to the vehicle control.
Visualizations
Caption: CCR2 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for testing this compound in vitro.
Caption: Troubleshooting decision tree for inconsistent this compound results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Multiwell chamber chemotaxis assays: improved experimental design and data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of CCR2 splice variant expression patterns and functional properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. escholarship.org [escholarship.org]
- 8. Enhancing Reproducibility in Chemotaxis Assays for Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Why CCR2 and CCR5 Blockade Failed and Why CCR1 Blockade Might Still Be Effective in the Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Molecular determinants of antagonist interactions with chemokine receptors CCR2 and CCR5 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing PF-4136309 Concentration for In Vitro Cell Culture
Welcome to the technical support center for the use of PF-4136309 in in vitro cell culture experiments. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2).[1][2][3][4] It functions by binding to CCR2 and preventing the binding of its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2).[2][3][4] This blockage inhibits the downstream signaling pathways that lead to monocyte and macrophage recruitment, making it a valuable tool for studying inflammation, immunology, and oncology.
Q2: What is the recommended starting concentration for this compound in a new cell-based assay?
A2: A good starting point for a new assay is to perform a dose-response experiment centered around the known half-maximal inhibitory concentration (IC50) values. For human CCR2, the IC50 is approximately 5.2 nM.[1][2][4] We recommend a concentration range spanning from 0.1 nM to 1 µM to establish the optimal concentration for your specific cell line and experimental conditions.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO).[1] It is recommended to prepare a high-concentration stock solution, for example, 10 mM in 100% DMSO. This stock solution should be stored at -20°C or -80°C. When preparing your working solutions, dilute the stock solution in your cell culture medium. Ensure the final concentration of DMSO in your culture is low (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.[5]
Q4: What is the maximum tolerated DMSO concentration for cell lines commonly used in CCR2 assays, such as THP-1 cells?
A4: For THP-1 cells, a final DMSO concentration of 0.1% is generally considered safe and non-toxic.[5][6] Some studies suggest that concentrations up to 0.5% may be tolerated by many cell lines, but it is always best to perform a vehicle control (media with the same final concentration of DMSO without this compound) to assess its effect on your specific cell line.[7]
Q5: Are there any known off-target effects of this compound?
A5: this compound is a selective CCR2 antagonist. However, at higher concentrations, some off-target effects have been noted. For instance, it has been shown to inhibit the hERG potassium channel with an IC50 of 20 µM.[1][2] It is crucial to use the lowest effective concentration to minimize the risk of off-target effects.
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound across various assays. These values can serve as a reference for designing your experiments.
| Assay Type | Species | IC50 Value | Reference |
| CCR2 Binding | Human | 5.2 nM | [1][2][4] |
| CCR2 Binding | Mouse | 17 nM | [1] |
| CCR2 Binding | Rat | 13 nM | [1] |
| Chemotaxis | Human | 3.9 nM | [1][2] |
| Whole Blood Assay | Human | 19 nM | [1][2] |
| Intracellular Calcium Mobilization | Not Specified | 3.3 nM | [1] |
| ERK Phosphorylation | Not Specified | 0.5 nM | [1] |
| hERG Potassium Current Inhibition | Not Specified | 20 µM | [1][2] |
Experimental Protocols & Workflows
A logical experimental workflow is crucial for efficiently determining the optimal concentration of this compound.
Detailed Methodologies
1. Chemotaxis Assay
This assay measures the ability of this compound to inhibit the migration of CCR2-expressing cells towards a chemoattractant (CCL2).
-
Cell Preparation: Culture CCR2-expressing cells (e.g., THP-1 monocytes) to 70-80% confluency. The day before the assay, serum-starve the cells by culturing in a medium with low serum (e.g., 0.5% FBS) or no serum for 12-24 hours. On the day of the assay, harvest and resuspend the cells in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
Antagonist Pre-treatment: Incubate the cell suspension with various concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle control (DMSO) for 30-60 minutes at 37°C.
-
Assay Setup: Use a transwell plate with a pore size appropriate for your cells (e.g., 5 µm for monocytes). Add serum-free medium containing CCL2 (at a pre-determined optimal concentration, e.g., 10-100 ng/mL) to the lower wells. Place the transwell inserts into the wells. Add the pre-treated cell suspension to the upper chamber of the inserts.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period sufficient for cell migration (typically 2-4 hours, but may need optimization).
-
Quantification: After incubation, remove non-migrated cells from the top of the membrane with a cotton swab. Fix and stain the migrated cells on the bottom of the membrane (e.g., with DAPI or Crystal Violet). Count the migrated cells in several fields of view under a microscope.
2. Calcium Mobilization Assay
This assay measures the ability of this compound to block the CCL2-induced increase in intracellular calcium.
-
Cell Preparation: Seed CCR2-expressing cells into a black, clear-bottom 96-well plate and culture overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol. This typically involves a 30-60 minute incubation at 37°C.
-
Antagonist Pre-treatment: Add various concentrations of this compound or vehicle control to the wells and incubate for 15-30 minutes at room temperature.
-
Measurement: Use a fluorescence plate reader with an injection system. Measure the baseline fluorescence for a short period. Inject a solution of CCL2 into the wells to stimulate the cells and immediately begin recording the change in fluorescence intensity over time.
3. ERK Phosphorylation Assay (Western Blot)
This assay determines the effect of this compound on the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a downstream target of CCR2 signaling.
-
Cell Treatment: Seed CCR2-expressing cells and allow them to adhere overnight. Serum-starve the cells for several hours. Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours. Stimulate the cells with CCL2 for a short period (e.g., 5-15 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting: Determine the protein concentration of the lysates. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for phosphorylated ERK (p-ERK). Subsequently, probe with a secondary antibody conjugated to HRP.
-
Detection: Detect the signal using a chemiluminescent substrate. To normalize, strip the membrane and re-probe with an antibody for total ERK.
Signaling Pathway Diagram
The binding of CCL2 to CCR2 initiates a cascade of intracellular signaling events. This compound acts by blocking this initial interaction.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or weak inhibitory effect of this compound | 1. Suboptimal concentration of this compound.2. Degradation of this compound stock solution.3. Low or absent CCR2 expression on cells.4. High concentration of competing ligand (CCL2). | 1. Perform a full dose-response curve (0.1 nM - 1 µM).2. Prepare a fresh stock solution of this compound in DMSO.3. Verify CCR2 expression on your cell line using flow cytometry or Western blot.4. Optimize the concentration of CCL2 used for stimulation (typically EC50 to EC80). |
| High background in functional assays (e.g., chemotaxis) | 1. Cells are not healthy or are overly confluent.2. Serum in the assay medium contains chemoattractants.3. Cells are "leaky" leading to high background in calcium assays. | 1. Use healthy, log-phase cells. Avoid over-confluency.2. Use serum-free or low-serum medium for the assay.3. Handle cells gently during dye loading and washing steps. |
| Precipitation of this compound in culture medium | 1. Exceeding the solubility limit of this compound in aqueous solution.2. High final concentration of the compound. | 1. Perform a stepwise dilution of the DMSO stock into the culture medium with vigorous mixing. Avoid adding a small volume of concentrated stock directly to a large volume of medium.2. Test a lower final concentration of this compound. |
| Cell toxicity observed | 1. High concentration of this compound.2. High final concentration of DMSO.3. Off-target effects. | 1. Perform a cell viability assay (e.g., MTT, trypan blue) in parallel with your functional assays to determine the cytotoxic concentration.2. Ensure the final DMSO concentration is ≤ 0.1%. Include a vehicle control.3. Use the lowest effective concentration of this compound to minimize off-target effects. |
| Inconsistent results between experiments | 1. Variability in cell passage number or health.2. Inconsistent incubation times or temperatures.3. Pipetting errors. | 1. Use cells within a consistent range of passage numbers. Regularly check for mycoplasma contamination.2. Standardize all incubation times and maintain consistent temperatures.3. Use calibrated pipettes and practice good pipetting technique. Prepare master mixes of reagents where possible. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A high concentration of DMSO activates caspase-1 by increasing the cell membrane permeability of potassium - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PF-4136309 Preclinical Toxicity Profile
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the preclinical toxicity profile of PF-4136309 (also known as INCB8761). The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general preclinical safety profile of this compound?
This compound, a potent and selective CCR2 antagonist, is consistently reported to have an excellent in vitro and in vivo ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicology) profile.[1][2][3][4] Preclinical data suggests a favorable safety margin, though detailed public reports on repeat-dose toxicology studies are limited.
Q2: Are there any known off-target effects or liabilities for this compound based on in vitro screening?
In vitro safety pharmacology studies have indicated that this compound is a selective inhibitor of CCR2.[1] At a concentration of 1 μM, it showed no significant inhibitory activity against a broad panel of over 50 ion channels, transporters, and other G-protein-coupled receptors.[1]
Q3: What is the potential for cardiac toxicity with this compound?
This compound exhibits weak activity against the hERG (human Ether-à-go-go-Related Gene) potassium channel, which is a key indicator for potential cardiac arrhythmia risk. The IC50 for hERG inhibition was determined to be 20 μM.[3] This value is significantly higher than the concentrations required for CCR2 inhibition, suggesting a low risk of cardiac toxicity at therapeutic doses.
Q4: Does this compound have the potential for drug-drug interactions?
Based on in vitro studies, this compound is not expected to have a high potential for drug-drug interactions mediated by cytochrome P450 (CYP) enzymes. It did not show significant inhibition of five major CYP isozymes (CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) at concentrations up to 30 μM.[1][3] Furthermore, it is not a CYP inducer at these concentrations.[1][3]
Troubleshooting Guide
Issue 1: Unexpected cytotoxicity observed in in vitro assays.
-
Possible Cause: High concentration of this compound used.
-
Troubleshooting Step: Review the dose-response curve for your cell line. While this compound has a good safety profile, excessively high concentrations can lead to non-specific toxicity.
-
-
Possible Cause: Solvent toxicity.
-
Troubleshooting Step: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is below the tolerance level for your specific cell line. Run a vehicle control to rule out solvent-induced effects.
-
Issue 2: Inconsistent results in animal studies.
-
Possible Cause: Issues with formulation and bioavailability.
-
Troubleshooting Step: this compound has good oral bioavailability in preclinical species like rats and dogs.[1][2] However, ensure your formulation is appropriate for the route of administration and that the compound is fully solubilized. Consider performing pharmacokinetic analysis to confirm exposure levels.
-
-
Possible Cause: Animal strain or species-specific differences.
-
Troubleshooting Step: Be aware that metabolic profiles and drug responses can vary between different rodent strains and animal species. If you observe unexpected toxicity, consider if it might be a species-specific effect.
-
Data Presentation
In Vitro Safety Pharmacology Profile of this compound
| Parameter | Assay | Result | Implication |
| Cardiac Safety | hERG Patch Clamp | IC50 = 20 μM[3] | Low risk of QT prolongation at therapeutic concentrations. |
| Drug-Drug Interactions | CYP450 Inhibition Panel (CYP1A2, 2C9, 2C19, 2D6, 3A4) | IC50 > 30 μM[1][3] | Low potential for metabolic drug-drug interactions. |
| Drug-Drug Interactions | CYP450 Induction | No induction up to 30 μM[1][3] | Unlikely to alter the metabolism of co-administered drugs. |
| Selectivity | Off-Target Screening Panel (>50 targets) | No significant inhibition at 1 μM[1] | Highly selective for the CCR2 receptor. |
Note: Detailed quantitative data from in vivo toxicology studies, such as the No-Observed-Adverse-Effect Level (NOAEL) from repeat-dose studies in rodents and non-rodents, are not publicly available in the reviewed literature.
Experimental Protocols & Methodologies
General Workflow for Preclinical Toxicology Assessment
The following diagram illustrates a typical workflow for the preclinical safety assessment of a drug candidate like this compound.
Caption: A generalized workflow for preclinical safety assessment.
Signaling Pathway: CCR2 Antagonism
This compound is an antagonist of the C-C chemokine receptor type 2 (CCR2). Its mechanism of action involves blocking the binding of its ligand, CCL2 (also known as MCP-1), to the receptor. This inhibition prevents the downstream signaling cascade that leads to monocyte and macrophage recruitment to sites of inflammation.
Caption: Mechanism of action of this compound as a CCR2 antagonist.
References
This technical support resource is designed for researchers, scientists, and drug development professionals utilizing the CCR2 antagonist, PF-4136309, in combination studies. It provides essential information, troubleshooting guidance, and standardized protocols to monitor for and manage potential pulmonary toxicity.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as INCB8761, is a potent and selective oral antagonist of the C-C chemokine receptor 2 (CCR2).[1][2] CCR2 is a key receptor for the chemokine CCL2 (also known as Monocyte Chemoattractant Protein-1 or MCP-1). The binding of CCL2 to CCR2 on the surface of monocytes and macrophages induces their migration to sites of inflammation.[1] By blocking this interaction, this compound inhibits the recruitment of these immune cells, thereby modulating inflammatory responses. This mechanism is being explored for therapeutic potential in various inflammatory diseases and cancers.
Q2: What is the evidence for this compound-related pulmonary toxicity?
A2: A significant concern regarding pulmonary toxicity arose from a Phase 1b clinical trial (NCT02732938) investigating PF-04136309 in combination with nab-paclitaxel and gemcitabine for the first-line treatment of metastatic pancreatic ductal adenocarcinoma.[3] In this study, a high incidence of pulmonary toxicity (24%) was observed, raising concerns about a potential synergistic toxic effect when this compound is combined with chemotherapy.[3] One of the dose-limiting toxicities reported was grade 4 hypoxia.[3]
Q3: What are the potential mechanisms behind this compound-related pulmonary toxicity?
A3: While the exact mechanism of this compound-related pulmonary toxicity is not fully elucidated, the CCL2/CCR2 axis is known to play a complex role in lung homeostasis and pathology. CCR2 signaling is implicated in the development of pulmonary fibrosis.[4][5][6][7] Inhibition of CCR2 could potentially disrupt the delicate balance of immune cell recruitment and function in the lungs, especially in the context of co-administered therapies that may also have pulmonary effects. The observed synergistic toxicity with chemotherapy suggests that the combination may exacerbate underlying inflammatory processes or drug-induced lung injury.
Q4: What are the general signs and symptoms of drug-induced pulmonary toxicity?
A4: Researchers should be vigilant for the following signs and symptoms in preclinical models and clinical subjects:
-
Respiratory distress (e.g., increased respiratory rate, labored breathing)
-
Cough
-
Hypoxia (reduced oxygen saturation)
-
Changes in lung function parameters (e.g., decreased compliance, increased resistance)
-
Radiographic abnormalities (e.g., ground-glass opacities, infiltrates)
-
Histopathological changes (e.g., inflammation, fibrosis, alveolar damage)
Q5: How should suspected this compound-related pulmonary toxicity be managed?
A5: In a preclinical research setting, if signs of pulmonary toxicity are observed, the following steps are recommended:
-
Immediate Discontinuation: Cease administration of this compound and any co-administered drugs.
-
Supportive Care: Provide supportive care as necessary, which may include oxygen supplementation.
-
Comprehensive Assessment: Conduct a thorough evaluation of pulmonary function and collect samples for histological and cytological analysis to characterize the nature and severity of the lung injury.
-
Dose De-escalation: If the study design permits, consider re-initiating treatment at a lower dose or with a modified schedule after a recovery period, with intensified monitoring.
In a clinical setting, management should be guided by a qualified physician and may involve discontinuation of the drug and administration of corticosteroids for moderate to severe cases.
Section 2: Troubleshooting Guide
This guide provides specific troubleshooting advice for researchers encountering potential pulmonary toxicity during their experiments with this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Increased respiratory rate and/or labored breathing in animal models. | Onset of pulmonary toxicity. | 1. Immediately record the severity and frequency of the observation. 2. Measure oxygen saturation if possible. 3. Consider humane euthanasia for severe distress and collect lung tissue for histopathology. 4. For milder cases, closely monitor the animal and consider reducing the dose or discontinuing treatment. |
| Unexpected mortality in a treatment group receiving this compound in combination with another agent. | Synergistic pulmonary toxicity. | 1. Perform a thorough necropsy with a focus on the respiratory system. 2. Collect lung tissue for histopathological analysis. 3. Review the dosing and administration schedule of all compounds. 4. Consider a dose-ranging study for the combination to identify a better-tolerated regimen. |
| Histological evidence of lung inflammation or fibrosis in the this compound treatment group. | Drug-induced lung injury. | 1. Quantify the extent of inflammation and fibrosis using a standardized scoring system. 2. Correlate histological findings with functional data (e.g., pulmonary function tests). 3. Analyze bronchoalveolar lavage (BAL) fluid for inflammatory cell infiltrates and cytokine levels. 4. Consider including additional control groups to dissect the effects of each drug in the combination. |
| Inconsistent or highly variable pulmonary toxicity observed across animals. | Variability in drug metabolism, underlying health status of animals, or experimental technique. | 1. Ensure consistent and accurate drug formulation and administration. 2. Standardize all experimental procedures, including animal handling and environmental conditions. 3. Increase the number of animals per group to improve statistical power. 4. Pre-screen animals for any underlying respiratory conditions. |
Section 3: Quantitative Data Summary
The following table summarizes the key quantitative data available regarding the pulmonary toxicity of this compound in a clinical setting. Note: Specific quantitative data from preclinical toxicology studies regarding pulmonary effects are not publicly available. The discovery publication for this compound mentions an "excellent in vitro and in vivo ADMET (ADME and toxicology) profile," but does not provide specific data.[1]
| Parameter | Study | Drug Combination | Dose of this compound | Incidence of Pulmonary Toxicity | Key Findings |
| Incidence of Pulmonary Toxicity | Phase 1b (NCT02732938)[3] | PF-04136309 + nab-paclitaxel + gemcitabine | 500 mg BID | 24% | High incidence of pulmonary toxicity observed, raising concern for a synergistic effect. One case of Grade 4 hypoxia was reported as a dose-limiting toxicity. |
Section 4: Experimental Protocols
Detailed methodologies for key experiments to assess pulmonary toxicity are provided below.
Pulmonary Function Testing in Rodents (Non-invasive)
Method: Unrestrained Whole-Body Plethysmography
Principle: This technique measures respiratory parameters in conscious, unrestrained animals by detecting pressure changes within a sealed chamber caused by the animal's breathing.
Protocol:
-
Calibrate the plethysmography system according to the manufacturer's instructions.
-
Place the animal in the main chamber and allow for an acclimatization period (typically 30-60 minutes).
-
Record the pressure signal for a defined period (e.g., 5-10 minutes) to obtain baseline respiratory parameters, including respiratory rate (breaths/minute), tidal volume (mL), and minute volume (mL/minute).
-
Administer this compound and any co-administered drugs according to the study protocol.
-
Perform follow-up measurements at specified time points post-dosing to detect any changes in respiratory function.
Bronchoalveolar Lavage (BAL) in Mice
Principle: BAL is a procedure to collect cells and fluid from the lower respiratory tract for cytological and biochemical analysis.
Protocol:
-
Euthanize the mouse via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Expose the trachea through a midline incision in the neck.
-
Carefully insert a cannula into the trachea and secure it with a suture.
-
Instill a fixed volume of sterile, pre-warmed phosphate-buffered saline (PBS) (e.g., 0.5-1.0 mL) into the lungs.
-
Gently aspirate the fluid and collect it in a tube on ice.
-
Repeat the instillation and aspiration process 2-3 times, pooling the collected fluid.
-
Centrifuge the BAL fluid to separate the cellular components from the supernatant.
-
The cell pellet can be used for total and differential cell counts (e.g., macrophages, neutrophils, lymphocytes, eosinophils). The supernatant can be used for protein and cytokine analysis (e.g., ELISA).
Histopathological Evaluation of Lung Tissue
Principle: Microscopic examination of lung tissue sections to identify and score pathological changes.
Protocol:
-
Following euthanasia, carefully dissect the lungs.
-
Inflate the lungs with a fixative (e.g., 10% neutral buffered formalin) at a constant pressure (e.g., 20-25 cm H2O) to preserve the architecture.
-
Immerse the fixed lungs in the same fixative for at least 24 hours.
-
Process the tissue through graded alcohols and xylene, and embed in paraffin.
-
Cut thin sections (e.g., 4-5 µm) and mount them on glass slides.
-
Stain the sections with Hematoxylin and Eosin (H&E) for general morphology and with specific stains as needed (e.g., Masson's trichrome for fibrosis).
-
A board-certified veterinary pathologist should examine the slides in a blinded manner.
-
Score the lung sections for key features of lung injury, such as:
-
Alveolar and interstitial inflammation
-
Alveolar septal thickening
-
Edema
-
Hemorrhage
-
Fibrosis
-
Epithelial cell injury/hyperplasia
-
Section 5: Visualizations
Signaling Pathway
Caption: The CCL2/CCR2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing Pulmonary Toxicity
Caption: A typical experimental workflow for evaluating this compound-related pulmonary toxicity in preclinical models.
Logical Relationship for Troubleshooting
Caption: A logical decision-making flowchart for troubleshooting adverse respiratory events.
References
- 1. Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Phase 1b study of a small molecule antagonist of human chemokine (C-C motif) receptor 2 (PF-04136309) in combination with nab-paclitaxel/gemcitabine in first-line treatment of metastatic pancreatic ductal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular imaging in experimental pulmonary fibrosis reveals that nintedanib unexpectedly modulates CCR2 immune cell infiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological inhibition of the CCL2-CCR2 axis fails to reduce inflammation in a rat model of acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemokine Receptor 2–targeted Molecular Imaging in Pulmonary Fibrosis. A Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemokine Receptor 2-targeted Molecular Imaging in Pulmonary Fibrosis. A Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: PF-4136309 Powder Stability and Moisture Impact
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of PF-4136309 powder, with a specific focus on the impact of moisture. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your research material.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: To ensure the long-term stability of this compound powder, it is recommended to store it in a tightly sealed container at -20°C. For shorter periods, storage at 4°C is also acceptable. It is crucial to protect the powder from moisture and light.
Q2: Is this compound powder sensitive to moisture?
A2: While specific public data on the hygroscopicity of this compound powder is limited, the compound's chemical nature and observations that hygroscopic solvents can impact its solubility suggest that it may be sensitive to moisture.[1] Therefore, it is prudent to handle it as a hygroscopic substance. Exposure to ambient humidity should be minimized.
Q3: What are the potential consequences of improper storage and moisture exposure?
A3: Exposure of this compound powder to moisture can potentially lead to several issues, including:
-
Physical Changes: Caking, clumping, or changes in powder flowability, which can complicate accurate weighing and sample preparation.
-
Chemical Degradation: Hydrolysis of labile functional groups within the molecule, leading to the formation of degradation products and a decrease in the purity of the active pharmaceutical ingredient (API).
-
Altered Dissolution Profile: Changes in the physical form of the powder due to moisture can affect its dissolution rate and solubility, potentially impacting experimental outcomes.
Q4: How can I minimize moisture exposure during handling?
A4: To minimize moisture exposure when handling this compound powder:
-
Allow the container to equilibrate to room temperature before opening to prevent condensation.
-
Handle the powder in a controlled environment with low relative humidity, such as a glove box or a room with a dehumidifier.
-
Minimize the time the container is open to the atmosphere.
-
Use dry, clean spatulas and weighing vessels.
-
Promptly and securely reseal the container after use.
Q5: What are the initial signs that my this compound powder may have been compromised by moisture?
A5: Initial visual indicators of moisture-related instability can include a change in the powder's appearance from a free-flowing solid to a clumpy or caked material. You may also observe difficulties in dissolving the powder compared to a fresh batch. For confirmation, analytical testing is recommended.
Troubleshooting Guides
Issue 1: Changes in Physical Appearance of the Powder
-
Problem: The this compound powder, which was initially a fine, free-flowing solid, now appears clumpy, caked, or difficult to handle.
-
Potential Cause: This is a strong indication of moisture uptake from the atmosphere due to improper storage or handling.
-
Recommended Actions:
-
Isolate the affected batch: Do not use this powder for critical experiments until its integrity has been verified.
-
Perform a visual inspection: Document the changes in the powder's appearance.
-
Conduct moisture content analysis: Use Karl Fischer titration to quantify the water content. Compare this value to that of a new, unopened batch if available.
-
Assess purity: Use a stability-indicating HPLC method to check for the presence of degradation products.
-
Issue 2: Inconsistent or Poor Solubility
-
Problem: The this compound powder does not dissolve as expected in the chosen solvent (e.g., DMSO), or you observe particulate matter after attempting to dissolve it.
-
Potential Cause: Moisture can alter the solid-state properties of the powder, affecting its dissolution kinetics. The use of hygroscopic solvents like DMSO that have absorbed water can also contribute to this issue.[1][2]
-
Recommended Actions:
-
Use fresh, anhydrous solvent: Always use newly opened or properly stored anhydrous solvents for preparing solutions.
-
Verify the powder's integrity: If the issue persists with fresh solvent, the powder itself may be compromised. Analyze the powder for moisture content and purity as described in Issue 1.
-
Gentle warming and sonication: If the powder is deemed to be of good quality, gentle warming or sonication may aid in dissolution. However, be cautious about potential degradation with excessive heat.
-
Issue 3: Inconsistent Results in Biological Assays
-
Problem: You are observing variability or a loss of potency in your biological assays that use this compound.
-
Potential Cause: If the powder has degraded due to moisture exposure, the actual concentration of the active compound in your stock solutions will be lower than calculated. Degradation products could also potentially interfere with the assay.
-
Recommended Actions:
-
Prepare fresh stock solutions: Use a new, unopened vial of this compound powder to prepare fresh stock solutions and repeat the experiment.
-
Confirm stock solution concentration: If possible, use an analytical technique like HPLC-UV to confirm the concentration of your stock solution.
-
Evaluate the purity of the powder: If the problem persists, analyze the powder lot for purity and the presence of degradants using a stability-indicating HPLC method.
-
Experimental Protocols
Protocol 1: Visual Inspection
Objective: To qualitatively assess the physical state of the this compound powder.
Methodology:
-
Place a small, representative sample of the powder on a clean, dry glass slide or weighing paper.
-
Observe the powder under good lighting.
-
Note the following characteristics:
-
Appearance: Is it a fine powder or are there granules?
-
Color: Note any discoloration compared to a reference standard or a new batch.
-
Flowability: Gently tilt the surface and observe if the powder flows freely or if it is clumpy and adheres to the surface.
-
Presence of aggregates: Look for any large, hard lumps that are difficult to break apart with a spatula.
-
-
Record all observations in a laboratory notebook, including the lot number and date.
Protocol 2: Determination of Water Content by Karl Fischer Titration
Objective: To quantitatively determine the water content in a sample of this compound powder.
Methodology:
-
Instrument Setup: Prepare the Karl Fischer titrator according to the manufacturer's instructions. A coulometric titrator is suitable for expected low water content.[3][4]
-
Reagent Preparation: Use fresh, high-quality Karl Fischer reagents.
-
System Standardization: Standardize the titrator using a certified water standard.
-
Sample Preparation and Analysis: a. Accurately weigh a sample of this compound powder (typically 10-50 mg) in a dry, tared vial. b. Quickly introduce the sample into the titration vessel. c. The instrument will automatically titrate the water present in the sample. d. Record the water content, typically expressed as a percentage by weight (% w/w).
-
Data Interpretation: Compare the measured water content to the certificate of analysis of a new batch or a pre-determined specification. An elevated water content may indicate improper storage or handling.
Protocol 3: Hygroscopicity Assessment by Dynamic Vapor Sorption (DVS)
Objective: To characterize the moisture sorption and desorption properties of this compound powder.
Methodology:
-
Instrument Setup: Calibrate the DVS instrument for weight and humidity according to the manufacturer's guidelines.
-
Sample Preparation: Place a known mass of this compound powder (typically 5-10 mg) into the sample pan.
-
Experimental Program: a. Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% relative humidity, RH) at a constant temperature (e.g., 25°C) until a stable weight is achieved. b. Sorption Isotherm: Increase the RH in a stepwise manner (e.g., in 10% increments from 0% to 90% RH). At each step, allow the sample to equilibrate until the weight is stable. c. Desorption Isotherm: Decrease the RH in a stepwise manner from 90% back to 0% RH, again allowing for equilibration at each step.
-
Data Analysis: Plot the change in mass (as a percentage of the dry mass) against the RH to generate a moisture sorption-desorption isotherm.[5][6] The shape of the isotherm and the total moisture uptake can be used to classify the hygroscopicity of the material.[3]
Protocol 4: Stability-Indicating HPLC Method for Purity Assessment
Objective: To develop and use a High-Performance Liquid Chromatography (HPLC) method to separate and quantify this compound from its potential degradation products.
Methodology (Illustrative Example): This is a general method that may require optimization for this compound.
-
Chromatographic System:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by measuring the UV spectrum of this compound (e.g., 254 nm).
-
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., DMSO or acetonitrile) and dilute to a known concentration.
-
Sample Solution: Prepare a solution of the this compound powder being tested at the same concentration as the standard solution.
-
-
Forced Degradation Study (for method development and validation):
-
Expose solutions of this compound to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products.[4] This is crucial to ensure the method can separate the intact drug from any potential impurities.
-
-
Analysis:
-
Inject the standard, sample, and forced degradation solutions into the HPLC system.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound by comparing the retention time with the standard.
-
In the chromatogram of the test sample, any additional peaks are potential impurities or degradation products.
-
Calculate the purity of the sample by determining the area percentage of the this compound peak relative to the total peak area.
-
Data Presentation
The following tables provide illustrative examples of how to present data from the experimental protocols.
Table 1: Illustrative Moisture Sorption Isotherm Data for this compound at 25°C
| Relative Humidity (%) | Sorption (% Weight Gain) | Desorption (% Weight Gain) |
| 0 | 0.00 | 0.15 |
| 10 | 0.10 | 0.25 |
| 20 | 0.20 | 0.35 |
| 30 | 0.30 | 0.45 |
| 40 | 0.45 | 0.60 |
| 50 | 0.65 | 0.80 |
| 60 | 0.90 | 1.10 |
| 70 | 1.25 | 1.50 |
| 80 | 1.80 | 2.00 |
| 90 | 2.50 | 2.50 |
Note: This is example data and does not represent actual experimental results for this compound.
Table 2: Illustrative Stability Data for this compound Powder after 4 Weeks of Storage
| Storage Condition | Appearance | Water Content (% w/w) | Purity by HPLC (%) |
| -20°C / Desiccated | Fine, white powder | 0.15 | 99.8 |
| 25°C / 40% RH | Free-flowing powder | 0.55 | 99.5 |
| 25°C / 75% RH | Clumpy, off-white powder | 1.95 | 97.2 |
| 40°C / 75% RH | Caked, yellowish solid | 3.50 | 92.1 |
Note: This is example data and does not represent actual experimental results for this compound.
Visualizations
Caption: Workflow for handling and stability testing of this compound powder.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pharmagrowthhub.com [pharmagrowthhub.com]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. Relative humidity hysteresis in solid-state chemical reactivity: a pharmaceutical case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. proumid.com [proumid.com]
Technical Support Center: Overcoming Resistance to PF-4136309 Treatment in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the CCR2 antagonist, PF-4136309. The information provided is intended to help address specific issues that may be encountered during pre-clinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally bioavailable antagonist of the human C-C chemokine receptor 2 (CCR2).[1][2] It functions by specifically binding to CCR2 and preventing its interaction with its ligand, CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1).[1][2] This blockade inhibits CCR2-mediated signal transduction, which is involved in the recruitment of monocytes and macrophages to tumor sites and inflammatory processes.[1][2][3] By inhibiting the infiltration of these immunosuppressive myeloid cells, this compound can modulate the tumor microenvironment, potentially reducing tumor growth, angiogenesis, and metastasis.[1][2][3]
Q2: What are the known combination therapies with this compound?
A2: this compound has been investigated in clinical trials in combination with standard chemotherapy regimens for pancreatic ductal adenocarcinoma (PDAC). These include combination with nab-paclitaxel and gemcitabine[4] and with FOLFIRINOX. The rationale for these combinations is to target both the tumor cells directly with chemotherapy and the immunosuppressive tumor microenvironment with the CCR2 inhibitor.
Q3: What are the signs of developing resistance to this compound in my cancer cell model?
A3: While specific resistance mechanisms to this compound are not yet extensively documented in the literature, researchers should be alert to the following experimental observations that may indicate the development of resistance:
-
Reduced efficacy in inhibiting tumor growth: The tumor growth rate in this compound-treated animals starts to increase and becomes comparable to the vehicle-treated control group over time.
-
Restored infiltration of myeloid cells: A noticeable increase in the number of tumor-associated macrophages (TAMs) or myeloid-derived suppressor cells (MDSCs) in the tumor microenvironment despite continuous this compound treatment. This can be assessed by flow cytometry or immunohistochemistry.[5]
-
Re-activation of downstream signaling pathways: Increased phosphorylation of proteins in pathways downstream of CCR2, such as PI3K/Akt or MAPK/ERK, in tumor or stromal cells.[6]
-
Changes in the chemokine profile: Upregulation of other chemokines or their receptors in the tumor microenvironment that could compensate for the CCR2 blockade.
Troubleshooting Guides
This section provides guidance on how to address common issues and unexpected results during experiments with this compound.
Problem 1: No significant anti-tumor effect is observed with this compound treatment.
| Possible Cause | Suggested Solution |
| Suboptimal Drug Formulation and Administration | Ensure proper solubilization of this compound. It is soluble in DMSO but not in water.[2] For in vivo studies, appropriate vehicles such as a combination of ethanol, PEG300, Tween-80, and saline may be required. Verify the dose and administration route based on established protocols. |
| Low CCR2 Expression on Target Cells | Confirm CCR2 expression levels on the cancer cells and, more importantly, on the myeloid cells within the tumor microenvironment of your model system using techniques like flow cytometry or immunohistochemistry. The therapeutic effect of this compound is dependent on the presence of CCR2-expressing cells. |
| Redundant Chemokine Signaling Pathways | The tumor may be utilizing other chemokine axes for myeloid cell recruitment. Analyze the expression of other chemokine receptors (e.g., CXCR2, CXCR4) and their ligands in the tumor microenvironment.[7][8] |
| Intrinsic Resistance of the Cancer Model | The cancer model may have inherent resistance mechanisms that are independent of the CCL2-CCR2 axis. Consider investigating the genomic and proteomic landscape of your cancer cells to identify potential drivers of resistance. |
Problem 2: Initial anti-tumor response is observed, but resistance develops over time.
| Possible Cause | Suggested Solution |
| Upregulation of Alternative Signaling Pathways | Cancer cells may adapt by activating signaling pathways that promote survival and proliferation independently of CCR2 signaling.[6] Perform phosphoproteomic or transcriptomic analyses on resistant tumors to identify these activated pathways. Combination therapy with inhibitors targeting these pathways could be a potential strategy. |
| Emergence of a Resistant Cancer Cell Subpopulation | A subpopulation of cancer cells with low or no CCR2 expression, or with other resistance mechanisms, may be selected for during treatment. Isolate and characterize the resistant cells to understand the underlying mechanism. |
| Alterations in the Tumor Microenvironment | The composition of the tumor microenvironment may change under the selective pressure of this compound treatment, leading to the emergence of other immunosuppressive cell types or the production of factors that counteract the effect of CCR2 inhibition. Characterize the immune cell populations and cytokine profiles in resistant tumors. |
| Increased Drug Efflux | While not specifically reported for this compound, increased expression of drug efflux pumps is a common mechanism of acquired drug resistance.[4] Evaluate the expression of ABC transporters in resistant cells. |
Data Presentation
Table 1: In Vitro Potency of this compound
| Assay | Species | IC50 (nM) | Reference |
| CCR2 Binding | Human | 5.2 | [9] |
| Mouse | 17 | [9] | |
| Rat | 13 | [9] | |
| Chemotaxis | Human | 3.9 | [9] |
| Mouse | 16 | [9] | |
| Rat | 2.8 | [9] | |
| Calcium Mobilization | Human | 3.3 | [9] |
| ERK Phosphorylation | Human | 0.5 | [9] |
| Whole Blood Assay | Human | 19 | [9] |
Table 2: Pharmacokinetic Properties of this compound
| Species | Dose (mg/kg) | Route | Tmax (h) | t1/2 (h) | Bioavailability (%) | Reference |
| Rat | 2 | IV | - | 2.5 | - | [9] |
| 10 | PO | 1.2 | - | 78 | [9] | |
| Dog | 2 | IV | - | 2.4 | - | [9] |
| 10 | PO | 0.25 | - | 78 | [9] |
Experimental Protocols
Protocol 1: Flow Cytometry Analysis of Myeloid-Derived Suppressor Cells (MDSCs)
This protocol describes the identification and quantification of MDSCs from mouse tumor tissue.
Materials:
-
Single-cell suspension from tumor tissue
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fc block (anti-CD16/32 antibody)
-
Fluorochrome-conjugated antibodies:
-
Anti-mouse CD45
-
Anti-mouse CD11b
-
Anti-mouse Ly-6G (Gr-1)
-
Anti-mouse Ly-6C
-
-
Viability dye (e.g., DAPI, Propidium Iodide)
-
Flow cytometer
Procedure:
-
Prepare a single-cell suspension from the tumor tissue using mechanical dissociation and enzymatic digestion.
-
Wash the cells with FACS buffer and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in FACS buffer and perform a cell count.
-
Aliquot approximately 1 x 10^6 cells per tube.
-
Add Fc block to each tube and incubate on ice for 10-15 minutes to block non-specific antibody binding.
-
Add the cocktail of fluorochrome-conjugated antibodies against CD45, CD11b, Ly-6G, and Ly-6C.
-
Incubate on ice for 30 minutes in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer containing a viability dye.
-
Acquire the samples on a flow cytometer.
-
Gating Strategy:
-
Gate on live, single cells.
-
Gate on CD45+ hematopoietic cells.
-
From the CD45+ population, gate on CD11b+ myeloid cells.
-
Within the CD11b+ population, identify two main MDSC subsets:
-
Polymorphonuclear MDSCs (PMN-MDSCs): Ly-6G+ Ly-6C-low
-
Monocytic MDSCs (M-MDSCs): Ly-6G- Ly-6C-high
-
-
Protocol 2: In Vitro Chemotaxis Assay
This assay assesses the ability of this compound to inhibit the migration of CCR2-expressing cells towards a CCL2 gradient.[10]
Materials:
-
CCR2-expressing cells (e.g., THP-1 human monocytic cell line)
-
Chemotaxis medium (e.g., RPMI with 0.5% BSA)
-
Recombinant human CCL2
-
This compound
-
Transwell inserts with a 5 µm pore size membrane
-
24-well plate
-
Fluorescent dye for cell labeling (e.g., Calcein-AM)
-
Fluorescence plate reader
Procedure:
-
Label the CCR2-expressing cells with a fluorescent dye according to the manufacturer's instructions.
-
Resuspend the labeled cells in chemotaxis medium at a concentration of 1 x 10^6 cells/mL.
-
In the lower wells of the 24-well plate, add chemotaxis medium containing CCL2 at a concentration that induces optimal chemotaxis. Include a negative control with medium only.
-
To test the inhibitory effect of this compound, add different concentrations of the compound to the lower wells containing CCL2. Include a vehicle control.
-
Place the Transwell inserts into the wells.
-
Add 100 µL of the labeled cell suspension to the upper chamber of each insert.
-
Incubate the plate at 37°C in a humidified incubator for 2-4 hours.
-
After incubation, carefully remove the inserts.
-
Measure the fluorescence of the migrated cells in the lower wells using a fluorescence plate reader.
-
Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.
Mandatory Visualizations
References
- 1. Detection of myeloid-derived suppressor cells by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Phase 1b study of a small molecule antagonist of human chemokine (C-C motif) receptor 2 (PF-04136309) in combination with nab-paclitaxel/gemcitabine in first-line treatment of metastatic pancreatic ductal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular imaging of tumor-associated macrophages in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of the CCL2‐CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of Tumor and Metastasis Initiation by Chemokine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of pancreatic cancer therapy resistance by chemokines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
How to minimize variability in PF-4136309 in vivo experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize variability in in vivo experiments using the CCR2 antagonist, PF-4136309 (also known as INCB8761).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective antagonist of the C-C chemokine receptor type 2 (CCR2).[1][2] The primary ligand for CCR2 is the monocyte chemoattractant protein-1 (MCP-1), also known as CCL2.[3] The binding of CCL2 to CCR2, which is predominantly expressed on monocytes and macrophages, induces chemotaxis, leading to the migration of these immune cells to sites of inflammation.[3] By blocking the CCL2/CCR2 signaling axis, this compound inhibits the recruitment of monocytes and macrophages, thereby modulating inflammatory responses.[4] This mechanism is implicated in various pathological processes, including inflammatory diseases and the tumor microenvironment.[3][4]
Q2: What are the binding characteristics of this compound to CCR2 from different species?
This compound is a potent antagonist of human, mouse, and rat CCR2, making it a suitable tool for preclinical in vivo studies in these species.[5] The half-maximal inhibitory concentrations (IC50) for CCR2 binding are summarized in the table below.
Q3: What are some recommended formulations for in vivo administration of this compound?
The formulation of this compound is critical for achieving consistent in vivo exposure and minimizing variability. As this compound is soluble in DMSO but not in water, various vehicles can be used for oral (p.o.) or intravenous (i.v.) administration.[2][5] It is recommended to prepare fresh solutions for each experiment and use sonication if necessary to aid dissolution.[5]
Q4: What are the key pharmacokinetic parameters of this compound?
This compound is orally bioavailable and exhibits a moderate half-life in rats and dogs.[3] Understanding its pharmacokinetic profile is essential for designing in vivo experiments with appropriate dosing schedules.
Q5: How can I monitor target engagement of this compound in my in vivo experiment?
Confirming that this compound is engaging its target, CCR2, is crucial for interpreting efficacy studies and understanding variability. Two key pharmacodynamic biomarkers can be assessed:
-
Plasma CCL2 Levels: Administration of CCR2 antagonists, including this compound, has been shown to cause a marked increase in plasma CCL2 levels.[6] This is thought to be due to the inhibition of CCR2-mediated CCL2 internalization and degradation.[6] Monitoring this increase can serve as an indirect marker of target engagement.
-
Inhibition of CCL2-induced pERK Phosphorylation: The binding of CCL2 to CCR2 activates downstream signaling pathways, including the phosphorylation of ERK (pERK).[5] An ex vivo assay can be performed on whole blood samples collected from treated animals. The ability of this compound in the plasma to inhibit CCL2-stimulated pERK phosphorylation in monocytes can be measured by flow cytometry.[7]
Troubleshooting Guide
High variability in in vivo experiments with this compound can arise from several factors. This guide addresses common issues and provides potential solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| High variability in tumor growth or inflammatory response between animals in the same treatment group. | Inconsistent Drug Exposure: Improper formulation, precipitation of the compound in the dosing solution, or inaccurate dosing can lead to variable plasma concentrations of this compound. | - Optimize Formulation: Use a recommended formulation and ensure complete dissolution of the compound. Visually inspect the solution for any precipitation before each dose. - Ensure Dosing Accuracy: Calibrate pipettes regularly and ensure accurate administration volume based on the most recent body weight of each animal. - Pharmacokinetic Analysis: If variability persists, consider performing a satellite pharmacokinetic study to assess drug exposure in a subset of animals. |
| Variable Target Engagement: Even with consistent drug exposure, differences in individual animal physiology could lead to variable levels of CCR2 inhibition. | - Monitor Pharmacodynamic Biomarkers: Measure plasma CCL2 levels and/or ex vivo inhibition of pERK phosphorylation in all or a subset of animals to correlate target engagement with efficacy. | |
| Animal Health and Stress: Underlying health issues or stress can significantly impact immune responses and disease progression, leading to increased variability. | - Acclimatize Animals: Ensure animals are properly acclimatized to the facility and handling procedures before the start of the experiment. - Monitor Animal Health: Closely monitor animals for any signs of distress or illness and remove any outliers if justified. | |
| Lack of expected efficacy despite using a previously reported dose. | Suboptimal Dosing Regimen: The dosing frequency may not be sufficient to maintain a therapeutic concentration of this compound above the IC50 for the duration of the study. | - Review Pharmacokinetics: Consider the half-life of this compound in the species being used and adjust the dosing frequency accordingly (e.g., twice daily administration). - Dose-Response Study: Perform a dose-response study to determine the optimal dose for your specific animal model. |
| Poor Oral Bioavailability in the Specific Study: Factors such as diet, gut microbiome, and animal strain can influence the oral bioavailability of a compound. | - Consider Alternative Route of Administration: If oral administration yields inconsistent results, consider subcutaneous or intravenous injection. - Standardize Diet: Ensure all animals are on the same diet throughout the study. | |
| Unexpected toxicity or adverse effects. | Off-Target Effects: While this compound is selective for CCR2, high concentrations may lead to off-target effects. | - Dose Reduction: If toxicity is observed, reduce the dose of this compound. - Vehicle Control: Always include a vehicle control group to ensure that the observed toxicity is not due to the formulation vehicle. |
| Interaction with Other Treatments: If this compound is used in combination with other therapies, there could be synergistic toxicity. | - Staggered Dosing: If possible, investigate if staggering the administration of the different treatments can mitigate toxicity. - Toxicity Assessment of Individual Agents: Ensure the toxicity profile of each agent alone is well-characterized in your model. |
Data Presentation
Table 1: In Vitro Potency of this compound
| Species | Assay | IC50 (nM) | Reference |
| Human | CCR2 Binding | 5.2 | [5] |
| Human | Chemotaxis | 3.9 | [5] |
| Mouse | CCR2 Binding | 17 | [5] |
| Mouse | Chemotaxis | 16 | [5] |
| Rat | CCR2 Binding | 13 | [5] |
| Rat | Chemotaxis | 2.8 | [5] |
Table 2: Recommended Formulations for In Vivo Administration
| Formulation Component | Concentration | Administration Route | Notes | Reference |
| Ethanol | 10% | Oral (p.o.) / Intravenous (i.v.) | Use in combination with PEG300, Tween-80, and Saline. | [5] |
| PEG300 | 40% | Oral (p.o.) / Intravenous (i.v.) | A commonly used solubilizing agent. | [5] |
| Tween-80 | 5% | Oral (p.o.) / Intravenous (i.v.) | A non-ionic surfactant to improve solubility and stability. | [5] |
| Saline | 45% | Oral (p.o.) / Intravenous (i.v.) | Used as the final diluent. | [5] |
| DMSO | 10% | Oral (p.o.) | Use in combination with Corn Oil. May not be suitable for long-term studies due to potential DMSO toxicity. | [5] |
| Corn Oil | 90% | Oral (p.o.) | A common vehicle for oral gavage of hydrophobic compounds. | [5] |
| 0.5% Methylcellulose in Saline | - | Oral (p.o.) | Forms a suspension. Requires sonication for uniform mixing. | [5] |
Table 3: Pharmacokinetic Parameters of this compound
| Species | Dose | Route | Tmax (h) | t1/2 (h) | Bioavailability (%) | Reference |
| Rat | 2 mg/kg | i.v. | - | 2.5 | - | [3] |
| Rat | 10 mg/kg | p.o. | 1.2 | ~2.5 | 78 | [3] |
| Dog | 2 mg/kg | i.v. | - | 2.4 | - | [3] |
| Dog | 10 mg/kg | p.o. | 0.25 | ~2.4 | 78 | [3] |
| Mouse | Not Specified | p.o. | Not Specified | Not Specified | 47 | [8] |
Experimental Protocols
Protocol 1: Oral Administration of this compound in a Mouse Tumor Model
This protocol is a general guideline and should be optimized for specific cancer models.
-
Animal Model: Select an appropriate mouse strain and tumor model (e.g., syngeneic or xenograft).
-
Formulation Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
For a final formulation of 10% Ethanol, 40% PEG300, 5% Tween-80, and 45% Saline, calculate the required volumes of each component.
-
Add the components sequentially, ensuring each is fully dissolved before adding the next. Vortex or sonicate as needed.
-
Prepare the formulation fresh daily.
-
-
Dosing:
-
Accurately weigh each mouse before dosing.
-
Administer the calculated volume of the this compound formulation or vehicle control via oral gavage. A typical dose for efficacy studies might range from 10 to 100 mg/kg, administered once or twice daily.[9]
-
-
Monitoring:
-
Measure tumor volume regularly (e.g., every 2-3 days) using calipers.
-
Monitor body weight and general health of the animals.
-
-
Endpoint Analysis:
-
At the end of the study, collect tumors and other relevant tissues for analysis (e.g., histology, flow cytometry for immune cell infiltration).
-
Collect blood for pharmacokinetic and pharmacodynamic analysis.
-
Protocol 2: Assessment of In Vivo Target Engagement
-
Blood Collection:
-
Collect blood samples from animals at various time points after this compound administration (e.g., pre-dose, and 2, 6, and 24 hours post-dose).
-
Collect blood in EDTA-coated tubes for plasma separation.
-
-
Plasma CCL2 Measurement:
-
Centrifuge the blood to separate plasma.
-
Measure CCL2 concentrations in the plasma using a commercially available ELISA kit, following the manufacturer's instructions.
-
-
Ex Vivo pERK Inhibition Assay:
-
Use whole blood collected in heparinized tubes.
-
Stimulate a small aliquot of whole blood with a known concentration of recombinant CCL2 for a short period (e.g., 5-15 minutes) at 37°C.
-
Immediately fix and lyse the red blood cells.
-
Stain the remaining cells with fluorescently labeled antibodies against a monocyte marker (e.g., CD14) and intracellular phosphorylated ERK (pERK).
-
Analyze the samples by flow cytometry to determine the percentage of pERK-positive monocytes. A reduction in pERK-positive cells in the this compound-treated group compared to the vehicle control indicates target engagement.
-
Mandatory Visualization
Caption: Signaling pathway of CCL2/CCR2 and the inhibitory action of this compound.
Caption: General workflow for in vivo experiments with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CCR2-Mediated Uptake of Constitutively Produced CCL2: A Mechanism for Regulating Chemokine Levels in the Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase 1b study of a small molecule antagonist of human chemokine (C-C motif) receptor 2 (PF-04136309) in combination with nab-paclitaxel/gemcitabine in first-line treatment of metastatic pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Assessing the Bioavailability of PF-4136309 Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the bioavailability of different PF-4136309 formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as INCB8761, is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2).[1][2] Its mechanism of action involves blocking the binding of the chemokine ligand CCL2 (monocyte chemoattractant protein-1 or MCP-1) to CCR2.[2][3] This interaction is crucial for the recruitment of monocytes and macrophages to sites of inflammation and tumors.[2][3] By inhibiting the CCL2/CCR2 signaling axis, this compound can modulate inflammatory responses and the tumor microenvironment.[2]
Q2: What are the known pharmacokinetic properties of this compound?
A2: In preclinical studies involving rats and dogs, this compound has demonstrated good oral bioavailability.[1][4] When administered orally at 10 mg/kg, it is rapidly absorbed, with a reported oral bioavailability of 78% in both species.[1][4] The time to reach maximum plasma concentration (Tmax) is approximately 1.2 hours in rats and 0.25 hours in dogs.[1][4] The half-life after intravenous administration (2 mg/kg) is around 2.5 hours in rats and 2.4 hours in dogs.[1]
Q3: What are some common formulation strategies for poorly water-soluble compounds like this compound?
A3: Since this compound is soluble in DMSO but not in water, strategies to enhance its aqueous solubility and dissolution rate are critical for achieving optimal oral bioavailability.[2] Common approaches for such compounds, which often fall under the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability), include:
-
Co-solvents and Surfactants: Using vehicles containing agents like polyethylene glycol (PEG), propylene glycol, and polysorbates (e.g., Tween 80) to increase solubility.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), self-microemulsifying drug delivery systems (SMEDDS), and lipid nanoparticles can improve absorption by presenting the drug in a solubilized state.
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can significantly enhance its dissolution rate compared to the crystalline form.
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, leading to faster dissolution.
Data Presentation: Comparative Bioavailability of this compound Formulations (Illustrative Data)
The following table provides a summary of pharmacokinetic parameters for a standard reported formulation of this compound in rats, alongside hypothetical data for other common formulation types to illustrate potential differences in bioavailability. This data is intended to be representative and for guidance purposes.
| Formulation Type | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Bioavailability (%) |
| Simple Aqueous Suspension | 10 | 450 | 2.0 | 2,100 | 25 |
| Co-solvent Formulation (e.g., PEG300/Tween 80/Saline) | 10 | 1,500 | 1.2 | 7,800 | 78[1][4] |
| Lipid-Based Formulation (SEDDS) | 10 | 1,800 | 1.0 | 9,000 | 90 |
| Amorphous Solid Dispersion | 10 | 2,000 | 0.8 | 9,500 | 95 |
Note: Data for the Co-solvent Formulation is based on published preclinical findings.[1][4] Data for Simple Aqueous Suspension, Lipid-Based Formulation, and Amorphous Solid Dispersion are illustrative and represent expected trends for a poorly soluble compound.
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation for Oral Administration
This protocol describes the preparation of a vehicle suitable for oral administration of this compound in preclinical models.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL).
-
In a separate sterile tube, combine PEG300 and Tween 80 in a 8:1 ratio by volume (e.g., 400 µL PEG300 and 50 µL Tween 80).
-
Add the required volume of the this compound DMSO stock solution to the PEG300/Tween 80 mixture and vortex thoroughly to ensure complete dissolution.
-
Slowly add saline to the mixture while vortexing to reach the final desired concentration and volume. A common final vehicle composition is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Visually inspect the final formulation for any signs of precipitation. If precipitation occurs, gentle warming and/or sonication may be used to aid dissolution. The final formulation should be a clear solution.
Protocol 2: In Vivo Oral Bioavailability Study in Rats
This protocol outlines a typical pharmacokinetic study to determine the oral bioavailability of a this compound formulation.
Animal Model:
-
Male Sprague-Dawley rats (8-10 weeks old), fasted overnight with free access to water.
Dosing and Administration:
-
Administer the this compound formulation via oral gavage at the desired dose (e.g., 10 mg/kg).
-
For determination of absolute bioavailability, a separate group of rats should be administered this compound intravenously (e.g., 2 mg/kg in a suitable intravenous vehicle).
Blood Sampling:
-
Collect serial blood samples (approximately 0.25 mL) from the tail vein or a cannulated vessel at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
Bioanalysis:
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Analysis:
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) from the plasma concentration-time data using non-compartmental analysis software.
-
Calculate the absolute bioavailability (F%) using the following formula: F(%) = (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Bioavailability | Poor Solubility and Dissolution: The formulation is not effectively solubilizing the compound in the gastrointestinal tract. | * Optimize Formulation: Consider using a more effective solubilization strategy such as a lipid-based formulation (SEDDS) or an amorphous solid dispersion. * Particle Size Reduction: If using a suspension, reduce the particle size of this compound through micronization or nanomilling. |
| First-Pass Metabolism: The compound is being extensively metabolized in the liver before reaching systemic circulation. | * While this compound is reported not to be a significant CYP inhibitor or inducer, consider co-administration with a known inhibitor of relevant metabolizing enzymes in a research setting to probe this.[1] * Lipid-based formulations can sometimes promote lymphatic absorption, partially bypassing first-pass metabolism. | |
| High Variability in Pharmacokinetic Data | Inconsistent Formulation: The drug is not uniformly dispersed or dissolved in the vehicle, leading to variable dosing. | * Ensure the formulation is homogenous before each administration. For suspensions, ensure adequate mixing. For solutions, check for any signs of precipitation. |
| Animal-to-Animal Variability: Physiological differences between animals (e.g., gastric emptying time, gut pH). | * Increase the number of animals per group to improve statistical power. * Ensure consistent fasting times and experimental conditions for all animals. | |
| Precipitation of Compound in Formulation | Supersaturation and Instability: The concentration of this compound exceeds its solubility in the vehicle, especially upon storage or temperature changes. | * Adjust Vehicle Composition: Increase the proportion of co-solvents or surfactants. * Prepare Fresh Formulations: Prepare the dosing solutions immediately before administration. * Consider Solid Formulations: For long-term stability, consider developing a solid dosage form like an amorphous solid dispersion. |
Mandatory Visualizations
Caption: The CCL2/CCR2 signaling pathway and the inhibitory action of this compound.
References
Validation & Comparative
Validating the Efficacy of PF-4136309 in a Novel Pancreatic Cancer Model: A Comparative Guide
This guide provides a comprehensive comparison of the CCR2 antagonist, PF-4136309, with other relevant compounds for validating its efficacy in a new pancreatic cancer model. The information is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols and data presentation to support further investigation into this promising anti-cancer agent.
Introduction to this compound and the CCL2-CCR2 Axis in Cancer
This compound is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2).[1][2] The CCL2-CCR2 signaling axis plays a critical role in the tumor microenvironment by promoting the recruitment of tumor-associated macrophages (TAMs) and monocytic myeloid-derived suppressor cells (MDSCs).[3][4][5] These immune cells contribute to an immunosuppressive environment, fostering tumor growth, angiogenesis, and metastasis.[4] By blocking the CCL2-CCR2 pathway, this compound aims to disrupt this immunosuppressive network and enhance anti-tumor immunity.[6][7] Preclinical and clinical studies have shown the potential of targeting this pathway in various cancers, particularly pancreatic ductal adenocarcinoma (PDAC).[4][6][7]
Comparative Analysis of CCR2 Antagonists
To effectively validate the efficacy of this compound, a comparison with other CCR2 antagonists is essential. This allows for a benchmark of its performance and provides a broader context for its potential therapeutic application.
| Compound | Mechanism of Action | Key Features | Reported Efficacy in Cancer Models |
| This compound | Potent and selective CCR2 antagonist.[1][2] | Orally bioavailable.[1] Has been evaluated in clinical trials for pancreatic cancer in combination with chemotherapy.[4][7] | Shown to inhibit tumor growth and metastasis in murine models of pancreatic cancer.[6] |
| CCX872 | Specific CCR2 antagonist. | Has been investigated in clinical trials for pancreatic cancer in combination with FOLFIRINOX.[8] | Showed favorable overall survival at 18 months in a clinical trial for locally advanced or metastatic pancreatic cancer.[8] |
| MK-0812 | Potent inhibitor of human CCR2.[9] | Identified as a promising candidate among commercially available CCR2 inhibitors.[9] | Reduced the number of monocytic MDSCs and the rate of lung metastasis in a humanized mouse model of breast cancer.[9] |
| RS504393 | CCR2 antagonist. | Used in preclinical studies to investigate the role of the CCL2-CCR2 axis.[10] | In combination with anti-PD-1 therapy, enhanced tumor response in multiple murine tumor and metastasis models.[11] |
Experimental Protocols for Efficacy Validation
The following are detailed protocols for key in vitro and in vivo experiments to assess the efficacy of this compound in a new pancreatic cancer model.
In Vitro Assays
3.1.1. Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[12][13][14]
-
Materials:
-
Procedure:
-
Seed pancreatic cancer cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[16]
-
Treat the cells with varying concentrations of this compound and comparator compounds for 48-72 hours. Include a vehicle control.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[15][16]
-
Remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[16]
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[12]
-
3.1.2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane.[17][18][19]
-
Materials:
-
Pancreatic cancer cells
-
This compound and comparator compounds
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)[17]
-
Flow cytometer
-
-
Procedure:
-
Seed cells and treat with this compound and comparator compounds as described for the cell viability assay.
-
Harvest the cells (including floating and adherent cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[17]
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[19]
-
Incubate for 15 minutes at room temperature in the dark.[19]
-
Add 400 µL of 1X Binding Buffer to each tube.[19]
-
Analyze the cells by flow cytometry within one hour.[17][19] Healthy cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.[17][18]
-
In Vivo Tumor Model
An orthotopic pancreatic cancer model in immunocompetent mice is recommended to evaluate the effects of this compound on both the tumor and the tumor microenvironment.[20][21]
-
Animal Model:
-
Syngeneic mouse model (e.g., C57BL/6 mice with a compatible murine pancreatic cancer cell line).
-
-
Procedure:
-
Surgically implant murine pancreatic cancer cells (e.g., 2,500 cells in 20 µL) into the pancreas of the mice.[20]
-
Allow tumors to establish for a set period (e.g., 9 days).[22]
-
Randomize mice into treatment groups: Vehicle control, this compound, comparator compound(s), and potentially a combination therapy group (e.g., with chemotherapy or immunotherapy).
-
Administer treatments as per the determined dosing schedule.
-
Monitor tumor growth over time using non-invasive imaging techniques such as bioluminescence or ultrasound.[21][22]
-
At the end of the study, euthanize the mice and collect tumors and relevant tissues (e.g., spleen, lymph nodes, blood) for further analysis.
-
Analyze tumors for changes in size, weight, and histology.
-
Perform immunophenotyping of the tumor microenvironment using flow cytometry or immunohistochemistry to assess the infiltration of immune cells such as TAMs, MDSCs, and T cells.
-
Visualizing Pathways and Workflows
Signaling Pathway of this compound
Caption: Mechanism of action of this compound as a CCR2 antagonist.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for an in vivo study of this compound in a pancreatic cancer model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting the CCL2/CCR2 Axis in Cancer Immunotherapy: One Stone, Three Birds? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase 1b study of a small molecule antagonist of human chemokine (C-C motif) receptor 2 (PF-04136309) in combination with nab-paclitaxel/gemcitabine in first-line treatment of metastatic pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Targeting the CCL2/CCR2 Axis in Cancer Immunotherapy: One Stone, Three Birds? [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Phase 1b study targeting tumour associated macrophages with CCR2 inhibition plus FOLFIRINOX in locally advanced and borderline resectable pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. Identification of effective CCR2 inhibitors for cancer therapy using humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CCL2‐CCR2 Axis Inhibition in Osteosarcoma Cell Model: The Impact of Oxygen Level on Cell Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of the CCL2 receptor, CCR2, enhances tumor response to immune checkpoint therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. broadpharm.com [broadpharm.com]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. MTT (Assay protocol [protocols.io]
- 17. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Video: Syngeneic Mouse Orthotopic Allografts to Model Pancreatic Cancer [jove.com]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. Pancreatic Cancer Tumor Model [bio-protocol.org]
A Comparative Guide to PF-4136309 and Other Preclinical CCR2 Inhibitors
The C-C chemokine receptor 2 (CCR2) and its primary ligand, C-C motif chemokine ligand 2 (CCL2), play a pivotal role in orchestrating the migration and infiltration of monocytes and macrophages into tissues during inflammation, fibrosis, and tumorigenesis.[1][2] This signaling axis is a key driver in the pathogenesis of various chronic inflammatory diseases, cancers, and diabetic complications.[2] Consequently, antagonizing the CCR2 receptor has emerged as a promising therapeutic strategy. This guide provides a comparative overview of the preclinical data for PF-4136309, a potent and selective CCR2 antagonist, alongside other notable CCR2 inhibitors, offering insights for researchers and drug development professionals.
The CCL2/CCR2 Signaling Pathway
CCR2 is a G-protein coupled receptor (GPCR) predominantly expressed on monocytes, macrophages, and memory T cells.[2] The binding of CCL2 to CCR2 initiates a cascade of downstream signaling events, including the activation of PI3K/Akt, JAK/STAT, and P38/MAPK pathways.[1][3] This signaling culminates in chemotaxis, leading to the recruitment of CCR2-expressing cells to sites of inflammation and disease.[1][3][4]
Caption: The CCL2/CCR2 signaling cascade and its downstream effects.
Comparative Analysis of CCR2 Inhibitors
This section provides a quantitative comparison of this compound with other preclinical CCR2 inhibitors. The data is summarized from various in vitro and in vivo studies.
In Vitro Potency and Selectivity
The following table summarizes the in vitro activity of several CCR2 antagonists against human, mouse, and rat CCR2.
| Compound | Target(s) | Human CCR2 IC50 (nM) | Mouse CCR2 IC50 (nM) | Rat CCR2 IC50 (nM) | Human Chemotaxis IC50 (nM) | Selectivity |
| This compound (INCB8761) | CCR2 | 5.2 (Binding)[5][6] | 17 (Binding)[5][6] | 13 (Binding)[5][6] | 3.9[4][5] | >100-fold vs other chemokine receptors[4][7] |
| INCB3344 | CCR2 | 5.1 (Binding)[8] | 9.5 (Binding)[8] | N/A | 3.8[8] | >100-fold vs other GPCRs[8][9] |
| Cenicriviroc (CVC) | CCR2/CCR5 | - | - | - | - | Dual antagonist[10] |
| MLN1202 | CCR2 | - | - | - | - | Monoclonal Antibody[11] |
| MK-0812 | CCR2 | Most potent in a comparison of 10 antagonists (Calcium Influx Assay)[12][13] | - | - | - | - |
N/A: Data not available in the searched literature.
Pharmacokinetics
The oral bioavailability and pharmacokinetic properties of a drug are crucial for its development as a therapeutic agent.
| Compound | Species | Oral Bioavailability (%) | Half-life (t1/2) | Tmax |
| This compound (INCB8761) | Rat | 78%[4][5] | 2.5 h (IV), Similar for PO[4][5] | 1.2 h[4][5] |
| Dog | 78%[4][5] | 2.4 h (IV), Similar for PO[4][5] | 0.25 h[4][5] | |
| INCB3344 | Mouse | 47%[8] | ~12 h (IP)[14] | - |
IV: Intravenous, PO: Oral, IP: Intraperitoneal. Tmax: Time to maximum concentration.
Preclinical Efficacy in Disease Models
The therapeutic potential of CCR2 inhibitors has been evaluated in a wide range of preclinical animal models.
Oncology
The CCL2/CCR2 axis is implicated in tumor progression through the recruitment of tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs).[15][16]
| Compound | Animal Model | Cancer Type | Key Findings |
| This compound (INCB8761) | Murine models | Pancreatic Cancer | Correlated with accumulation of CCR2+ inflammatory monocytes in bone marrow, reduced levels in peripheral blood, and decreased TAMs in tumors.[15] |
| MK-0812 | Humanized CCR2B knock-in mice | Breast Cancer (Lung Metastasis) | Oral administration reduced the number of monocytic MDSCs and the rate of lung metastasis.[12][13] |
| CCX872-B | Murine K-Ras+ pancreatic cancer cell line | Pancreatic Cancer | 42% reduction in tumor size and a 45% decrease in M-MDSC infiltration.[16] |
Inflammatory and Fibrotic Diseases
CCR2 inhibition has shown promise in models of inflammation and fibrosis by blocking the recruitment of inflammatory monocytes.[1][3]
| Compound | Animal Model | Disease Model | Key Findings |
| INCB3344 | Mouse | Delayed-Type Hypersensitivity | Dose-dependent inhibition of macrophage influx and substantial reduction in tissue inflammation.[9][17] |
| Mouse | Experimental Autoimmune Encephalomyelitis (EAE) | Significantly reduced disease severity.[9][17] | |
| Rat | Inflammatory Arthritis | Significantly reduced disease severity.[9][17] | |
| Cenicriviroc (CVC) | Animal models | Liver and Renal Fibrosis | Potently inhibits macrophage accumulation and ameliorates fibrosis.[10][18] |
Atherosclerosis
The recruitment of monocytes to the arterial wall is a critical step in the development of atherosclerosis.[11] A meta-analysis of 14 preclinical studies concluded that pharmacological blockade of CCL2 or CCR2 significantly reduces atherosclerotic lesion size.[19]
| Compound | Key Findings from Preclinical Meta-Analysis |
| Various CCR2/CCL2 inhibitors | Significant reduction in atherosclerotic lesions in the aorta, carotid, and femoral arteries.[19] Reduced intralesional macrophage accumulation and increased plaque stability markers.[19] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of preclinical findings.
In Vitro Chemotaxis Assay
This assay evaluates the ability of a compound to inhibit the migration of CCR2-expressing cells towards a CCL2 gradient.
-
Cell Preparation: CCR2-expressing cells (e.g., human monocytic leukemia cells) are cultured, harvested, and resuspended in a serum-free medium.[20]
-
Antagonist Treatment: The cell suspension is incubated with various concentrations of the CCR2 antagonist or a vehicle control for a specified period (e.g., 2 hours).[20]
-
Assay Setup: A multi-well plate with a permeable membrane insert (e.g., Transwell) is used. The lower chamber is filled with medium containing a chemoattractant concentration of CCL2 (e.g., 50 ng/mL).[20]
-
Cell Seeding: The pre-treated cell suspension is added to the upper chamber of the insert.[20]
-
Incubation: The plate is incubated for 4-24 hours to allow for cell migration.[20]
-
Quantification: Non-migrated cells are removed from the upper surface of the membrane. Migrated cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope or quantified by measuring absorbance after solubilization of the dye.[20]
Orthotopic Pancreatic Cancer Mouse Model
This in vivo model assesses the efficacy of CCR2 antagonists on tumor growth and the tumor microenvironment.
-
Animal Model: Immunocompetent mice (e.g., C57BL/6) or humanized CCR2 knock-in mice are used.[16]
-
Tumor Cell Implantation: Mice are anesthetized, and a murine pancreatic cancer cell line (e.g., 1 x 10^6 cells) is surgically injected into the pancreas.[16]
-
Tumor Establishment: Tumors are allowed to establish for a defined period (e.g., 4 weeks).[16]
-
Treatment: Mice are randomized into treatment and vehicle control groups. The CCR2 antagonist is administered daily (e.g., via oral gavage) for a specified duration (e.g., 4 weeks).[16]
-
Monitoring: Tumor growth is monitored using non-invasive imaging techniques. Animal health and body weight are regularly assessed.[16]
-
Endpoint Analysis: At the end of the study, mice are euthanized. Tumors are excised, weighed, and measured. Tumor tissue is processed for histological analysis (e.g., H&E staining, immunohistochemistry for immune markers) and flow cytometry to analyze immune cell populations like TAMs and M-MDSCs.[16]
Caption: A generalized workflow for the preclinical evaluation of a CCR2 antagonist.
Conclusion
This compound is a potent and selective CCR2 antagonist with excellent oral bioavailability in preclinical species.[4][5] Its in vitro potency is comparable to other well-characterized inhibitors like INCB3344.[5][8] Preclinical studies across various disease models, including cancer, inflammation, and fibrosis, have demonstrated the therapeutic potential of targeting the CCL2/CCR2 axis.[9][10][16] The data presented in this guide highlights the robust preclinical profile of this compound and provides a comparative context with other CCR2 inhibitors. The detailed experimental protocols offer a framework for the continued investigation of this important therapeutic target.
References
- 1. The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases [frontiersin.org]
- 4. Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of INCB3344, a potent, selective and orally bioavailable antagonist of human and murine CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery and pharmacological characterization of a novel rodent-active CCR2 antagonist, INCB3344 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cenicriviroc for the treatment of non-alcoholic steatohepatitis and liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biospace.com [biospace.com]
- 12. Identification of effective CCR2 inhibitors for cancer therapy using humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 14. researchgate.net [researchgate.net]
- 15. Phase 1b study of a small molecule antagonist of human chemokine (C-C motif) receptor 2 (PF-04136309) in combination with nab-paclitaxel/gemcitabine in first-line treatment of metastatic pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. A Randomized, Placebo-Controlled Trial of Cenicriviroc for Treatment of Nonalcoholic Steatohepatitis with Fibrosis - CENTAUR Study [natap.org]
- 19. ahajournals.org [ahajournals.org]
- 20. benchchem.com [benchchem.com]
Comparative Analysis: PF-4136309 vs. CCL2 Neutralizing Antibodies in Targeting the CCL2-CCR2 Axis
A critical pathway in immunology and oncology, the C-C motif chemokine ligand 2 (CCL2) and its receptor CCR2 axis, is a key driver of monocyte and macrophage recruitment to sites of inflammation and tumors.[1][2] This signaling pathway's role in various pathologies has led to the development of targeted therapies aimed at its disruption. This guide provides a comparative analysis of two prominent strategies: PF-4136309, a small molecule CCR2 antagonist, and CCL2 neutralizing antibodies, a class of biologic drugs.
Mechanism of Action: Receptor Blockade vs. Ligand Neutralization
The fundamental difference between these two therapeutic approaches lies in their target within the signaling cascade. This compound acts by directly blocking the CCR2 receptor on the cell surface, while CCL2 neutralizing antibodies bind to and sequester the CCL2 ligand, preventing it from activating the receptor.
The CCL2-CCR2 Signaling Pathway
The chemokine CCL2, also known as monocyte chemoattractant protein-1 (MCP-1), is secreted by a variety of cells, including tumor and stromal cells.[3][4] It binds to the G-protein coupled receptor CCR2, which is predominantly expressed on monocytes, macrophages, and myeloid-derived suppressor cells (MDSCs).[2][3] This binding event triggers a downstream signaling cascade that results in chemotaxis, directing these immune cells to migrate toward the source of CCL2.[3] In the context of cancer, this recruitment often leads to an immunosuppressive tumor microenvironment that promotes tumor growth, angiogenesis, and metastasis.[1][5][6]
Comparative Mechanisms of Inhibition
This compound (also known as INCB8761) is an orally bioavailable small molecule that functions as a CCR2 antagonist.[1][7] It selectively binds to the CCR2 receptor, preventing CCL2 from docking and initiating the signaling cascade.[2][8] In contrast, CCL2 neutralizing antibodies are biologics administered via injection that bind directly to the CCL2 cytokine in the extracellular space.[5][9] This sequestration prevents CCL2 from reaching and activating its receptor on target cells.
Data Presentation: Quantitative Performance
Quantitative data for this compound is well-documented from preclinical studies. Data for specific CCL2 neutralizing antibodies is more varied and often presented in the context of in vivo efficacy rather than standalone IC50 values.
Table 1: Quantitative Profile of this compound
| Parameter | Species | Value | Reference |
| CCR2 Binding IC50 | Human | 5.2 nM | [3][10] |
| Mouse | 13 nM | [10] | |
| Rat | 17 nM | [10] | |
| Chemotaxis IC50 | Human | 3.9 nM | [10] |
| Mouse | 16 nM | [10] | |
| Rat | 2.8 nM | [10] | |
| Calcium Mobilization IC50 | Human | 3.3 nM | [10] |
| ERK Phosphorylation IC50 | Human | 0.5 nM | [10] |
| Oral Bioavailability | Rat & Dog | 78% | [3][10] |
| Half-life (IV) | Rat & Dog | ~2.5 hours | [10] |
| hERG Inhibition IC50 | Human | 20 µM | [3][10] |
Table 2: Performance Data for CCL2 Neutralizing Antibodies (Preclinical)
| Antibody/Study | Model | Key Finding | Reference |
| C1142 | Hepatocellular Carcinoma (mouse) | Significantly reduced liver damage, HCC incidence, and tumor burden. | [9][11] |
| Anti-mouse CCL2 mAb | Glioma (mouse) | Reduced Tumor-Associated Macrophages (TAMs) from 63.6% to 32.7%. | [5] |
| Anti-mouse CCL2 mAb | Glioma (mouse) | Reduced Myeloid-Derived Suppressor Cells (MDSCs) by ~70%. | [5] |
| Anti-CCL2/CCL12 mAbs | Lung Cancer (mouse) | Inhibited tumor growth by 30-50% when combined. | [12][13] |
| Carlumab (CNTO 888) | Solid Tumors (human Phase 1b) | Well-tolerated but no long-term suppression of serum CCL2 or significant tumor responses observed. | [14] |
Experimental Protocols and Workflows
The evaluation of these compounds relies on a series of established in vitro and in vivo assays.
Key Experimental Methodologies
-
CCR2 Radioligand Binding Assay: This assay is used to determine the binding affinity (IC50) of a compound like this compound. It involves incubating cell membranes expressing the CCR2 receptor with a radiolabeled CCL2 ligand in the presence of varying concentrations of the inhibitor. The amount of radioactivity is measured to determine the extent to which the test compound displaces the radioligand, and from this, the IC50 is calculated.
-
Chemotaxis Assay: This functional assay measures the ability of a compound to block cell migration towards a chemoattractant. Monocytes or other CCR2-expressing cells are placed in the upper chamber of a transwell plate, separated by a porous membrane from a lower chamber containing CCL2. The inhibitor is added to the upper chamber, and after an incubation period, the number of cells that have migrated to the lower chamber is quantified. The IC50 is the concentration of inhibitor that reduces cell migration by 50%.[10]
-
In Vivo Efficacy Studies: To assess anti-tumor activity, a common workflow involves implanting tumor cells into mice. Once tumors are established, animals are randomized into treatment groups (e.g., vehicle control, this compound, or CCL2 antibody). The therapeutic agent is administered according to a specific schedule (e.g., oral gavage daily for this compound, intraperitoneal injection twice weekly for antibodies).[5][11] Tumor volume is measured regularly. At the end of the study, tumors and tissues are often harvested for analysis of immune cell infiltration by flow cytometry or immunohistochemistry.[5][9]
Summary of Preclinical and Clinical Findings
This compound (CCR2 Antagonist):
-
Preclinical: Demonstrates potent and selective CCR2 antagonism across multiple species and is orally bioavailable.[3][10] It effectively inhibits CCR2-mediated signaling events like calcium mobilization and ERK phosphorylation.[10]
-
Clinical: this compound has advanced into human clinical trials.[3][15] A Phase 1b study in metastatic pancreatic ductal adenocarcinoma (PDAC) in combination with chemotherapy showed it was able to decrease circulating CD14+CCR2+ inflammatory monocytes.[16][17] However, the combination raised concerns about pulmonary toxicity and did not demonstrate an efficacy signal greater than chemotherapy alone in this trial.[16][17]
CCL2 Neutralizing Antibodies:
-
Preclinical: Systemic administration of CCL2 neutralizing antibodies has shown significant therapeutic benefits in various animal models. This includes reducing tumor growth and metastasis in models of hepatocellular carcinoma, glioma, prostate, and lung cancer.[5][9][12] The primary mechanism is the inhibition of TAM and MDSC recruitment into the tumor microenvironment.[5][9] Combining CCL2 blockade with cancer vaccines has been shown to markedly augment the anti-tumor immune response by increasing the number of activated CD8+ T-cells within the tumor.[12][13]
-
Clinical: The anti-CCL2 antibody Carlumab (CNTO 888) was evaluated in a Phase 1b study with various chemotherapies. While it could be administered safely, it did not achieve long-term suppression of its target, CCL2, and showed limited clinical efficacy.[14]
Comparative Guide
| Feature | This compound | CCL2 Neutralizing Antibodies |
| Target | CCR2 Receptor | CCL2 Ligand |
| Molecule Type | Small Molecule | Biologic (Monoclonal Antibody) |
| Administration | Oral | Intravenous / Intraperitoneal |
| Mechanism | Competitive antagonist at the cell surface receptor. Prevents downstream signaling. | Sequesters and neutralizes the soluble ligand before it can reach the receptor. |
| Key Advantage | Oral bioavailability offers convenience and potential for chronic dosing regimens. | High specificity for the target ligand. |
| Key Challenge | Potential for off-target effects, though shown to be highly selective.[3] Clinical efficacy in combination therapies has been limited.[16] | Potential for immunogenicity. Short-term suppression of free CCL2 observed in clinical trials.[14] |
| Development Status | Has undergone Phase 1b clinical trials.[16] | Various antibodies have been tested preclinically; some have entered early-phase clinical trials.[6][14] |
Conclusion
Both this compound and CCL2 neutralizing antibodies represent valid strategies for disrupting the crucial CCL2-CCR2 signaling axis. This compound offers the advantage of oral administration as a small molecule CCR2 antagonist. In contrast, CCL2 neutralizing antibodies provide a highly specific method for targeting the ligand directly. Preclinical data for both approaches are promising, demonstrating a clear impact on the tumor microenvironment by reducing the infiltration of immunosuppressive myeloid cells. However, translating this preclinical success into robust clinical efficacy has proven challenging for both modalities. Future research may focus on optimizing dosing strategies, identifying patient populations most likely to respond, and exploring novel combination therapies to unlock the full therapeutic potential of targeting this pathway.
References
- 1. medkoo.com [medkoo.com]
- 2. Facebook [cancer.gov]
- 3. Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of the CCL2‐CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systemic Delivery of Neutralizing Antibody Targeting CCL2 for Glioma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Next-IO™ Anti-CCL2/CCR2 Axis Targeted Therapeutic Antibody Program - Creative Biolabs [creative-biolabs.com]
- 7. Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Blocking the CCL2-CCR2 axis using CCL2 neutralizing antibody is an effective therapy for hepatocellular cancer in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. CCL2 Blockade Augments Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Carlumab, an anti-C-C chemokine ligand 2 monoclonal antibody, in combination with four chemotherapy regimens for the treatment of patients with solid tumors: an open-label, multicenter phase 1b study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Phase 1b study of a small molecule antagonist of human chemokine (C-C motif) receptor 2 (PF-04136309) in combination with nab-paclitaxel/gemcitabine in first-line treatment of metastatic pancreatic ductal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Phase 1b study of a small molecule antagonist of human chemokine (C-C motif) receptor 2 (PF-04136309) in combination with nab-paclitaxel/gemcitabine in first-line treatment of metastatic pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of PF-4136309 Potency Across Species
This guide provides a comparative overview of the inhibitory activity of PF-4136309, a potent and selective CCR2 antagonist, against human, mouse, and rat C-C chemokine receptor 2 (CCR2). The data presented is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in preclinical and translational research.
Potency of this compound against CCR2 Variants
This compound demonstrates high affinity and potent antagonism of CCR2 across the tested species. The half-maximal inhibitory concentrations (IC50) are summarized below, highlighting its efficacy in blocking the CCR2 pathway.
| Species | CCR2 Target | IC50 Value (nM) |
| Human | Human CCR2 | 5.2[1][2][3][4][5][6] |
| Mouse | Mouse CCR2 | 17[1][2][3][5][6] |
| Rat | Rat CCR2 | 13[1][2][3][5][6] |
Experimental Methodologies
The IC50 values documented in this guide are primarily determined through in vitro binding and chemotaxis assays. These assays are fundamental in assessing the potency and functional inhibition of CCR2 by this compound.
CCR2 Radioligand Binding Assay Protocol
This protocol outlines a competitive binding assay to determine the affinity of this compound for CCR2.
-
Cell Preparation : Membranes from cells stably expressing either human, mouse, or rat CCR2 are prepared.
-
Reaction Mixture : The cell membranes are incubated with a radiolabeled CCR2 ligand (e.g., ¹²⁵I-CCL2) and varying concentrations of this compound.
-
Incubation : The mixture is incubated to allow competitive binding to reach equilibrium.
-
Separation : The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Detection : The radioactivity retained on the filter, corresponding to the bound ligand, is quantified using a scintillation counter.
-
Data Analysis : The IC50 value is calculated by fitting the data to a sigmoidal dose-response curve, representing the concentration of this compound that displaces 50% of the radiolabeled ligand.
Chemotaxis Assay Protocol
This protocol assesses the functional ability of this compound to inhibit CCR2-mediated cell migration.[7][8]
-
Cell Preparation : CCR2-expressing cells, such as human monocytic THP-1 cells, are serum-starved to enhance their responsiveness to chemoattractants.[8]
-
Antagonist Pre-treatment : The cells are pre-incubated with various concentrations of this compound or a vehicle control.[8]
-
Assay Setup : A multi-well transwell plate is used, with the lower chamber containing a chemoattractant like CCL2 and the upper chamber containing the pre-treated cells.[7][8]
-
Incubation : The plate is incubated for a sufficient duration (typically 4-24 hours) to allow for cell migration through the porous membrane of the transwell insert.[7][8]
-
Quantification of Migration : Non-migrated cells are removed from the upper surface of the membrane.[7][8] The migrated cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.[7][8]
-
Data Analysis : The IC50 value is determined by plotting the percentage of inhibition of cell migration against the concentration of this compound. This value represents the concentration of the antagonist required to inhibit 50% of the CCL2-induced cell migration.
Visualized Pathways and Workflows
To further elucidate the mechanisms and processes involved, the following diagrams illustrate the CCR2 signaling pathway and the experimental workflow for a chemotaxis assay.
Caption: CCR2 signaling pathway and point of inhibition by this compound.
Caption: Experimental workflow for a transwell chemotaxis assay.
References
PF-4136309: A Comparative Guide to its Chemokine Receptor Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the selectivity profile of PF-4136309 (also known as INCB8761), a potent and orally bioavailable antagonist of the C-C chemokine receptor 2 (CCR2). The following sections present a comprehensive overview of its binding affinity and functional activity, with a comparative look at its effects on other chemokine receptors, supported by experimental data and detailed methodologies.
High Affinity and Potency for CCR2
This compound demonstrates high potency in inhibiting the binding of the primary CCR2 ligand, CCL2 (also known as Monocyte Chemoattractant Protein-1 or MCP-1), and subsequent downstream signaling pathways. The compound is effective against human, mouse, and rat CCR2, making it a valuable tool for preclinical and clinical research.
| Target | Assay Type | IC50 (nM) |
| Human CCR2 | Radioligand Binding | 5.2[1] |
| Mouse CCR2 | Radioligand Binding | 17[1] |
| Rat CCR2 | Radioligand Binding | 13[1] |
| Human CCR2 | Chemotaxis | 3.9[1] |
| Mouse CCR2 | Chemotaxis | 16[1] |
| Rat CCR2 | Chemotaxis | 2.8[1] |
| Human CCR2 | Calcium Mobilization | 3.3[1] |
| Human CCR2 | ERK Phosphorylation | 0.5[1] |
| Human Whole Blood | Functional Assay | 19[1] |
Exceptional Selectivity Profile
A critical aspect of a therapeutic candidate's profile is its selectivity for the intended target over other related proteins, which minimizes the potential for off-target effects. This compound exhibits a remarkable selectivity profile for CCR2.
Screening against a broad panel of over 50 targets, including ion channels and transporters, revealed no significant inhibitory activity at a concentration of 1 µM.[2] This high degree of selectivity extends to other closely related chemokine receptors.
| Receptor Target | Concentration Tested | Result |
| CCR1 | 1 µM | No significant inhibitory activity[2] |
| CCR3 | 1 µM | No significant inhibitory activity[2] |
| CCR5 | 1 µM | No significant inhibitory activity[2] |
| CXCR3 | 1 µM | No significant inhibitory activity[2] |
| CXCR5 | 1 µM | No significant inhibitory activity[2] |
This demonstrates that this compound is a highly selective CCR2 antagonist, with a greater than 100-fold selectivity over other homologous chemokine receptors.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to characterize the selectivity and potency of chemokine receptor antagonists like this compound.
Radioligand Competition Binding Assay
This assay quantifies the ability of a test compound to displace a radiolabeled ligand from its receptor, thereby determining the compound's binding affinity (Ki).
Materials:
-
Cell Membranes: Membranes prepared from a stable cell line overexpressing the human CCR2 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: A high-affinity radiolabeled CCR2 ligand, such as [¹²⁵I]-CCL2.
-
Test Compound: this compound.
-
Assay Buffer: 25 mM HEPES, 140 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.2% BSA, pH 7.4.
-
Non-specific Binding Control: A high concentration of an unlabeled CCR2 ligand (e.g., 1 µM CCL2).
-
96-well filter plates, scintillation fluid, and a scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well filter plate, combine the assay buffer, CCR2-expressing cell membranes, and the radiolabeled CCL2 at a concentration near its Kd.
-
Add the serially diluted this compound to the respective wells.
-
For determining non-specific binding, add a high concentration of unlabeled CCL2 to a set of wells.
-
Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The IC50 value is determined by plotting the percentage of specific binding against the logarithm of the this compound concentration. The Ki value is then calculated using the Cheng-Prusoff equation.
Chemotaxis Assay
This functional assay measures the ability of a compound to inhibit the directed migration of cells towards a chemoattractant.
Materials:
-
Cells: A cell line endogenously expressing or transfected with CCR2 (e.g., THP-1 monocytic cells).
-
Chemoattractant: Recombinant human CCL2.
-
Test Compound: this compound.
-
Assay Medium: RPMI 1640 with 1% FBS.
-
Boyden chamber or Transwell inserts (e.g., 5 µm pore size).
-
Staining solution (e.g., Crystal Violet).
Procedure:
-
Culture CCR2-expressing cells and serum-starve them for 12-24 hours prior to the assay.
-
Harvest and resuspend the cells in the assay medium.
-
Pre-incubate the cell suspension with various concentrations of this compound or vehicle control for 30-60 minutes at 37°C.
-
Add the assay medium containing CCL2 to the lower wells of the Boyden chamber. Use medium without CCL2 as a negative control.
-
Place the Transwell inserts over the lower wells.
-
Add the pre-treated cell suspension to the upper chamber of each insert.
-
Incubate the plate for a sufficient time to allow for cell migration (typically 2-4 hours).
-
After incubation, remove the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several fields of view under a microscope or elute the stain and measure the absorbance.
-
The IC50 value is determined by plotting the percentage of inhibition of chemotaxis against the logarithm of the this compound concentration.
Calcium Mobilization Assay
This assay measures the ability of a compound to block the increase in intracellular calcium concentration that occurs upon agonist stimulation of Gq-coupled receptors like CCR2.
Materials:
-
Cells: A cell line stably expressing CCR2 and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Agonist: CCL2.
-
Test Compound: this compound.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Fluorescence plate reader with kinetic read capabilities.
Procedure:
-
Seed CCR2-expressing cells in a 96-well, black-walled, clear-bottom plate and culture overnight.
-
Load the cells with a calcium-sensitive dye according to the manufacturer's protocol.
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the this compound dilutions to the wells and incubate for a predetermined time.
-
Place the plate in a fluorescence plate reader.
-
Initiate the kinetic read and, after establishing a baseline, inject a solution of CCL2 at a concentration that elicits a submaximal response (e.g., EC80).
-
Monitor the change in fluorescence intensity over time.
-
The IC50 value is determined by plotting the percentage of inhibition of the calcium flux against the logarithm of the this compound concentration.
ERK Phosphorylation Assay
This assay measures the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a downstream event in the CCR2 signaling cascade.
Materials:
-
Cells: CCR2-expressing cells.
-
Agonist: CCL2.
-
Test Compound: this compound.
-
Antibodies: Primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK, and appropriate secondary antibodies.
-
Lysis buffer, electrophoresis equipment, and Western blot imaging system.
Procedure:
-
Culture CCR2-expressing cells and serum-starve them to reduce basal ERK phosphorylation.
-
Pre-treat the cells with various concentrations of this compound.
-
Stimulate the cells with CCL2 for a short period (e.g., 5-10 minutes).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with antibodies against p-ERK and total ERK.
-
Detect the signal using an appropriate detection method.
-
Quantify the band intensities for p-ERK and normalize to total ERK.
-
The IC50 value is determined by plotting the percentage of inhibition of ERK phosphorylation against the logarithm of the this compound concentration.
Signaling Pathway and Experimental Workflow Diagrams
Caption: CCR2 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for determining antagonist potency.
References
A Comparative Guide to the In Vivo Efficacy of CCR2 Antagonists: PF-4136309 vs. RS504393
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of two prominent C-C chemokine receptor 2 (CCR2) antagonists, PF-4136309 and RS504393. By inhibiting the CCR2 signaling pathway, these small molecules block the recruitment of monocytes and macrophages to sites of inflammation and tumorigenesis, offering therapeutic potential in a range of diseases. This document summarizes key preclinical data, details experimental methodologies, and visualizes the underlying biological pathways and workflows to aid in the objective evaluation of these compounds.
Mechanism of Action: Targeting the CCL2-CCR2 Axis
Both this compound and RS504393 are selective antagonists of the CCR2 receptor.[1][2] The primary ligand for CCR2 is the chemokine CCL2, also known as monocyte chemoattractant protein-1 (MCP-1). The binding of CCL2 to CCR2 on the surface of monocytes and macrophages initiates a signaling cascade that leads to chemotaxis, directing these immune cells to tissues with elevated CCL2 expression.[3] By blocking this interaction, this compound and RS504393 inhibit the migration and infiltration of these key inflammatory cells.[4][5]
The downstream effects of CCR2 signaling are multifaceted, involving the activation of several intracellular pathways, including the JAK/STAT, PI3K/Akt, and MAPK pathways.[1][2] These pathways regulate a variety of cellular processes such as cell survival, proliferation, and cytokine production.[2]
In Vitro Potency
Both compounds have demonstrated potent and selective inhibition of the CCR2 receptor in in vitro assays.
| Compound | Target | Assay Type | IC50 | Species |
| This compound | CCR2 | Binding | 5.2 nM | Human |
| CCR2 | Binding | 17 nM | Mouse | |
| CCR2 | Binding | 13 nM | Rat | |
| CCR2 | Chemotaxis | 3.9 nM | Human | |
| CCR2 | Chemotaxis | 16 nM | Mouse | |
| CCR2 | Chemotaxis | 2.8 nM | Rat | |
| RS504393 | CCR2 | Binding | 89 nM | Human |
| CCR1 | Binding | >100 µM | Human | |
| CCR2 | Chemotaxis | 330 nM | Human |
In Vivo Efficacy Comparison
Anti-Tumor Efficacy in Pancreatic Cancer Models
This compound has been evaluated in murine models of pancreatic ductal adenocarcinoma (PDAC), where the CCL2-CCR2 axis is implicated in the recruitment of tumor-associated macrophages (TAMs) that promote tumor growth and immunosuppression.[5][6]
| Compound | Animal Model | Cancer Type | Dosage | Route of Administration | Key Findings |
| This compound | Mouse | Pancreatic | 10 mg/kg (in combination with Gemcitabine) | Intravenous | Potent anti-tumor efficacy.[7] |
| Mouse | Pancreatic | Not specified | Not specified | Inhibition of tumor growth and distant metastasis.[6] |
Anti-Fibrotic Efficacy
RS504393 has been investigated in multiple models of fibrosis, demonstrating its potential to mitigate the fibrotic process.
| Compound | Animal Model | Fibrosis Type | Dosage | Route of Administration | Key Findings |
| RS504393 | Mouse (Unilateral Ureteral Obstruction) | Renal | 25 mg/kg, twice daily | Oral | Alleviated renal fibrosis by reducing CD11b+Ly6C+ monocyte infiltration.[8] |
| RS504393 | Mouse (Bleomycin-induced) | Scleroderma (Skin and Lung) | Not specified | Intradermal | Suppressed dermal fibrosis, decreased dermal thickness, and reduced collagen content in skin and lungs.[4] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are provided below to facilitate the design and interpretation of future studies.
Orthotopic Pancreatic Cancer Mouse Model (for this compound)
Objective: To evaluate the effect of a CCR2 antagonist on primary tumor growth and the tumor microenvironment.
Animal Model: Immunocompetent mice (e.g., C57BL/6).
Tumor Induction:
-
Murine pancreatic cancer cells (e.g., KPC) are surgically implanted into the pancreas of the mice.
-
Tumors are allowed to establish for a designated period before the commencement of treatment.
Treatment Regimen:
-
Mice are randomized into treatment and control groups.
-
This compound is administered, often in combination with standard-of-care chemotherapy like gemcitabine.
-
The vehicle used for the control group should be identical to that of the treatment group.
-
Treatment is typically administered daily or twice daily for several weeks.
Efficacy Endpoints:
-
Tumor growth is monitored over time using methods such as high-resolution ultrasound or bioluminescence imaging.
-
At the study endpoint, tumors are excised, and their weight and volume are measured.
-
Immunohistochemistry or flow cytometry is performed on tumor tissue to quantify the infiltration of immune cells, particularly TAMs (e.g., F4/80+ cells).
Unilateral Ureteral Obstruction (UUO) Model of Renal Fibrosis (for RS504393)
Objective: To assess the anti-fibrotic efficacy of a CCR2 antagonist in a model of progressive kidney fibrosis.
Animal Model: Mice (e.g., C57BL/6).
Surgical Procedure:
-
Mice are anesthetized, and a flank incision is made to expose the left kidney and ureter.
-
The left ureter is ligated at two points with a non-absorbable suture.[9]
-
The incision is then closed. Sham-operated animals undergo the same procedure without ureteral ligation.
Treatment Regimen:
-
RS504393 or vehicle is administered to the mice, often starting prior to or on the day of the UUO surgery.[8]
-
Treatment continues for the duration of the study, typically 7 to 14 days.
Efficacy Endpoints:
-
At the end of the study, kidneys are harvested.
-
Histological analysis is performed on kidney sections stained with Masson's trichrome or Sirius Red to assess the degree of interstitial fibrosis.[8]
-
Quantitative analysis of the fibrotic area is performed using image analysis software.
-
Immunohistochemistry is used to detect markers of fibrosis (e.g., collagen I, alpha-smooth muscle actin) and inflammatory cell infiltration (e.g., F4/80 for macrophages).[9]
Bleomycin-Induced Scleroderma Model (for RS504393)
Objective: To evaluate the efficacy of a CCR2 antagonist in a model of skin and lung fibrosis.
Animal Model: Mice (e.g., C57BL/6).
Induction of Scleroderma:
-
Bleomycin is administered daily via subcutaneous or intradermal injections into a defined area of the back for a period of several weeks (e.g., 3-4 weeks).[4][10]
-
Control animals receive saline injections.
Treatment Regimen:
-
RS504393 or vehicle is administered, with the treatment schedule varying depending on the study design (e.g., prophylactic or therapeutic).
-
In some studies, the antagonist is administered locally at the site of bleomycin injection.[4]
Efficacy Endpoints:
-
Skin: Dermal thickness is measured using calipers or from histological sections. The hydroxyproline content of skin biopsies is quantified as a measure of collagen deposition.[11] Histological analysis is performed to assess dermal fibrosis and inflammatory cell infiltrates.[4]
-
Lungs: Histological scoring of lung fibrosis is performed on lung sections. Collagen content in the lungs can also be quantified.[4]
Conclusion
Both this compound and RS504393 are potent and selective CCR2 antagonists with demonstrated in vivo efficacy in preclinical models of disease. This compound has shown promise in the context of pancreatic cancer by inhibiting tumor growth and metastasis. RS504393 has exhibited significant anti-fibrotic effects in models of renal and skin fibrosis.
The choice between these two compounds for a specific research application will depend on the therapeutic area of interest and the specific experimental model being employed. The data and protocols presented in this guide are intended to provide a foundation for making informed decisions and designing rigorous preclinical studies to further evaluate the therapeutic potential of these CCR2 antagonists. While an indirect comparison suggests both are effective in their respective disease contexts, direct comparative studies would be invaluable for a definitive assessment of their relative in vivo efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 4. Antifibrogenic effects of C-C chemokine receptor type 2 antagonist in a bleomycin-induced scleroderma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase 1b study of a small molecule antagonist of human chemokine (C-C motif) receptor 2 (PF-04136309) in combination with nab-paclitaxel/gemcitabine in first-line treatment of metastatic pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Chemokine receptor 2 inhibitor alleviates renal interstitial fibrosis in unilateral ureteral obstruction mouse model [journal11.magtechjournal.com]
- 9. Blockade of CCR2 Ameliorates Progressive Fibrosis in Kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 10. inotiv.com [inotiv.com]
- 11. criver.com [criver.com]
Assessing PF-4136309 Treatment Response: A Comparative Guide to In Vivo Biomarkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biomarkers to assess the in vivo treatment response of PF-4136309, a potent and selective CCR2 antagonist. The document outlines key pharmacodynamic markers, compares them with those of other CCR2 inhibitors, and provides detailed experimental protocols for their assessment.
The Role of CCR2 in Disease and as a Therapeutic Target
The C-C chemokine receptor 2 (CCR2) and its primary ligand, C-C motif chemokine ligand 2 (CCL2), are key players in the recruitment of monocytes and macrophages to sites of inflammation and tumors. This signaling axis is implicated in the pathogenesis of various diseases, including cancer, diabetic nephropathy, and atherosclerosis. This compound and other CCR2 antagonists aim to disrupt this pathway, thereby reducing the influx of inflammatory and immunosuppressive myeloid cells. Monitoring the in vivo effects of these antagonists is crucial for determining target engagement and therapeutic efficacy.
Comparative Analysis of In Vivo Biomarkers for CCR2 Antagonists
Assessing the in vivo activity of CCR2 antagonists involves measuring their impact on the trafficking and function of CCR2-expressing cells. The following tables summarize key in vivo biomarker data for this compound and its alternatives, primarily focusing on human clinical and preclinical animal models.
Table 1: Biomarker Assessment for this compound
| Biomarker | Disease Model | Key Findings |
| Peripheral Blood CD14+ CCR2+ Inflammatory Monocytes | Metastatic Pancreatic Ductal Adenocarcinoma (Human, Phase Ib) | Decreased levels in peripheral blood following treatment.[1] |
| Tumor-Associated Macrophages (TAMs) | Orthotopic Murine Pancreatic Cancer | Depletion of inflammatory monocytes and macrophages from the primary tumor and pre-metastatic liver.[2][3] |
| Phosphorylated ERK (pERK) in Whole Blood | Metastatic Pancreatic Ductal Adenocarcinoma (Human, Phase Ib) | Inhibition of CCL2-induced pERK was used as a measure of target engagement.[4] |
Table 2: Biomarker Assessment for Alternative CCR2 Antagonists
| Antagonist | Biomarker | Disease Model | Key Findings |
| CCX140-B | Urinary Albumin-to-Creatinine Ratio (UACR) | Type 2 Diabetes with Nephropathy (Human, Phase II) | Statistically significant reduction in UACR compared to placebo.[5][6] |
| Adipose Tissue Macrophages | Diet-Induced Obese Mice | Completely blocked the recruitment of inflammatory macrophages to visceral adipose tissue.[7] | |
| MLN1202 | High-Sensitivity C-Reactive Protein (hsCRP) | High-Risk Atherosclerotic Cardiovascular Disease (Human, Phase II) | Significant reduction in hsCRP levels compared to placebo.[8][9][10][11][12] |
| RS102895 | Renal CD68+ Macrophage Infiltration | Type 2 Diabetic db/db Mice | Effectively attenuated the increase in renal CD68+ cells.[13] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the rationale for biomarker selection, the following diagrams illustrate the CCR2 signaling pathway and a general workflow for assessing biomarker modulation.
Figure 1. Simplified CCR2 signaling pathway and the point of intervention for this compound.
Figure 2. General experimental workflow for in vivo biomarker assessment.
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible assessment of biomarkers. The following are representative protocols for the key assays mentioned.
Flow Cytometry for Peripheral Blood Monocyte Subsets
Objective: To quantify the percentage and absolute number of CD14+ and CCR2+ inflammatory monocytes in whole blood.
Materials:
-
Whole blood collected in EDTA or heparin tubes.
-
Fluorochrome-conjugated monoclonal antibodies: anti-CD45, anti-CD14, anti-CD16, anti-CCR2.
-
Erythrocyte lysis buffer.
-
FACS buffer (e.g., PBS with 2% FBS and 0.05% sodium azide).
-
Flow cytometer.
Protocol:
-
Aliquot 100 µL of whole blood into a FACS tube.
-
Add the pre-titered antibody cocktail (anti-CD45, anti-CD14, anti-CD16, anti-CCR2) to the blood and vortex gently.
-
Incubate for 20-30 minutes at room temperature in the dark.
-
Add 2 mL of 1X erythrocyte lysis buffer and incubate for 10-15 minutes at room temperature in the dark.
-
Centrifuge at 300-400 x g for 5 minutes at 4°C.
-
Decant the supernatant and wash the cell pellet with 2 mL of cold FACS buffer.
-
Repeat the centrifugation and wash step.
-
Resuspend the cell pellet in 300-500 µL of FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Gating Strategy: First, gate on leukocytes using CD45 vs. side scatter (SSC). From the leukocyte gate, identify monocytes based on their forward scatter (FSC) and SSC properties. Within the monocyte gate, further characterize subsets based on CD14 and CD16 expression (classical: CD14++CD16-, intermediate: CD14++CD16+, non-classical: CD14+CD16++). Finally, determine the percentage of CCR2+ cells within the inflammatory (classical and intermediate) monocyte populations.
Phospho-ERK (pERK) Flow Cytometry Assay
Objective: To measure the inhibition of CCL2-induced ERK phosphorylation in whole blood as an indicator of target engagement.
Materials:
-
Whole blood collected in heparin tubes.
-
Recombinant human CCL2.
-
Fixation/Permeabilization buffers.
-
Fluorochrome-conjugated antibodies: anti-CD14, anti-pERK1/2 (pT202/pY204).
-
Flow cytometer.
Protocol:
-
Pre-treat whole blood with this compound or vehicle control for a specified time.
-
Stimulate the blood with an optimal concentration of CCL2 for a short period (e.g., 2-5 minutes) at 37°C.
-
Immediately fix the cells by adding a fixation buffer (e.g., paraformaldehyde) to stop the signaling cascade.
-
Lyse the red blood cells using a lysis buffer.
-
Permeabilize the cells with a permeabilization buffer (e.g., methanol-based).
-
Stain with anti-CD14 and anti-pERK antibodies for 30-60 minutes at room temperature.
-
Wash the cells with FACS buffer.
-
Resuspend the cells and acquire them on a flow cytometer.
-
Analysis: Gate on the CD14+ monocyte population and measure the median fluorescence intensity (MFI) of pERK. Compare the pERK MFI in stimulated vs. unstimulated samples and in drug-treated vs. vehicle-treated samples.
ELISA for Plasma CCL2 Levels
Objective: To quantify the concentration of CCL2 in plasma samples.
Materials:
-
Plasma collected from EDTA or heparin-treated blood.
-
Commercially available human CCL2 ELISA kit.
-
Microplate reader.
Protocol:
-
Collect whole blood and centrifuge at 1000-2000 x g for 15 minutes at 4°C to separate plasma.
-
Store plasma at -80°C until use.
-
Follow the manufacturer's instructions for the ELISA kit. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Blocking non-specific binding sites.
-
Adding standards and plasma samples to the wells.
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
Stopping the reaction and reading the absorbance on a microplate reader.
-
-
Calculate the CCL2 concentration in the samples based on the standard curve.
Immunohistochemistry for Tumor-Associated Macrophages (TAMs)
Objective: To identify and quantify TAMs in tumor tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue.
-
Primary antibodies against macrophage markers (e.g., CD68, CD163, Iba1).
-
Secondary antibodies and detection reagents (e.g., HRP-polymer-based system).
-
Antigen retrieval solutions.
-
Microscope.
Protocol:
-
Cut 4-5 µm sections from the FFPE tissue blocks and mount them on slides.
-
Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol.
-
Perform heat-induced antigen retrieval using an appropriate buffer (e.g., citrate buffer, pH 6.0).
-
Block endogenous peroxidase activity with a hydrogen peroxide solution.
-
Block non-specific antibody binding with a protein block or normal serum.
-
Incubate the sections with the primary antibody (e.g., anti-CD68) overnight at 4°C.
-
Wash the slides and incubate with the secondary antibody and detection reagent according to the manufacturer's protocol.
-
Develop the signal with a chromogen (e.g., DAB) and counterstain with hematoxylin.
-
Dehydrate the sections and mount with a coverslip.
-
Analysis: Examine the slides under a microscope and quantify the number of positive-staining cells per unit area in different tumor regions (e.g., tumor core, invasive margin). Digital image analysis software can be used for more objective quantification.
Conclusion
The in vivo assessment of this compound treatment response relies on a panel of biomarkers that reflect the drug's mechanism of action. These include the direct measurement of target cell populations in the periphery and tumor microenvironment, as well as functional assays to confirm target engagement. While direct comparative data with other CCR2 antagonists is limited, the available evidence suggests that this compound effectively modulates key myeloid cell populations involved in cancer progression. The choice of biomarkers and the rigor of the experimental protocols are critical for obtaining reliable and translatable data in the development of CCR2-targeted therapies.
References
- 1. Phase 1b study of a small molecule antagonist of human chemokine (C-C motif) receptor 2 (PF-04136309) in combination with nab-paclitaxel/gemcitabine in first-line treatment of metastatic pancreatic ductal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Inflammatory monocyte mobilization decreases patient survival in pancreatic cancer: a role for targeting the CCL2/CCR2 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase 1b study of a small molecule antagonist of human chemokine (C-C motif) receptor 2 (PF-04136309) in combination with nab-paclitaxel/gemcitabine in first-line treatment of metastatic pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. The effect of CCR2 inhibitor CCX140-B on residual albuminuria in patients with type 2 diabetes and nephropathy: a randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Experimental evidence for the use of CCR2 antagonists in the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Millennium Announces MLN1202 Significantly Reduced Marker of Systemic Inflammation and Identifies Genomic Biomarker for Responders | Technology Networks [technologynetworks.com]
- 9. fiercebiotech.com [fiercebiotech.com]
- 10. Millennium Pharmaceuticals, Inc. (Cambridge, Massachusetts) Announces MLN1202 Fully Met Primary Endpoint In Phase II Clinical Study Of Patients At High Risk For Atherosclerosis - BioSpace [biospace.com]
- 11. researchgate.net [researchgate.net]
- 12. ahajournals.org [ahajournals.org]
- 13. Blockade of CCL2/CCR2 signalling ameliorates diabetic nephropathy in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of PF-4136309 and other commercially available CCR2 antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the C-C chemokine receptor 2 (CCR2) antagonist PF-4136309 with other commercially available CCR2 antagonists. The information presented herein is intended to assist researchers in making informed decisions for their preclinical and clinical studies. This comparison is based on publicly available experimental data.
Introduction to CCR2 and its Role in Disease
C-C chemokine receptor 2 (CCR2) is a G protein-coupled receptor that plays a pivotal role in the recruitment of monocytes and macrophages to sites of inflammation.[1][2] The primary ligand for CCR2 is monocyte chemoattractant protein-1 (MCP-1), also known as CCL2.[2][3] The CCL2/CCR2 signaling axis is implicated in the pathogenesis of a wide range of inflammatory and autoimmune diseases, including atherosclerosis, diabetic nephropathy, rheumatoid arthritis, and non-alcoholic steatohepatitis (NASH).[1][2][4] Consequently, antagonism of CCR2 has emerged as a promising therapeutic strategy for these conditions.[2]
Mechanism of Action of CCR2 Antagonists
CCR2 antagonists are small molecules that bind to the CCR2 receptor, preventing its interaction with its ligand, CCL2.[1][5] This blockade inhibits the downstream signaling cascade that leads to monocyte and macrophage migration, thereby reducing the inflammatory response at the site of disease.[1][5]
Comparative Quantitative Data
The following tables summarize the available in vitro and in vivo data for this compound and other commercially available CCR2 antagonists. It is important to note that these values are from various sources and may not have been generated in head-to-head studies under identical experimental conditions.
Table 1: In Vitro Potency of CCR2 Antagonists
| Compound | Target Species | Assay Type | IC50 (nM) | Reference(s) |
| This compound | Human | Binding | 5.2 | [5][6][7][8] |
| Human | Chemotaxis | 3.9 | [3][6] | |
| Human | Calcium Flux | 3.3 | [6] | |
| Human | ERK Phosphorylation | 0.5 | [6] | |
| Human | Whole Blood Assay | 19 | [3][6] | |
| Mouse | Binding | 17 | [5][6] | |
| Mouse | Chemotaxis | 16 | [5][6] | |
| Rat | Binding | 13 | [5][6] | |
| Rat | Chemotaxis | 2.8 | [5][6] | |
| Cenicriviroc | Human | CCR2/CCR5 dual antagonist | Data not available in this format | [9] |
| INCB3344 | Human | Binding | 5.1 | [10] |
| Human | Chemotaxis | 3.8 | [10] | |
| Mouse | Binding | 9.5 | [10] | |
| Mouse | Chemotaxis | 7.8 | [10] | |
| CCX872 | Human | Binding | 3 | [11] |
| Human | Chemotaxis | 32 | [11] | |
| Mouse | Binding | 270 | [11] | |
| Mouse | Chemotaxis | 69 | [11] |
Table 2: Pharmacokinetic Properties of CCR2 Antagonists
| Compound | Species | Administration | Tmax (h) | Half-life (t½) (h) | Oral Bioavailability (%) | Reference(s) |
| This compound | Rat | IV (2 mg/kg) | - | 2.5 | - | [3][6] |
| Rat | PO (10 mg/kg) | 1.2 | - | 78 | [3][6] | |
| Dog | IV (2 mg/kg) | - | 2.4 | - | [3][6] | |
| Dog | PO (10 mg/kg) | 0.25 | - | 78 | [3][6] | |
| Cenicriviroc | Human | PO | - | ~11-13 | - | [9] |
Table 3: Selectivity Profile of this compound
| Off-Target | Assay Type | IC50 / % Inhibition | Reference(s) |
| Various GPCRs, Ion Channels, Transporters | Radioligand Binding | >100-fold selectivity | [7] |
| hERG Channel | Patch Clamp | IC50 = 20 µM | [3][6] |
| CYP1A2, 2C9, 2C19, 2D6, 3A4 | Inhibition Assay | IC50 > 30 µM | [6] |
Signaling Pathways and Experimental Workflows
CCR2 Signaling Pathway
The binding of CCL2 to CCR2 initiates a cascade of intracellular signaling events. This activation of G-proteins leads to the stimulation of several downstream pathways, including the JAK/STAT, PI3K/Akt, and MAPK/p38 pathways. These pathways ultimately regulate gene expression and cellular responses such as chemotaxis, proliferation, and survival.
Experimental Workflow: Chemotaxis Assay
A common method to evaluate the efficacy of CCR2 antagonists is the chemotaxis assay, which measures the ability of a compound to inhibit the migration of cells towards a chemoattractant like CCL2. The following diagram illustrates a typical workflow for a transwell migration assay.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of results. Below are generalized protocols for common in vitro assays used to characterize CCR2 antagonists.
Radioligand Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [¹²⁵I]-CCL2) for binding to the CCR2 receptor, typically on membranes prepared from cells overexpressing the receptor.
-
Materials:
-
Cell membranes expressing human CCR2.
-
Radiolabeled ligand (e.g., [¹²⁵I]-CCL2).
-
Test compounds (e.g., this compound) at various concentrations.
-
Assay buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).
-
Wash buffer (e.g., 50 mM Tris-HCl, 154 mM NaCl, pH 7.4).
-
96-well filter plates.
-
Scintillation fluid and counter.
-
-
Procedure:
-
Incubate cell membranes with the radiolabeled ligand and varying concentrations of the test compound in the filter plates.
-
Include controls for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled ligand).
-
After incubation to reach equilibrium, wash the filters to remove unbound radioligand.
-
Measure the radioactivity remaining on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value of the test compound.
-
Chemotaxis Assay (Transwell Migration Assay)
This functional assay assesses the ability of an antagonist to inhibit the migration of cells towards a chemoattractant.
-
Materials:
-
CCR2-expressing cells (e.g., THP-1 human monocytic cell line).
-
Chemoattractant (e.g., recombinant human CCL2).
-
Test compounds at various concentrations.
-
Transwell inserts with a porous membrane.
-
Assay medium (e.g., serum-free RPMI).
-
Cell stain (e.g., Calcein-AM or Crystal Violet).
-
-
Procedure:
-
Serum-starve the cells for several hours before the assay.
-
Pre-incubate the cells with various concentrations of the test compound or vehicle control.
-
Place the chemoattractant in the lower chamber of the transwell plate.
-
Add the pre-treated cells to the upper chamber (the transwell insert).
-
Incubate the plate to allow for cell migration through the porous membrane.
-
After incubation, remove non-migrated cells from the upper surface of the membrane.
-
Stain the migrated cells on the lower surface of the membrane.
-
Quantify the number of migrated cells by microscopy or by measuring fluorescence/absorbance.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
-
Calcium Flux Assay
This assay measures the antagonist's ability to block the intracellular calcium mobilization induced by agonist binding to the G-protein coupled CCR2 receptor.
-
Materials:
-
CCR2-expressing cells.
-
Agonist (e.g., CCL2).
-
Test compounds at various concentrations.
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).
-
Assay buffer (e.g., HBSS with calcium and magnesium).
-
A fluorescence plate reader with an injection system.
-
-
Procedure:
-
Load the cells with the calcium-sensitive dye.
-
Incubate the cells with various concentrations of the test compound or vehicle control.
-
Measure the baseline fluorescence.
-
Inject the agonist (CCL2) into the wells and immediately measure the change in fluorescence over time.
-
The increase in fluorescence corresponds to the influx of intracellular calcium.
-
Calculate the inhibition of the calcium flux by the test compound and determine the IC50 value.
-
Conclusion
This compound is a potent and selective CCR2 antagonist with good oral bioavailability demonstrated in preclinical species.[3][6] The available data suggests it has a favorable in vitro profile compared to other commercially available CCR2 antagonists. However, for a definitive comparison, direct head-to-head studies under identical experimental conditions are necessary. Researchers should carefully consider the specific requirements of their studies, including the target species and the desired in vitro and in vivo properties, when selecting a CCR2 antagonist. This guide provides a summary of the currently available data to aid in this selection process.
References
- 1. A randomized, placebo-controlled trial of cenicriviroc for treatment of nonalcoholic steatohepatitis with fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase 2, open-label, rollover study of cenicriviroc for liver fibrosis associated with metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medkoo.com [medkoo.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. adooq.com [adooq.com]
- 9. youtube.com [youtube.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
Comparative Analysis of PF-4136309 Cross-Reactivity Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity of PF-4136309, a potent and selective C-C chemokine receptor 2 (CCR2) antagonist, in different species. The information presented is supported by experimental data to aid in the evaluation of this compound for preclinical and clinical research.
Introduction
This compound (also known as INCB8761) is a small molecule inhibitor of CCR2, a key receptor involved in the migration of monocytes and macrophages to sites of inflammation.[1][2] The interaction between CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), plays a crucial role in various inflammatory and autoimmune diseases, as well as in the tumor microenvironment.[1][2] Understanding the species-specific activity of this compound is critical for the translation of preclinical findings to human clinical trials.
Quantitative Cross-Reactivity Data
The inhibitory activity of this compound against CCR2 has been evaluated in several species using binding and functional chemotaxis assays. The half-maximal inhibitory concentration (IC50) values are summarized in the tables below.
CCR2 Binding Affinity
| Species | IC50 (nM) |
| Human | 5.2[3] |
| Mouse | 17[3] |
| Rat | 13[3] |
Functional Chemotaxis Inhibition
| Species | IC50 (nM) |
| Human | 3.9[3] |
| Mouse | 16[3] |
| Rat | 2.8[3] |
Selectivity Profile
This compound exhibits high selectivity for CCR2. In a screening panel of over 50 other receptors, including other chemokine receptors, no significant off-target activity was observed. This high degree of selectivity minimizes the potential for confounding effects in experimental models and suggests a favorable safety profile.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to its target receptor.
Objective: To measure the IC50 value of this compound for CCR2 in different species.
Principle: This is a competitive binding assay where the unlabeled test compound (this compound) competes with a radiolabeled ligand for binding to the CCR2 receptor expressed on cell membranes. The amount of radioactivity bound to the membranes is inversely proportional to the affinity of the test compound.
Materials:
-
Cell membranes prepared from cells expressing human, mouse, or rat CCR2.
-
Radiolabeled CCR2 ligand (e.g., [¹²⁵I]-CCL2).
-
This compound.
-
Assay Buffer (e.g., 25 mM HEPES, 140 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.2% BSA, pH 7.4).[4]
-
Wash Buffer (e.g., ice-cold Assay Buffer).
-
96-well filter plates.[5]
-
Scintillation fluid and counter.[5]
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in Assay Buffer.
-
Assay Setup: In a 96-well filter plate, add the following to each well:
-
Cell membranes (containing a specific amount of protein).
-
Radiolabeled ligand at a concentration near its dissociation constant (Kd).
-
Varying concentrations of this compound or vehicle control.
-
For non-specific binding control, add a high concentration of unlabeled CCL2.[5]
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.[4]
-
Filtration: Rapidly filter the contents of the wells through the filter plate using a vacuum manifold to separate the membrane-bound radioligand from the unbound ligand.[4][5]
-
Washing: Wash the filters multiple times with ice-cold Wash Buffer to remove any non-specifically bound radioligand.[5]
-
Detection: After drying the filters, add scintillation fluid to each well and measure the radioactivity using a scintillation counter.[5]
-
Data Analysis: The IC50 value is determined by plotting the percentage of specific binding against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Chemotaxis Assay (Boyden Chamber/Transwell Assay)
This assay measures the ability of a compound to inhibit the directed migration of cells towards a chemoattractant.
Objective: To determine the functional inhibitory potency (IC50) of this compound on CCL2-induced cell migration.
Principle: Cells are placed in the upper chamber of a two-chamber system, separated by a microporous membrane. The lower chamber contains a chemoattractant (CCL2). The ability of the test compound (this compound) to block the migration of cells through the membrane towards the chemoattractant is quantified.[6][7]
Materials:
-
CCR2-expressing cells (e.g., monocytes, macrophages, or a cell line expressing the receptor of the desired species).
-
Chemoattractant: Recombinant CCL2 of the corresponding species.
-
This compound.
-
Assay Medium (e.g., serum-free cell culture medium).
-
Boyden chamber or Transwell inserts (with appropriate pore size for the cell type).[6]
-
24-well plates.
-
Cell staining solution (e.g., Crystal Violet or a fluorescent dye).
-
Microscope or plate reader for quantification.
Procedure:
-
Cell Preparation: Culture CCR2-expressing cells and serum-starve them for several hours before the assay to enhance their responsiveness to the chemoattractant.
-
Compound Pre-incubation: Resuspend the cells in Assay Medium and pre-incubate them with various concentrations of this compound or vehicle control.
-
Assay Setup:
-
Add Assay Medium containing the chemoattractant (CCL2) to the lower wells of the 24-well plate.
-
Place the Transwell inserts into the wells.
-
Add the pre-incubated cell suspension to the upper chamber of the inserts.
-
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for a period sufficient for cell migration (typically a few hours).
-
Quantification of Migrated Cells:
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the stained cells in multiple fields of view under a microscope or elute the stain and measure the absorbance using a plate reader.[8]
-
-
Data Analysis: The IC50 value is calculated by plotting the percentage of migration inhibition against the logarithm of the this compound concentration.
Visualizations
CCR2 Signaling Pathway
The binding of CCL2 to CCR2 initiates a cascade of intracellular signaling events that ultimately lead to cell migration and other cellular responses. This compound acts as an antagonist, blocking this initial binding step.
Caption: CCR2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Radioligand Binding Assay
The following diagram illustrates the key steps in the radioligand binding assay used to determine the binding affinity of this compound.
Caption: Workflow for the CCR2 radioligand binding assay.
Experimental Workflow: Chemotaxis Assay
This diagram outlines the general procedure for the chemotaxis assay to assess the functional inhibition by this compound.
Caption: Workflow for the cell chemotaxis assay.
References
- 1. Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Boyden Chamber Assay | Springer Nature Experiments [experiments.springernature.com]
- 8. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Synergistic Potential of PF-4136309 in Combination with Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the synergistic effects of PF-4136309, a CCR2 antagonist, when used in combination with standard chemotherapy agents. By objectively comparing its performance with alternative approaches and presenting supporting experimental data, this document aims to inform researchers and drug development professionals on the potential of this combination therapy in oncology.
Introduction to this compound
This compound, also known as INCB8761, is a potent and selective, orally bioavailable antagonist of the C-C chemokine receptor 2 (CCR2).[1][2][3] CCR2 and its ligand, CCL2 (monocyte chemoattractant protein-1 or MCP-1), play a crucial role in the tumor microenvironment by mediating the recruitment of tumor-associated macrophages (TAMs) and other immunosuppressive cells.[4][5] By blocking the CCL2/CCR2 axis, this compound aims to remodel the tumor microenvironment, thereby enhancing the efficacy of conventional chemotherapy.
Mechanism of Action: Targeting the Tumor Microenvironment
This compound functions by specifically binding to CCR2 and preventing its interaction with CCL2.[4][6] This inhibition disrupts the downstream signaling cascade that promotes the migration of monocytes from the bone marrow to the tumor site, where they differentiate into TAMs. The proposed mechanism of synergy with chemotherapy involves the depletion of these immunosuppressive TAMs, which can otherwise hinder the anti-tumor effects of cytotoxic agents and promote tumor growth and metastasis.[5][7]
Caption: Figure 1: this compound blocks the CCL2/CCR2 signaling pathway.
Synergistic Effects with Chemotherapy Agents: Clinical Findings
Clinical studies have primarily focused on evaluating this compound in combination with standard-of-care chemotherapy regimens for pancreatic ductal adenocarcinoma (PDAC).
Combination with FOLFIRINOX
A phase 1b clinical trial investigated the safety and efficacy of PF-04136309 combined with FOLFIRINOX (oxaliplatin, irinotecan, leucovorin, and 5-fluorouracil) in patients with borderline resectable and locally advanced PDAC.[5]
| Parameter | FOLFIRINOX + PF-04136309 (n=33) | FOLFIRINOX Alone (n=5) |
| Objective Response Rate | 49% | 0% |
| Local Tumor Control | 97% | 80% (Stable Disease) |
Data sourced from a Phase 1b clinical trial.[8]
Combination with Nab-paclitaxel and Gemcitabine
Another phase 1b study assessed PF-04136309 in combination with nab-paclitaxel and gemcitabine for metastatic PDAC.[9] While the combination was found to have a safety profile that raised concerns about synergistic pulmonary toxicity, it did not demonstrate a significant efficacy signal above the chemotherapy agents alone in this study.[9]
| Parameter | Nab-paclitaxel + Gemcitabine + PF-04136309 (n=21) |
| Objective Response Rate | 23.8% |
Data sourced from a Phase 1b clinical trial.[9]
Experimental Protocols
Detailed experimental protocols for the clinical trials are outlined in their respective publications. Here is a generalized overview based on the available information.
Clinical Trial Protocol (Phase 1b with FOLFIRINOX)
-
Patient Population: Treatment-naïve patients with borderline resectable or locally advanced, biopsy-proven pancreatic ductal adenocarcinoma.[5]
-
Treatment Regimen:
-
FOLFIRINOX: oxaliplatin (85 mg/m²), irinotecan (180 mg/m²), leucovorin (400 mg/m²), and bolus fluorouracil (400 mg/m²) followed by a 46-hour continuous infusion (2,400 mg/m²), administered every 2 weeks for six cycles.[5]
-
PF-04136309: Administered orally twice daily, with the recommended phase 2 dose determined during the study.[5]
-
-
Primary Endpoints: To determine the recommended phase 2 dose and assess the toxicity of the combination therapy.[5]
Clinical Trial Protocol (Phase 1b with Nab-paclitaxel and Gemcitabine)
-
Patient Population: Patients with previously untreated metastatic pancreatic ductal adenocarcinoma.
-
Treatment Regimen:
-
Primary Objectives: To evaluate safety and tolerability, characterize dose-limiting toxicities, and determine the recommended phase II dose of PF-04136309.[9]
Caption: Figure 2: A simplified workflow for a clinical trial evaluating combination therapy.
Conclusion
The combination of the CCR2 antagonist this compound with conventional chemotherapy presents a promising strategy to overcome the immunosuppressive tumor microenvironment and enhance anti-tumor responses, particularly in cancers like pancreatic adenocarcinoma. Clinical data with FOLFIRINOX suggests a potential for synergistic activity, as evidenced by an improved objective response rate. However, the combination with nab-paclitaxel and gemcitabine highlighted potential safety concerns that warrant further investigation.
Future preclinical studies should focus on elucidating the precise mechanisms of synergy and identifying predictive biomarkers to select patient populations most likely to benefit from this combination therapy. Further clinical trials with refined dosing schedules and patient selection criteria are necessary to fully realize the therapeutic potential of this compound in combination with chemotherapy.
Caption: Figure 3: The synergistic effect of this compound and chemotherapy.
References
- 1. medkoo.com [medkoo.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Phase 1b study targeting tumour associated macrophages with CCR2 inhibition plus FOLFIRINOX in locally advanced and borderline resectable pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research Portal [scholarship.miami.edu]
- 6. Facebook [cancer.gov]
- 7. Phase 1b study of a small molecule antagonist of human chemokine (C-C motif) receptor 2 (PF-04136309) in combination with nab-paclitaxel/gemcitabine in first-line treatment of metastatic pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Phase 1b study of a small molecule antagonist of human chemokine (C-C motif) receptor 2 (PF-04136309) in combination with nab-paclitaxel/gemcitabine in first-line treatment of metastatic pancreatic ductal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for PF-4136309
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of PF-4136309, a potent and selective CCR2 antagonist used in research. Adherence to these procedures is critical for minimizing exposure risks and ensuring environmental safety.
Immediate Safety and Handling
Before handling this compound, it is crucial for all personnel to be thoroughly trained on its potential hazards and the correct use of personal protective equipment (PPE). As with many research chemicals, this compound may have harmful effects and should be handled with care in a designated and properly ventilated area, such as a chemical fume hood.
Personal Protective Equipment (PPE)
The following personal protective equipment is recommended when handling this compound:
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses/Goggles | ANSI Z87.1 certified, with side shields |
| Hand Protection | Gloves | Chemically resistant (e.g., nitrile), inspected before use |
| Body Protection | Laboratory Coat | Long-sleeved, fully buttoned |
| Respiratory | Respirator | Use if indicated by a risk assessment or the Safety Data Sheet (SDS) |
Step-by-Step Disposal Guide
The disposal of this compound and any contaminated materials must be managed in accordance with institutional and regulatory guidelines. Never dispose of this chemical down the drain or in regular trash.
-
Waste Collection : All waste materials contaminated with this compound, including unused compound, contaminated labware, gloves, and spill cleanup materials, must be collected in a designated, leak-proof hazardous waste container. A compatible container, often plastic, should be used. It is important not to mix incompatible wastes; for example, halogenated and non-halogenated solvent wastes should be kept separate.[1]
-
Labeling : The waste container must be clearly labeled with a "Hazardous Waste" label as soon as the first item of waste is added.[1] The label should identify the contents, including the name "this compound," and any other components of the waste stream.
-
Storage : The sealed hazardous waste container should be stored in a designated satellite accumulation area that is at or near the point of generation. The container must be kept securely closed except when adding waste. The storage area should have secondary containment to prevent spills from reaching drains.[1]
-
Disposal of Empty Containers : Containers that held this compound are considered hazardous waste unless properly decontaminated. For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[1] This rinseate should be added to the appropriate hazardous waste container. After thorough rinsing and air-drying, the original label on the container should be obliterated or removed before it is disposed of as regular solid waste.[1]
-
Requesting Pickup : Once the waste container is full, without being overfilled, or has been in storage for the maximum allowed time (often up to 12 months), a pickup should be arranged with your institution's Environmental Health and Safety (EHS) department.[1]
Disposal Workflow
Chemical and Physical Properties
A summary of key data for this compound is provided below for easy reference.
| Property | Value |
| Molecular Formula | C₂₉H₃₁F₃N₆O₃ |
| Molecular Weight | 568.59 g/mol |
| CAS Number | 1341224-83-6 |
| Appearance | Crystalline solid |
| Solubility | DMSO: ≥ 50 mg/mL (87.94 mM) |
| Storage (Powder) | -20°C for 3 years, 4°C for 2 years |
| Storage (In solvent) | -80°C for 6 months, -20°C for 1 month |
Data sourced from product information sheets.[2]
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not detailed in the provided search results, the general procedure for handling hazardous chemical waste from a laboratory setting is the established and required protocol. The key steps outlined above—segregation, labeling, safe storage, and professional disposal—form the basis of this protocol. Always consult your institution's specific guidelines and the Safety Data Sheet (SDS) for this compound for the most accurate and detailed information. The SDS for this compound can be obtained from the supplier.[3][4][5]
References
Essential Safety and Operational Guide for Handling PF-4136309
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling, storage, and disposal of PF-4136309 (also known as INCB8761), a potent and selective CCR2 antagonist. Adherence to these procedures is vital for ensuring laboratory safety and maintaining the integrity of experimental outcomes.
Personal Protective Equipment (PPE)
When handling this compound, especially in its solid form, appropriate personal protective equipment must be worn to prevent inhalation, ingestion, and skin contact.[1]
| PPE Category | Item | Specifications |
| Hand Protection | Nitrile Gloves | Two pairs of powder-free nitrile gloves are recommended. The outer glove should be disposed of immediately after handling the compound. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | To protect eyes from dust particles or splashes. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect street clothing. |
| Respiratory Protection | NIOSH-approved Respirator | Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of fine particles. |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintain the stability and activity of this compound.
Storage Conditions:
| Form | Storage Temperature | Duration |
| Solid | -20°C | Long-term (years) |
| 4°C | Short-term (weeks) | |
| In Solvent | -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Stock Solution Preparation: this compound is soluble in organic solvents such as DMSO and ethanol.[1] For in vitro experiments, a stock solution in DMSO is common. For in vivo studies, formulations often involve co-solvents like PEG300, Tween-80, and saline. It is recommended to prepare fresh aqueous solutions for each use and not to store them for more than one day.[1]
Disposal Plan
This compound should be disposed of as hazardous chemical waste in accordance with all applicable federal, state, and local regulations.
General Disposal Guidelines:
-
Solid Waste: Collect solid this compound and any contaminated consumables (e.g., weigh boats, pipette tips) in a designated, sealed container for hazardous chemical waste.
-
Liquid Waste: Collect solutions containing this compound in a separate, sealed, and properly labeled hazardous waste container. Do not mix with other solvent waste streams unless compatible.
-
Empty Containers: Original containers should be triple-rinsed with a suitable solvent (e.g., ethanol or DMSO). The rinsate should be collected as hazardous liquid waste.
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
Experimental Protocols
This compound is a CCR2 antagonist that blocks the binding of its ligand, CCL2 (also known as MCP-1).[2] This interaction inhibits downstream signaling pathways involved in monocyte and macrophage recruitment. Key in vitro assays to characterize the activity of this compound include CCR2 binding assays, chemotaxis assays, and signaling assays such as calcium mobilization and ERK phosphorylation.
The detailed experimental procedures for these assays can be found in the supplementary information of the primary publication describing the discovery of this compound:
-
Reference: Xue, C.-B., et al. (2011). Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist. ACS Medicinal Chemistry Letters, 2(12), 913–918.[3]
-
Supplementary Information: The detailed experimental procedures are available free of charge on the internet at --INVALID-LINK--]">http://pubs.acs.org.[3]
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound as a CCR2 antagonist.
Experimental Workflow: Handling and Preparation
Caption: Workflow for the safe handling and preparation of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
